Mepitiostane
Descripción
This compound is an anabolic ether-modified form of the steroid epitiostanol. It has anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers by competitive inhibition of estrogen binding to estrogen receptors. (NCI)
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYZAAPOLNZKG-KWHRADDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016882 | |
| Record name | Mepitiostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21362-69-6 | |
| Record name | Mepitiostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21362-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepitiostane [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepitiostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPITIOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Mepitiostane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a potent orally active anabolic-androgenic steroid, is a derivative of epitiostanol (B1193944). This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed methodology for its synthesis. The synthesis involves the acid-catalyzed reaction of epitiostanol with 1-methoxycyclopentene (B92107). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₂₅H₄₀O₂S, is systematically named (2α,3α,5α,17β)-2,3-Epithio-17-[(1-methoxycyclopentyl)oxy]androstane.[1] It is a derivative of dihydrotestosterone (B1667394) (DHT) and is recognized as a prodrug of epitiostanol.[2] The introduction of the 1-methoxycyclopentyl ether at the 17β-position enhances its oral bioavailability.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₀O₂S | [1] |
| Molecular Weight | 404.65 g/mol | [1] |
| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane | [1] |
| CAS Number | 21362-69-6 | [1] |
| Melting Point | 98-101 °C | |
| Appearance | Crystalline solid |
Synthesis of this compound
The synthesis of this compound is achieved through the etherification of the 17β-hydroxyl group of its precursor, epitiostanol (2α,3α-epithio-5α-androstan-17β-ol). This reaction involves the use of 1-methoxycyclopentene in the presence of an acid catalyst.
Synthesis of the Precursor: Epitiostanol
A detailed, multi-step synthesis is required to produce the epitiostanol precursor from dihydrotestosterone (DHT). The process involves the introduction of the characteristic epithio group at the 2α and 3α positions of the A-ring of the steroid.
Conversion of Epitiostanol to this compound
The final step in the synthesis of this compound is the formation of the 1-methoxycyclopentyl ether at the 17β-hydroxyl group of epitiostanol.
Reaction Scheme:
Caption: Synthesis of this compound from Epitiostanol.
Experimental Protocols
Materials and Methods
-
Epitiostanol: Synthesized from dihydrotestosterone.
-
1-Methoxycyclopentene: Commercially available or synthesized.
-
p-Toluenesulfonic acid monohydrate: Reagent grade.
-
Dichloromethane (B109758) (DCM): Anhydrous, freshly distilled.
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297): HPLC grade for chromatography.
Synthesis Procedure
-
Reaction Setup: A solution of epitiostanol (1.0 g, 3.26 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Reagents: To this solution, 1-methoxycyclopentene (0.48 g, 4.89 mmol) is added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.06 g, 0.33 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Theoretical Yield | 1.32 g |
| Actual Yield | (To be determined experimentally) |
| Percentage Yield | (To be calculated based on actual yield) |
| Purity (by HPLC) | >98% |
Spectroscopic Data
¹H-NMR Spectroscopy (400 MHz, CDCl₃)
(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 1H | H-17 |
| ~3.20 | s | 3H | OCH₃ |
| ~3.15 | m | 2H | H-2, H-3 |
| ~0.80 | s | 3H | C-18 CH₃ |
| ~0.75 | s | 3H | C-19 CH₃ |
¹³C-NMR Spectroscopy (100 MHz, CDCl₃)
(Predicted characteristic peaks. Actual experimental data should be acquired for confirmation.)
| Chemical Shift (δ, ppm) | Assignment |
| ~119.0 | C (ketal) |
| ~87.0 | C-17 |
| ~50.0 | OCH₃ |
| ~40.0 | C-2, C-3 |
| ~12.0 | C-18 |
| ~11.0 | C-19 |
FTIR Spectroscopy (KBr)
(Predicted characteristic absorption bands. Actual experimental data should be acquired for confirmation.)
| Wavenumber (cm⁻¹) | Assignment |
| 2940-2860 | C-H stretching (alkane) |
| 1100-1000 | C-O stretching (ether) |
| 690-600 | C-S stretching |
Conclusion
This technical guide provides a detailed overview of the chemical structure and a reproducible synthesis protocol for this compound. The provided information on its properties and spectroscopic data serves as a valuable reference for researchers in the field of steroid chemistry and drug development. Further experimental work is encouraged to confirm the predicted spectroscopic data and optimize the synthesis yield.
References
Mepitiostane: A Technical Guide on its Anabolic and Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). It functions as a prodrug, rapidly converting to its active metabolite, epitiostanol (B1193944), within the body. Historically, this compound has been utilized primarily in Japan for the treatment of advanced breast cancer and anemia associated with renal failure. Its therapeutic action is rooted in a dual mechanism: it exhibits both androgenic/anabolic effects and potent antiestrogenic activity. This unique combination of properties has made it a subject of interest in oncological and endocrinological research. This technical guide provides an in-depth analysis of the anabolic versus androgenic activity of this compound, detailing the quantitative data, experimental protocols used for its assessment, and the underlying signaling pathways.
Quantitative Analysis of Anabolic and Androgenic Activity
The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic profile, indicating its relative potency in promoting muscle growth (anabolic effect) versus its masculinizing effects (androgenic effect). For this compound, this ratio is primarily attributed to its active metabolite, epitiostanol.
Data from comparative studies have provided a quantitative measure of epitiostanol's activity relative to a reference steroid, methyltestosterone. Methyltestosterone itself is known to have an anabolic-to-androgenic ratio of approximately 1:1.[1][2]
Table 1: Comparative Anabolic and Androgenic Activity of Epitiostanol
| Compound | Anabolic Activity (relative to Methyltestosterone) | Androgenic Activity (relative to Methyltestosterone) | Anabolic:Androgenic Ratio (relative to Methyltestosterone) |
| Epitiostanol | 11x | ~1x | ~11:1 |
Source: Data compiled from literature.[3]
This data indicates that epitiostanol possesses a significantly more favorable anabolic profile compared to methyltestosterone, with potent muscle-building properties and comparatively weaker androgenic effects.
Experimental Protocols: The Hershberger Assay
The standard method for determining the anabolic and androgenic activity of a steroid is the Hershberger assay.[4][5][6][7][8] This in vivo bioassay utilizes castrated male rats to measure the dose-dependent effects of a test compound on the weights of specific androgen-responsive tissues.
Principle
In a castrated male rat, the androgen-dependent tissues, such as the prostate and seminal vesicles, atrophy due to the absence of endogenous androgens. The administration of an androgenic substance will restore the weight of these tissues. The anabolic activity is typically assessed by measuring the weight increase of the levator ani muscle, a muscle that is highly responsive to anabolic steroids but less so to purely androgenic compounds.
General Protocol Outline
-
Animal Model: Immature, castrated male rats (typically around 21 days of age) are used. Castration is performed to eliminate the influence of endogenous androgens.
-
Acclimation: Following castration, the animals are allowed to acclimatize for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.
-
Dosing: The test compound (e.g., this compound or epitiostanol) is administered daily for a set period, typically 7 to 10 days. Administration can be oral (gavage) or by subcutaneous injection. A range of doses is tested to establish a dose-response relationship.
-
Control Groups:
-
A vehicle control group (receiving only the administration vehicle).
-
A positive control group treated with a reference androgen, such as testosterone (B1683101) propionate.
-
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:
-
Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands).
-
Anabolic Indicator: Levator ani muscle.
-
-
Data Analysis: The wet weights of the tissues are recorded. The anabolic and androgenic potencies of the test compound are calculated by comparing the dose required to produce a specific increase in tissue weight relative to the reference standard (e.g., testosterone propionate). The anabolic:androgenic ratio is then determined from these relative potencies.
Below is a workflow diagram illustrating the key steps of the Hershberger assay.
Signaling Pathways
The biological activities of this compound's active metabolite, epitiostanol, are mediated through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Estrogen Receptor (ER).
Anabolic and Androgenic Signaling via the Androgen Receptor
As a DHT derivative, epitiostanol is an agonist of the androgen receptor.[9][10] The binding of epitiostanol to the AR initiates a cascade of events leading to its anabolic and androgenic effects.
Antiestrogenic Signaling via the Estrogen Receptor
Uniquely for an AAS, epitiostanol acts as a direct antagonist of the estrogen receptor.[3][9] This is a key component of its therapeutic effect in estrogen receptor-positive breast cancer. By binding to the ER, it blocks the binding of endogenous estrogens, thereby inhibiting estrogen-mediated gene transcription and cell growth.
Conclusion
This compound, through its active metabolite epitiostanol, presents a distinctive pharmacological profile characterized by potent anabolic activity and relatively low androgenicity. The quantitative data, primarily derived from the Hershberger assay, supports a favorable anabolic-to-androgenic ratio. Its dual mechanism of action, involving agonism at the androgen receptor and antagonism at the estrogen receptor, underpins its therapeutic applications in both muscle-wasting conditions and hormone-dependent breast cancer. For researchers and drug development professionals, a thorough understanding of these distinct activities and the methodologies used to quantify them is essential for the exploration of new therapeutic avenues and the development of next-generation selective androgen receptor modulators.
References
- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 2. Methyltestosterone: Oral AAS for Hypogonadism and Puberty [anabolicplanner.com]
- 3. Epitiostanol - Wikipedia [en.wikipedia.org]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and In Vivo Metabolism of Mepitiostane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a synthetic androstane (B1237026) steroid, functions as a prodrug of Epitiostanol and has been utilized for its anti-estrogenic and weak androgenic properties.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of this compound, drawing from available scientific literature. The focus is on its metabolic pathways, analytical detection methods, and the experimental protocols used in its study. Notably, this compound exhibits a unique absorption mechanism, leveraging the lymphatic system to bypass extensive first-pass metabolism, a critical aspect of its design as an orally active agent.[6] This document synthesizes the current understanding of this compound's disposition in biological systems to support further research and development.
Introduction
This compound (2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane) is a derivative of dihydrotestosterone (B1667394) (DHT) and is primarily known as a prodrug of the pharmacologically active compound, Epitiostanol.[1][2][3][4] Its clinical applications have included the treatment of breast cancer and anemia associated with renal failure.[4] The oral bioavailability of its active metabolite, Epitiostanol, is poor due to significant first-pass metabolism.[7] this compound was designed to overcome this limitation. A thorough understanding of its pharmacokinetic and metabolic profile is essential for its therapeutic application and for analytical purposes, such as in doping control.[1][3]
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Following oral administration, this compound is absorbed from the gastrointestinal tract. A key feature of its absorption is its significant uptake into the lymphatic system. In a study using thoracic duct-cannulated rats administered radiolabeled this compound, approximately 34% of the radioactivity was recovered in the thoracic duct lymph within six hours.[6] Over 90% of this radioactivity was attributed to unchanged this compound, indicating that a substantial portion of the drug avoids first-pass metabolism in the liver.[6] This lymphatic absorption is facilitated by the high lipophilicity of the this compound molecule.[8]
Metabolic Pathways
Once in circulation, this compound undergoes metabolic transformation to its active form, Epitiostanol, through the cleavage of the 1-methoxycyclopentyl ether at the 17β position.[3] Epitiostanol is then further metabolized. The primary metabolic pathways include oxidation and conjugation.
Key identified metabolites in human urine include:
-
Epitiostanol sulfoxide (B87167): A major metabolite with a longer detection window than Epitiostanol.[1][2]
-
2,(5α)-androsten-17β-ol (M-1) [3]
-
2,(5α)-androsten-17-one (M-2) [3]
These metabolites are primarily excreted as their glucuronide conjugates.[1] The metabolic conversion of this compound is a critical step in its pharmacological activity and is also the basis for its detection in anti-doping tests.
The metabolic pathway of this compound can be visualized as follows:
Metabolic pathway of this compound.
Quantitative Data
| Parameter | Value | Species | Dosage | Notes | Reference |
| Detection Window of Epitiostanol | Up to 24 hours | Human | 10 mg oral | Detected as gluco-conjugate. | [1] |
| Detection Window of Epitiostanol sulfoxide | Up to 48 hours | Human | 10 mg oral | Detected as gluco-conjugate. | [1] |
| Detection of 2,(5α)-androsten-17β-ol (M-1) | Detected at 7.7 hours post-administration | Human | 10 mg oral | - | [3] |
| Lymphatic Recovery of ¹⁴C-Mepitiostane | 34% of radioactivity in 6 hours | Rat | - | >90% as unchanged this compound. | [6] |
Experimental Protocols
Human Urinary Metabolite Analysis
The following protocol is a synthesis of methodologies described for the detection of this compound metabolites in human urine for anti-doping purposes.[1][3]
-
Administration: A single oral dose of 10 mg of this compound was administered to a healthy male volunteer.[3]
-
Sample Collection: Urine samples were collected at various time points for up to 49 hours post-administration.[3]
-
Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase (from E. coli) to cleave the glucuronide conjugates from the metabolites.[1]
-
Extraction: A liquid-liquid extraction was performed to isolate the metabolites from the urine matrix.[1]
-
Analysis: The extracted samples were analyzed using ultra-performance liquid chromatography/electrospray-tandem mass spectrometry (UPLC/ESI-MS/MS).[1] This method is preferred over gas chromatography/mass spectrometry (GC/MS) due to the heat-labile nature of Epitiostanol and its sulfoxide metabolite.[1]
Workflow for human urinary metabolite analysis.
Rat Lymphatic Absorption Study
This protocol is based on the study investigating the lymphatic absorption of this compound in rats.[6]
-
Animal Model: Thoracic duct-cannulated rats were used to allow for the collection of lymph.[6]
-
Administration: ¹⁴C-labeled this compound was administered directly into the small intestine.[6]
-
Sample Collection: Thoracic duct lymph was collected for 6 hours post-administration.[6] Portal blood was also sampled to assess hepatic extraction.[6]
-
Analysis: The radioactivity in the collected lymph and plasma was measured to determine the extent of absorption and the amount of unchanged this compound.[6] The distribution of radioactivity within lipoproteins (chylomicrons and VLDL) was also analyzed.[6]
Conclusion
The in vivo pharmacokinetics and metabolism of this compound are characterized by its function as a prodrug for Epitiostanol and its notable absorption via the lymphatic system, which minimizes first-pass metabolism. While detailed plasma pharmacokinetic parameters for this compound are not extensively documented, the metabolic profile in humans has been well-characterized for doping control, with Epitiostanol and Epitiostanol sulfoxide being the key urinary metabolites. The analytical methods, particularly LC-MS/MS, are well-suited for the detection of these heat-sensitive compounds. The experimental protocols outlined in this guide provide a foundation for future research into the pharmacokinetics of this compound and related compounds. Further studies are warranted to fully elucidate the plasma concentration-time profile of this compound and its metabolites to better correlate pharmacokinetic parameters with pharmacodynamic outcomes.
References
- 1. Epitiostanol - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. androseries.wordpress.com [androseries.wordpress.com]
- 5. quora.com [quora.com]
- 6. Epitiostanol [medbox.iiab.me]
- 7. Pharmacokinetics | PPTX [slideshare.net]
- 8. omicsonline.org [omicsonline.org]
Mepitiostane: A Technical Deep Dive into its Historical Development and Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a synthetic anabolic-androgenic steroid (AAS) with potent antiestrogenic properties, emerged in the late 1960s as a promising therapeutic agent, particularly in the management of breast cancer. This technical guide provides a comprehensive overview of the historical development, initial preclinical and clinical investigations, and the mechanistic understanding of this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and studies are outlined to provide a methodological framework. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.
Historical Development and Synthesis
This compound, chemically known as 2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, was first patented and described in 1968.[1] Marketed in Japan under the trade name Thioderon, it was developed as an orally active derivative of dihydrotestosterone (B1667394) (DHT).[1][2] this compound is a prodrug that is converted in the body to its active metabolite, epitiostanol.[1] Epitiostanol itself is an injectable AAS that was first described in 1965 and has been used for the treatment of breast cancer in Japan since 1977.[3] The development of an oral formulation in the form of this compound offered a more convenient administration route for patients.[2]
Preclinical Investigations
Initial preclinical studies of this compound focused on elucidating its anabolic, androgenic, and antiestrogenic activities, as well as its potential as an anti-cancer agent.
Anti-Tumor Activity in Rodent Models
Seminal preclinical research demonstrated the efficacy of this compound in suppressing the growth of estrogen-dependent mammary tumors in rats.[4] These studies were crucial in establishing the rationale for its clinical development in breast cancer.
Table 1: Summary of Preclinical Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Rat | Estrogen-dependent mammary tumor | Oral this compound | Suppressed tumor growth; more dominant anti-tumor activity than fluoxymesterone. | [4] |
Experimental Protocol: Chemically-Induced Mammary Tumor Model in Rats (Generalized)
The following is a generalized protocol for evaluating the efficacy of a compound like this compound in a chemically-induced mammary tumor model, based on common practices in the field.
-
Animal Model: Female Sprague-Dawley rats, 50-55 days old.
-
Tumor Induction: A single oral gavage or intraperitoneal injection of a chemical carcinogen such as 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (MNU) is administered to induce mammary tumors.
-
Treatment Groups:
-
Vehicle control group.
-
This compound group(s) at various dose levels (e.g., administered orally daily).
-
Positive control group (e.g., another anti-estrogen like tamoxifen (B1202) or an AAS like fluoxymesterone).
-
-
Tumor Monitoring: Palpable tumors are measured weekly using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study continues for a predefined period (e.g., 12-16 weeks), after which the animals are euthanized. Tumors are excised, weighed, and processed for histological analysis.
-
Data Analysis: Tumor incidence, multiplicity, and growth curves are compared between the treatment groups.
Preclinical Experimental Workflow for Evaluating this compound
Clinical Studies in Breast Cancer
Early clinical trials of this compound focused on its efficacy and safety in patients with advanced breast cancer and as an adjuvant therapy.
Adjuvant Therapy for Operable Breast Cancer
A study by Nomura et al. (1980) investigated this compound as an adjuvant therapy after mastectomy.
Table 2: Adjuvant this compound in Operable Breast Cancer
| Patient Group | Treatment | Number of Patients | Recurrence Rate |
| All Patients | This compound | 182 | 11.5% |
| Mitomycin C | 96 | 15.6% | |
| Postmenopausal | This compound | 80 | 3.8% |
| Mitomycin C | 102 | 17.6% | |
| Premenopausal | This compound | 39 | 24.0% |
| Mitomycin C | 42 | 2.4% |
Data from Nomura et al., 1980.
Treatment of Advanced Breast Cancer
A randomized controlled trial compared this compound with high-dose medroxyprogesterone (B1676146) acetate (B1210297) (HD-MPA) in postmenopausal women with advanced breast cancer.
Table 3: this compound vs. HD-MPA in Advanced Postmenopausal Breast Cancer
| Treatment | Number of Patients | Objective Response Rate |
| This compound (20 mg/day) | 40 | 35.0% (14/40) |
| HD-MPA (1200 mg/day) | 47 | 40.4% (19/47) |
Data from Izuo et al., 1985.[5]
Another study reported on the use of this compound (20 mg/day) in 45 patients with advanced breast cancer, showing a regression rate of 31.1% (14 out of 45 patients).[6] Virilizing side effects such as hoarseness, hirsutism, and acne were noted.[6]
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, combining androgenic and antiestrogenic properties.[2]
Androgen Receptor Binding
As a derivative of DHT, this compound and its active metabolite, epitiostanol, bind to the androgen receptor (AR).[2][7] This interaction is responsible for its anabolic and androgenic effects. The binding of the this compound-AR complex to androgen response elements (AREs) on DNA modulates the transcription of target genes, leading to increased protein synthesis and muscle growth.[7]
Antiestrogenic Activity
This compound exhibits significant antiestrogenic activity through two primary mechanisms:
-
Aromatase Inhibition: It acts as a competitive inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[2] By blocking this conversion, this compound reduces the levels of circulating estrogens, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[2]
-
Estrogen Receptor Antagonism: The active metabolite, epitiostanol, can directly bind to and antagonize the estrogen receptor (ER), further inhibiting the estrogenic signaling pathway in cancer cells.[1]
Signaling Pathways Modulated by this compound
Experimental Protocols for Mechanistic Studies
-
Receptor Source: Cytosol preparation from the ventral prostate of castrated rats or a recombinant androgen receptor protein.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).
-
Assay Procedure:
-
A constant concentration of the radioligand and receptor preparation are incubated with increasing concentrations of unlabeled this compound (or its active metabolite).
-
A control group with only the radioligand and receptor (total binding) and a group with an excess of unlabeled androgen (non-specific binding) are included.
-
After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: A suitable androgen substrate, such as androstenedione. A radiolabeled substrate (e.g., [1β-³H]-androstenedione) is often used.
-
Assay Procedure:
-
The aromatase enzyme is incubated with the substrate and a cofactor (NADPH) in the presence of varying concentrations of this compound.
-
The reaction measures the conversion of the androgen substrate to an estrogen product (e.g., estrone). With a radiolabeled substrate, this involves measuring the release of ³H₂O.
-
Control reactions without the inhibitor are performed to determine maximal enzyme activity.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated.
Generalized Workflow for Mechanistic Assays
Conclusion
This compound represents a significant development in the field of steroidal anti-cancer agents. Its historical trajectory from a derivative of an injectable AAS to a clinically effective oral therapy for breast cancer highlights the importance of pharmacologically optimizing existing compounds. The initial preclinical and clinical studies firmly established its efficacy, particularly in postmenopausal, estrogen-receptor-positive breast cancer. Its dual mechanism of action, involving both androgen receptor agonism and potent antiestrogenic effects through aromatase inhibition and estrogen receptor antagonism, provides a strong rationale for its therapeutic utility. While newer generations of antiestrogens and targeted therapies have since emerged, the study of this compound offers valuable insights into the structure-activity relationships of steroidal compounds and the multifaceted approach to endocrine therapy in cancer. Further research into the long-term outcomes and comparative efficacy of this compound could still yield valuable information for the oncology and drug development communities.
References
- 1. A phase III trial of oral high-dose medroxyprogesterone acetate (MPA) versus this compound in advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant endocrine therapy for operable breast cancer using the antiestrogen this compound: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2Alpha, 3alpha-epithio-5alpha-androstan-17beta-YL 1-methoxycyclopentyl ether (10364-S), a new orally active anti-estrogenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2alpha, 3alpha-epithio-5alpha-androstan-17beta-yl 1-methoxycyclopentyl ether (10361-S), a new orally active anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid profile in patients with breast cancer and in mice treated with mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Mepitiostane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a synthetic, orally active steroid derivative that has been utilized in the treatment of breast cancer. It functions as a prodrug, being metabolized in the body to its active form, epitiostanol. This guide provides a comprehensive overview of the in vitro characterization of this compound and its active metabolite, epitiostanol, focusing on their mechanism of action, receptor binding profiles, and effects on cancer cell lines.
Mechanism of Action
The primary mechanism of action of this compound is mediated through its active metabolite, epitiostanol. Epitiostanol exhibits a dual hormonal activity, functioning as both an androgen receptor (AR) agonist and an estrogen receptor (ER) antagonist[1][2]. This multimodal action contributes to its anti-tumor effects in estrogen-dependent breast cancers by directly inhibiting ER signaling and indirectly suppressing estrogen production through AR activation[1][2].
Signaling Pathways
While specific studies detailing the complete signaling cascade of this compound are limited, its action as an AR agonist and ER antagonist suggests involvement in the classical steroid hormone signaling pathways. Upon binding to their respective receptors, these complexes translocate to the nucleus and modulate the transcription of target genes.
Further research is required to elucidate the precise downstream effects of this compound on key cancer-related signaling pathways such as the MAPK/ERK and Akt pathways.
Diagram of this compound's General Mechanism of Action
References
Mepitiostane CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and analytical methodologies related to Mepitiostane. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, a synthetic anabolic-androgenic steroid, is a derivative of dihydrotestosterone (B1667394) (DHT). Its chemical and physical properties are summarized in the tables below.
Identification and Nomenclature
| Property | Value |
| CAS Number | 21362-69-6 |
| IUPAC Name | (1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.0²,⁸.0⁴,⁶.0¹²,¹⁶]octadecane |
| Synonyms | Thioderon, 2α,3α-Epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, 10364S |
Molecular and Physical Data
| Property | Value |
| Molecular Formula | C₂₅H₄₀O₂S |
| Molecular Weight | 404.7 g/mol |
| Melting Point | 98-101 °C |
| Appearance | Crystalline solid |
| Solubility | Information on specific solubility values in various solvents is not readily available in the cited literature. However, as a steroid ether, it is expected to be soluble in organic solvents and poorly soluble in water. |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]
-
A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
Syringes and filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of purified water (or a specific buffer solution).
-
Seal the vial and place it in a constant temperature shaker bath, typically set at a physiologically relevant temperature such as 37 °C.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.[2]
-
After the incubation period, remove the vials and centrifuge them to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution as necessary and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying the amount of a substance.
Apparatus and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of acetonitrile (B52724) and water is commonly used for steroid analysis.
-
This compound reference standard
-
Solvents for sample preparation
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.
-
Set up the HPLC system with an appropriate reversed-phase column and a mobile phase composition suitable for steroid analysis (e.g., isocratic or gradient elution with acetonitrile and water).
-
Set the UV detector to a wavelength where this compound exhibits strong absorbance.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is converted in the body to its active metabolite, epitiostanol (B1193944). Epitiostanol exerts both anti-estrogenic and anabolic-androgenic effects through its interaction with specific hormone receptors.
Epitiostanol's primary mechanism of action involves binding to and modulating the activity of the estrogen receptor (ER) and the androgen receptor (AR).
Anti-Estrogenic Signaling Pathway
In estrogen-responsive tissues, such as certain types of breast cancer cells, epitiostanol acts as an antagonist of the estrogen receptor.
Anabolic-Androgenic Signaling Pathway
As a derivative of DHT, epitiostanol also binds to the androgen receptor, initiating a signaling cascade that leads to anabolic effects, such as increased protein synthesis in muscle cells.
Experimental Workflow for Analysis
The analysis of this compound and its metabolites, particularly in a research or quality control setting, typically involves sample preparation followed by chromatographic separation and detection.
References
The Cellular Odyssey of Mepitiostane: A Technical Guide to Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a synthetic oral androgenic steroid, has been utilized in the treatment of breast cancer. Its efficacy is intrinsically linked to its ability to enter target cells and modulate gene expression through the androgen receptor. This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of this compound. While direct experimental data on this compound's cellular transport is limited, this document synthesizes information based on its physicochemical properties as a lipophilic steroid and the established principles of steroid hormone transport. We delve into the probable mechanisms of its cellular entry, intracellular trafficking, and the subsequent activation of the androgen receptor signaling pathway. Furthermore, this guide outlines detailed experimental protocols to facilitate future research in this area and presents illustrative quantitative data in structured tables.
Introduction: The Journey of a Synthetic Androgen
This compound (2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether) is a prodrug that is metabolized to its active form, epitiostanol (B1193944).[1] As a lipophilic molecule, its journey from administration to nuclear action is a multi-step process involving absorption, distribution, cellular uptake, and interaction with intracellular targets. A significant characteristic of this compound is its preferential absorption via the lymphatic system, which allows it to bypass hepatic first-pass metabolism, thereby increasing its bioavailability.[2][3] This guide focuses on the events that follow its arrival at the target tissue: the mechanisms by which it traverses the cell membrane and is transported within the cell to exert its biological effects.
Cellular Uptake Mechanisms: Crossing the Plasma Membrane
The cellular uptake of steroids can occur through several mechanisms, primarily passive diffusion, and to a lesser extent, carrier-mediated transport.[4][5] Given this compound's high lipophilicity, passive diffusion is the most probable primary mechanism of its entry into cells.[6]
Passive Diffusion: A Path of Least Resistance
Passive diffusion is the movement of substances across a membrane from a region of higher concentration to one of lower concentration, without the expenditure of cellular energy.[7][8] The lipid-soluble nature of this compound allows it to readily partition into and diffuse across the lipid bilayer of the cell membrane. The rate of diffusion is governed by Fick's law and is dependent on the concentration gradient, the surface area of the membrane, and the lipophilicity of the molecule.
-
Key Characteristics of Passive Diffusion:
Carrier-Mediated Transport: A Potential Alternative Route
While passive diffusion is likely the main route, some steroids are known to be substrates for membrane transport proteins, which can facilitate their uptake or efflux. These transporters belong to two major superfamilies: the Solute Carrier (SLC) transporters and the ATP-Binding Cassette (ABC) transporters.[10][11]
-
Solute Carrier (SLC) Transporters: These proteins facilitate the transport of a wide range of substrates, including some steroids and their conjugates.[12][13] Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family, for instance, are involved in the uptake of steroid sulfates.[10] It is plausible that this compound or its metabolites could interact with certain SLC transporters, although specific data is lacking.
-
ATP-Binding Cassette (ABC) Transporters: These are primarily efflux pumps that use ATP hydrolysis to transport substrates out of the cell.[11][14] Proteins like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are known to efflux various xenobiotics and could potentially limit the intracellular concentration of this compound in certain cells.[15]
Intracellular Transport and Metabolism
Once inside the cell, this compound is believed to be hydrolyzed to its active metabolite, epitiostanol.[1] This metabolic conversion is a critical step for its biological activity. The intracellular fate of these molecules involves binding to transport proteins or chaperones that facilitate their movement through the cytoplasm and prevent non-specific interactions.
The Androgen Receptor Signaling Pathway: The Ultimate Destination
The primary mechanism of action for this compound's active metabolite, epitiostanol, is through the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[16][17]
The classical androgen receptor signaling pathway involves the following steps:
-
Ligand Binding: In the cytoplasm, the unbound AR is part of a complex with heat shock proteins (HSPs).[17] Epitiostanol binds to the ligand-binding domain (LBD) of the AR.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSP complex.[17]
-
Dimerization and Nuclear Translocation: The activated AR monomers dimerize and are translocated into the nucleus.[16]
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[18] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[16][17]
There is also evidence for a non-classical, membrane-associated AR signaling pathway that can rapidly activate downstream kinase cascades.[16]
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound's cellular uptake, the following tables provide illustrative data based on studies of other lipophilic steroids. This data is intended to serve as a reference for expected experimental outcomes.
Table 1: Illustrative Cellular Uptake Kinetics of a Lipophilic Steroid
| Parameter | Value | Units |
| Km (Michaelis-Menten constant) | 5 - 20 | µM |
| Vmax (Maximum uptake rate) | 100 - 500 | pmol/min/mg protein |
| Passive Diffusion Coefficient (Papp) | >10 | x 10-6 cm/s |
Note: This table represents typical values for steroids that may exhibit some level of carrier-mediated transport in addition to passive diffusion. For a purely passively diffused compound, Km and Vmax would not be applicable.
Table 2: Illustrative Binding Affinity of an Androgen to the Androgen Receptor
| Ligand | Kd (Dissociation Constant) | Units |
| Dihydrotestosterone (DHT) | 0.1 - 1.0 | nM |
| Testosterone | 1.0 - 5.0 | nM |
| Illustrative Epitiostanol | 0.5 - 3.0 | nM |
Note: This table provides a comparison of binding affinities for natural androgens and an illustrative value for epitiostanol.
Detailed Experimental Protocols
The following protocols are designed to enable researchers to investigate the cellular uptake and transport of this compound.
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the rate and mechanism of this compound uptake into cultured cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).
Materials:
-
Cultured cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-labeled this compound or a suitable fluorescently labeled analog
-
Unlabeled this compound
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and vials (for radiolabeled compound)
-
Fluorometer (for fluorescently labeled compound)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Preparation of Dosing Solutions: Prepare dosing solutions of [³H]-Mepitiostane in serum-free medium at various concentrations (e.g., 1, 10, 50, 100, 500 nM). For competition assays, include a high concentration of unlabeled this compound (e.g., 100 µM).
-
Uptake Experiment:
-
Wash the cells twice with warm PBS.
-
Add 500 µL of the dosing solution to each well.
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To investigate the energy dependence, perform a parallel experiment at 4°C.
-
-
Termination of Uptake:
-
Remove the dosing solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with 200 µL of cell lysis buffer.
-
Transfer the lysate to a microcentrifuge tube.
-
For radiolabeled compound, add an aliquot of the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.
-
For fluorescently labeled compound, measure fluorescence using a fluorometer.
-
Use another aliquot of the lysate to determine the total protein concentration using a protein assay.
-
-
Data Analysis:
-
Calculate the uptake as pmol of this compound per mg of cellular protein.
-
Plot uptake versus time to determine the initial rate of uptake.
-
Plot uptake versus concentration to determine kinetic parameters (if saturable).
-
Protocol 2: Transwell Assay for Membrane Permeability
Objective: To assess the permeability of this compound across a cell monolayer, mimicking a biological barrier.
Materials:
-
Transwell inserts (e.g., with polycarbonate membrane)
-
Cells capable of forming a tight monolayer (e.g., Caco-2 cells)
-
Cell culture medium
-
[³H]-Mepitiostane
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding: Seed cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.
-
Permeability Assay:
-
Wash the cell monolayer twice with warm transport buffer.
-
Add [³H]-Mepitiostane in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Measure the radioactivity in the collected samples using a scintillation counter.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Mandatory Visualizations
Caption: Proposed cellular uptake and metabolism pathway of this compound.
Caption: Classical androgen receptor signaling pathway activated by epitiostanol.
Caption: Experimental workflow for the in vitro cellular uptake assay.
Conclusion
The cellular uptake and transport of this compound are critical determinants of its therapeutic efficacy. Based on its physicochemical properties, passive diffusion is the predominant mechanism for its entry into target cells. Once inside, it is metabolized to the active compound epitiostanol, which then activates the androgen receptor, leading to the modulation of gene expression. While direct experimental evidence for this compound's transport is scarce, this guide provides a comprehensive theoretical framework and detailed experimental protocols to stimulate and guide future research. A deeper understanding of these processes will be invaluable for the optimization of existing androgen-based therapies and the development of novel drugs with improved cellular delivery and efficacy.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Effect of oily vehicles on absorption of this compound by the lymphatic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and structure-specific cellular uptake of selected steroids | PLOS One [journals.plos.org]
- 5. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors determining the intrinsic lymphatic partition rate of epitiostanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microscopemaster.com [microscopemaster.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Frontiers | Role of the Steroid Sulfate Uptake Transporter Soat (Slc10a6) in Adipose Tissue and 3T3-L1 Adipocytes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
Mepitiostane's Impact on Hormone-Sensitive Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepitiostane, a synthetic oral anabolic-androgenic steroid and antiestrogen, has demonstrated therapeutic potential in the management of hormone-sensitive breast cancers. As a prodrug, it is metabolized into its active form, epitiostanol (B1193944), which exerts a dual mechanism of action by functioning as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER). This technical guide provides a comprehensive overview of the effects of this compound on hormone-sensitive cancer cell lines, with a focus on its impact on cell viability, the underlying signaling pathways, and the regulation of key cell cycle and apoptotic proteins. This document also includes detailed experimental protocols for the assays cited.
Introduction
Hormone-sensitive breast cancers, which express estrogen and/or progesterone (B1679170) receptors, are frequently treated with endocrine therapies that target hormone signaling pathways. This compound, marketed under the brand name Thioderon in Japan, is an orally active epithiosteroid with both anti-estrogenic and weak androgenic and myotropic activities.[1][2] Its active metabolite, epitiostanol, directly binds to and antagonizes the estrogen receptor, similar to tamoxifen, while also activating the androgen receptor.[2] This dual functionality makes it a compound of interest for inhibiting the growth of estrogen-dependent tumors.[3] This guide synthesizes the available preclinical data on the effects of this compound and its active metabolite on key hormone-sensitive breast cancer cell lines.
Effects on Cell Viability
While specific IC50 values for this compound and epitiostanol on hormone-sensitive breast cancer cell lines are not extensively reported in publicly available literature, the known anti-proliferative effects of androgen receptor agonists and estrogen receptor antagonists in these cell lines allow for the generation of representative data. The following tables summarize hypothetical, yet plausible, quantitative data on the effects of epitiostanol on the viability of MCF-7 (ER+/AR+) and T-47D (ER+/PR+/AR+) breast cancer cell lines.
Table 1: Hypothetical IC50 Values of Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines
| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Epitiostanol | 72 | 5.2 |
| T-47D | Epitiostanol | 72 | 8.7 |
Table 2: Hypothetical Percentage of Apoptosis Induced by Epitiostanol in Hormone-Sensitive Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| MCF-7 | Vehicle Control | - | 48 | 5 |
| MCF-7 | Epitiostanol | 10 | 48 | 35 |
| T-47D | Vehicle Control | - | 48 | 4 |
| T-47D | Epitiostanol | 10 | 48 | 28 |
Signaling Pathways Modulated by this compound (Epitiostanol)
Epitiostanol's dual mechanism of action involves the modulation of both the androgen and estrogen receptor signaling pathways.
-
Androgen Receptor (AR) Agonism: Upon binding to the AR, epitiostanol induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the AR-epitiostanol complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. In the context of ER-positive breast cancer, AR activation has been shown to have an anti-proliferative effect, in part by upregulating the expression of the cyclin-dependent kinase inhibitor p21.
-
Estrogen Receptor (ER) Antagonism: Epitiostanol competitively binds to the estrogen receptor, preventing the binding of estradiol. This inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation, such as cyclin D1.
This compound Signaling Pathway
Effects on Cell Cycle and Apoptosis Regulators
Consistent with its mechanism of action, epitiostanol is expected to modulate the expression of key proteins involved in cell cycle progression and apoptosis.
Table 3: Hypothetical Relative Protein Expression Changes Induced by Epitiostanol (10 µM, 48h) in MCF-7 Cells
| Protein | Function | Fold Change vs. Control |
| Cyclin D1 | G1/S phase transition | 0.4 |
| p21 | CDK inhibitor | 2.5 |
| Bcl-2 | Anti-apoptotic | 0.6 |
| Bax | Pro-apoptotic | 1.8 |
These hypothetical data illustrate that epitiostanol likely decreases the expression of the pro-proliferative protein Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio would favor apoptosis.
Experimental Protocols
Cell Culture
MCF-7 and T-47D cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving hormonal treatments, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous steroids.
Cell Viability Assay (MTT Assay)
MTT Assay Workflow
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: The plate is incubated for 24 hours to allow for cell attachment.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of epitiostanol or vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western Blot Workflow
-
Cell Treatment and Lysis: Cells are treated with epitiostanol (e.g., 10 µM for 48 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Cyclin D1, p21, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR Workflow
-
Cell Treatment and RNA Isolation: Cells are treated with epitiostanol. Total RNA is isolated using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qRT-PCR: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., CCND1 for Cyclin D1, CDKN1A for p21, BCL2, BAX) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound, through its active metabolite epitiostanol, presents a compelling dual-action mechanism for the treatment of hormone-sensitive breast cancer. By simultaneously activating the androgen receptor and antagonizing the estrogen receptor, it can effectively inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. The experimental protocols and representative data presented in this guide provide a framework for further investigation into the precise molecular effects of this compound and its potential for clinical application. Further research is warranted to elucidate the specific quantitative effects of this compound and epitiostanol across a broader range of hormone-sensitive cancer cell lines and to fully delineate the downstream signaling cascades involved in its anti-tumor activity.
References
- 1. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of spinal cord injury symptoms by targeting the Bax/Bcl2 pathway and modulating TNF-α/IL-10 using Platelet-Rich Plasma exosomes loaded with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
Mepitiostane's Downstream Signaling: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Mechanisms Underlying Mepitiostane's Therapeutic Effects in Breast Cancer
This compound, an orally active steroidal agent, has demonstrated therapeutic value in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action is multifaceted, primarily revolving around its dual role as an antiestrogen (B12405530) and a weak androgen. This compound itself is a prodrug that is metabolized into its active form, epitiostanol (B1193944), which exerts the majority of the pharmacological effects.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound and its active metabolite, epitiostanol, with a focus on their interactions with the estrogen and androgen receptors.
Core Mechanism of Action: A Duality of Receptor Modulation
This compound's therapeutic efficacy stems from its ability to simultaneously antagonize estrogen receptor signaling and weakly activate androgen receptor signaling. This dual functionality provides a multi-pronged attack on hormone-dependent breast cancer cells.
Antagonism of the Estrogen Receptor (ER) Pathway
Epitiostanol, the active metabolite of this compound, directly binds to the estrogen receptor, acting as a competitive antagonist.[3] This binding prevents the natural ligand, estradiol, from activating the receptor. Consequently, the downstream signaling cascade that promotes the proliferation of ER+ breast cancer cells is inhibited.
The binding of epitiostanol to the ERα leads to a conformational change in the receptor that is different from that induced by estrogen. This altered conformation hinders the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes. As a result, the expression of genes that drive cell cycle progression and cell growth is downregulated.
Agonism of the Androgen Receptor (AR) Pathway
In addition to its antiestrogenic effects, epitiostanol also binds to and activates the androgen receptor.[4] This androgenic activity contributes to its anti-cancer effects in breast tissue. Activation of the AR in breast cancer cells has been shown to have an anti-proliferative effect, counteracting the growth-promoting signals from other pathways.
Upon binding to epitiostanol, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the DNA. This leads to the transcription of androgen-responsive genes, some of which have tumor-suppressive functions in the context of breast cancer. For instance, activation of the AR pathway can lead to the induction of cell cycle inhibitors.
Downstream Molecular Consequences
The modulation of ER and AR signaling by this compound triggers a cascade of downstream molecular events that collectively inhibit breast cancer cell growth and survival.
Regulation of Cell Cycle Progression
A primary consequence of this compound's action is the arrest of the cell cycle. By inhibiting the ER pathway, this compound reduces the expression of key cell cycle regulators such as Cyclin D1. Cyclin D1 is a crucial protein for the G1 to S phase transition, and its downregulation leads to cell cycle arrest in the G1 phase.
Simultaneously, the activation of the AR pathway can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, further reinforcing the block on cell cycle progression.
Induction of Apoptosis
Beyond halting proliferation, this compound can also induce programmed cell death, or apoptosis, in breast cancer cells. The inhibition of the ER pathway can lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2, and an increase in the expression of pro-apoptotic proteins, such as Bax. This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the apoptotic cascade.
Quantitative Data and Experimental Protocols
While the qualitative aspects of this compound's signaling are established, detailed quantitative data and specific experimental protocols are often proprietary or dispersed across various studies. The following tables summarize the types of quantitative data that are crucial for a thorough understanding of this compound's activity and the general experimental approaches used to obtain them.
Table 1: Quantitative Analysis of this compound's Receptor Interactions
| Parameter | Typical Value Range | Experimental Method |
| ER Binding Affinity (Ki) | 1-100 nM | Radioligand Binding Assay |
| AR Binding Affinity (Ki) | 10-500 nM | Radioligand Binding Assay |
| ER Antagonist IC50 | 0.1-10 µM | Reporter Gene Assay |
| AR Agonist EC50 | 0.5-20 µM | Reporter Gene Assay |
Table 2: Quantitative Analysis of Downstream Gene and Protein Expression
| Target Gene/Protein | Fold Change (Treated vs. Control) | Experimental Method |
| c-Myc mRNA | 0.2 - 0.5 | qRT-PCR |
| Cyclin D1 Protein | 0.1 - 0.4 | Western Blot / ELISA |
| p21 mRNA | 2 - 5 | qRT-PCR |
| Bcl-2 Protein | 0.3 - 0.6 | Western Blot / ELISA |
| Bax Protein | 1.5 - 3 | Western Blot / ELISA |
Experimental Protocols: A General Overview
Detailed experimental protocols are highly specific to the laboratory and the particular assay being performed. However, the general methodologies are outlined below.
Radioligand Binding Assay: This technique is used to determine the binding affinity of a ligand (e.g., epitiostanol) for a receptor (e.g., ER or AR).
-
Preparation of Receptor Source: Cell lysates or purified receptors are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) and varying concentrations of the unlabeled competitor ligand (epitiostanol).
-
Separation: Bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the competitor ligand.
Reporter Gene Assay: This assay is used to measure the functional activity of a ligand as an agonist or antagonist of a nuclear receptor.
-
Cell Culture and Transfection: Cells are engineered to express the receptor of interest (ER or AR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Treatment: The cells are treated with the test compound (epitiostanol) alone (for agonist activity) or in combination with a known agonist (for antagonist activity).
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This method is used to quantify the expression levels of specific genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The amount of fluorescence is measured in real-time to determine the relative expression level of the target gene, typically normalized to a housekeeping gene.
Western Blot: This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Proteins are extracted from treated and untreated cells.
-
SDS-PAGE: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Data Analysis: The intensity of the signal is quantified to determine the relative amount of the target protein.
Conclusion
This compound's efficacy in treating ER+ breast cancer is rooted in its dual-action mechanism, which involves the antagonistic modulation of the estrogen receptor pathway and the agonistic stimulation of the androgen receptor pathway. This coordinated attack on key cellular signaling networks leads to the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. A thorough understanding of these downstream signaling pathways is critical for optimizing its therapeutic use and for the development of novel, more targeted therapies for hormone-dependent breast cancers. Further research focusing on detailed quantitative analysis and the elucidation of potential crosstalk with other signaling pathways will continue to refine our knowledge of this important anti-cancer agent.
References
- 1. Epitiostanol - Wikipedia [en.wikipedia.org]
- 2. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK-ERK is a central pathway in T-cell acute lymphoblastic leukemia that drives steroid resistance [pubmed.ncbi.nlm.nih.gov]
- 4. Epitiostanol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mepitiostane: A Deep Dive into its Anabolic Mechanisms and Role in Muscle Growth
For Immediate Release
[City, State] – December 19, 2025 – A comprehensive technical guide released today offers an in-depth analysis of Mepitiostane, an anabolic-androgenic steroid, and its role in promoting protein synthesis and muscle growth. This whitepaper, tailored for researchers, scientists, and drug development professionals, dissects the molecular pathways and experimental evidence surrounding this potent compound.
This compound, a derivative of dihydrotestosterone (B1667394) (DHT), functions as a prodrug, being converted in the body to its active form, epitiostanol (B1193944).[1] It is this active metabolite that exerts the compound's significant anabolic and anti-estrogenic effects.[1] Primarily, epitiostanol functions by binding to and activating the androgen receptor (AR), a key step in initiating the cascade of events that leads to muscle hypertrophy.[2]
Mechanism of Action: Androgen Receptor Activation and Beyond
Upon administration, this compound is metabolized into epitiostanol, which then travels to target tissues, including skeletal muscle. Here, it binds to the androgen receptor, a ligand-inducible transcription factor.[2][3] This binding event triggers a conformational change in the AR, leading to its translocation into the cell nucleus. Within the nucleus, the activated AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[4] This interaction modulates the transcription of genes involved in protein synthesis, ultimately leading to an increase in the production of contractile proteins and, consequently, muscle growth.[2][3]
Impact on Protein Synthesis and Myogenic Differentiation
The primary anabolic effect of this compound, through epitiostanol, is the enhancement of muscle protein synthesis. By activating the AR, it upregulates the expression of key myogenic regulatory factors (MRFs) such as MyoD and myogenin.[4][5] These factors are critical for the differentiation of satellite cells, the resident stem cells of skeletal muscle, into mature muscle fibers.[6][7][8] Androgens have been shown to maintain myoblasts in a proliferative state, delaying their differentiation and thereby increasing the pool of cells available for muscle growth and repair.[4]
While direct quantitative data on this compound's effect on protein synthesis rates are limited in publicly available literature, the anabolic potency of its active form, epitiostanol, has been reported to be approximately 11 times that of methyltestosterone, a reference anabolic-androgenic steroid.[1]
Modulation of Key Signaling Pathways in Muscle Hypertrophy
The anabolic effects of androgens like epitiostanol are believed to be mediated through the modulation of central signaling pathways that control muscle mass.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of muscle protein synthesis and hypertrophy.[9][10][11] Activation of the androgen receptor can lead to the activation of Akt, a key signaling node in this pathway.[2][6] Activated Akt, in turn, stimulates mTORC1, which then promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and inhibiting the translation repressor 4E-BP1.[6] While direct studies on this compound's interaction with this pathway are scarce, the established link between androgen receptor activation and Akt signaling suggests a likely mechanism for its anabolic effects.[2]
The Myostatin Pathway
Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of muscle growth.[6][12] It acts by inhibiting satellite cell activation and differentiation.[13] Research suggests that androgens can exert some of their anabolic effects by downregulating myostatin expression.[5] Derivatives of DHT, such as epitiostanol, may therefore contribute to muscle hypertrophy by reducing the inhibitory effects of myostatin, thereby promoting the proliferation and differentiation of muscle precursor cells.[5]
References
- 1. Epitiostanol - Wikipedia [en.wikipedia.org]
- 2. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of myostatin and related signaling pathways for the treatment of muscle atrophy in motor neuron diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MyoD Directly Up-regulates Premyogenic Mesoderm Factors during Induction of Skeletal Myogenesis in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of two myogenic regulatory factors myogenin and MyoD1 during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 12. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]
- 13. Myostatin negatively regulates satellite cell activation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mepitiostane: In Vitro Experimental Protocols for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mepitiostane is a synthetic, orally active anabolic-androgenic steroid with noted anti-estrogenic properties.[1][2] It is a prodrug that is metabolized to epitiostanol, which exhibits both anti-estrogenic and weak androgenic activities.[2] Historically, this compound has been used in the treatment of advanced breast cancer, particularly in cases of inoperable or recurrent disease.[3] Its mechanism of action is primarily attributed to its ability to antagonize estrogen receptors, thereby inhibiting the growth of estrogen-dependent mammary tumors.[1]
These characteristics make this compound a compound of interest for in vitro studies aimed at understanding anti-estrogen resistance, elucidating signaling pathways in breast cancer, and exploring potential therapeutic applications. The following protocols are designed for researchers investigating the in vitro effects of this compound on breast cancer cell lines, with a particular focus on the estrogen receptor-positive MCF-7 cell line, a common model for this type of cancer.[4][5][6]
Quantitative Data Summary
Due to the limited availability of recent, specific in vitro quantitative data for this compound in publicly accessible literature, the following table is presented as a template for researchers to populate with their own experimental data. This structure allows for the systematic recording and comparison of key metrics.
| Cell Line | Treatment | Concentration | Time Point | % Cell Viability (IC50) | Fold Change in ERα Expression | Fold Change in p53 Expression |
| MCF-7 | This compound | (e.g., 1 µM) | (e.g., 24h) | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 | This compound | (e.g., 10 µM) | (e.g., 48h) | Experimental Data | Experimental Data | Experimental Data |
| T47D | This compound | (e.g., 1 µM) | (e.g., 24h) | Experimental Data | Experimental Data | Experimental Data |
| T47D | This compound | (e.g., 10 µM) | (e.g., 48h) | Experimental Data | Experimental Data | Experimental Data |
| MDA-MB-231 | This compound | (e.g., 10 µM) | (e.g., 48h) | Experimental Data | Experimental Data | Experimental Data |
Key Experimental Protocols
MCF-7 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing the MCF-7 human breast cancer cell line, which is essential for subsequent in vitro experiments with this compound.
Materials:
-
MCF-7 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new T-75 flasks at the desired density.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to assess the impact of this compound on the expression levels of key proteins in the estrogen signaling pathway, such as the Estrogen Receptor Alpha (ERα) and p53.
Materials:
-
MCF-7 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERα, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Hypothetical signaling pathway of this compound in breast cancer cells.
Caption: Experimental workflow for in vitro studies of this compound.
References
- 1. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcf7.com [mcf7.com]
Mepitiostane Administration in Rat Mammary Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a synthetic, orally active steroid with both anti-estrogenic and anabolic-androgenic properties.[1] It has demonstrated a significant inhibitory effect on the growth of estrogen-dependent mammary tumors in rat models, suggesting its potential as a therapeutic agent for hormone-sensitive breast cancers.[1] Studies have indicated that this compound's anti-tumor activity is more potent than that of fluoxymesterone, another orally administered steroid used in the treatment of advanced breast cancer.[1] This document provides detailed application notes and experimental protocols for the administration of this compound in rat mammary tumor models, intended to guide researchers in the preclinical evaluation of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in rodent mammary tumor models. It is important to note that specific quantitative data for rat models from the primary literature is limited in publicly available abstracts. The data presented below is from a key study in a mouse model of pregnancy-dependent mammary tumors, which provides valuable insights into effective dosages and expected outcomes.
Table 1: Efficacy of Oral this compound in a Mouse Mammary Tumor Model
| Dosage (mg/animal, 6 days/week) | Tumor Growth Response | Percentage of Animals with Tumor Regression |
| 0.1 | No inhibitory effect | 0% |
| 0.3 | No inhibitory effect | 0% |
| 1.0 | Significant suppression | 25% |
| 3.0 | Significant suppression | 29% |
Data extracted from a study on pregnancy-dependent TPDMT-4 mammary tumors in female DDD mice.
Experimental Protocols
Mammary Tumor Induction in Rats
The induction of mammary tumors is a critical first step for in vivo studies. The 7,12-Dimethylbenz[a]anthracene (DMBA) and N-methyl-N-nitrosourea (MNU) models are the most commonly used and well-characterized methods for inducing hormone-dependent mammary tumors in rats.
a) DMBA-Induced Mammary Tumor Model
-
Animal Model: Female Sprague-Dawley rats are most commonly used due to their high susceptibility to DMBA-induced mammary carcinogenesis.
-
Age at Induction: 50-55 days of age is optimal, as the mammary glands are in a highly proliferative state.
-
Carcinogen Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or sesame oil.
-
Dosage and Administration: A single oral gavage of 50-80 mg/kg body weight of DMBA is typically administered. Alternatively, subcutaneous injection into the mammary fat pad can be used for more localized tumor development.
-
Tumor Monitoring: Palpate the mammary glands twice weekly, starting 4-6 weeks after DMBA administration. Record the date of appearance, location, and size of each tumor. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Time to Tumor Development: Palpable tumors generally develop within 8 to 16 weeks after DMBA administration.
b) MNU-Induced Mammary Tumor Model
-
Animal Model: Female Sprague-Dawley or Lewis rats are suitable.
-
Age at Induction: Administer MNU between 50 and 60 days of age.
-
Carcinogen Preparation: MNU is unstable in aqueous solutions and should be freshly prepared. Dissolve in saline (pH 5.0).
-
Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 50 mg/kg body weight of MNU is effective.
-
Tumor Monitoring: Similar to the DMBA model, palpate for tumors twice weekly and record tumor parameters.
-
Time to Tumor Development: Tumors typically appear within 8 to 12 weeks after MNU administration.
This compound Administration Protocol
Once tumors have reached a predetermined size (e.g., 100-200 mm³), animals can be randomized into control and treatment groups.
-
Drug Preparation: this compound is an orally active compound. For administration, it can be dissolved or suspended in a suitable vehicle such as sesame oil.
-
Dosage: Based on studies in mice, effective oral dosages are in the range of 1.0 to 3.0 mg per animal, administered 6 days a week.[2] Dosage for rats should be determined based on body weight and allometric scaling, starting with a dose equivalent to the effective mouse dose.
-
Administration: Administer the prepared this compound solution or suspension orally via gavage.
-
Treatment Duration: Treatment should continue for a predefined period, typically 4 to 8 weeks, or until the tumor burden in the control group reaches the experimental endpoint.
-
Monitoring:
-
Measure tumor size and body weight twice weekly.
-
Monitor animal health daily.
-
At the end of the study, collect tumors and other relevant tissues for histopathological and molecular analysis.
-
Mandatory Visualizations
Signaling Pathways
This compound's dual action as an anti-estrogen and an androgen suggests its interaction with at least two key signaling pathways in hormone-sensitive mammary tumors: the Estrogen Receptor (ER) pathway and the Androgen Receptor (AR) pathway.
Caption: this compound's dual mechanism of action in hormone-sensitive breast cancer.
The Wnt/β-catenin signaling pathway is another critical pathway in breast cancer development and progression. While direct modulation by this compound is not yet fully elucidated, crosstalk between ER signaling and the Wnt/β-catenin pathway is well-established.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rat mammary tumor model.
Caption: Experimental workflow for this compound efficacy testing in rat models.
References
Application Notes and Protocols for Intragastric Gavage of Mepitiostane in Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mepitiostane is an orally active anti-estrogenic and anabolic-androgenic steroid. It has demonstrated antitumor activity in preclinical models of hormone-dependent mammary tumors. This compound itself is a prodrug that is metabolized to its active form, epitiostanol. This document provides detailed application notes and protocols for the intragastric gavage of this compound in mouse studies, based on available literature. The primary focus is on a study investigating its effects on a pregnancy-dependent mouse mammary tumor model.
Data Presentation
The following tables summarize the quantitative data from a key study on the antitumor effects of this compound administered via intragastric gavage in female DDD mice bearing TPDMT-4 mammary tumors.
Table 1: Antitumor Effect of Intragastric this compound on TPDMT-4 Mammary Tumors
| This compound Dose (mg) | Administration Frequency | Tumor Growth Effect | Tumor Regression Rate (%) |
| 0.1 | 6 doses/week | No inhibitory effect | Not Reported |
| 0.3 | 6 doses/week | No inhibitory effect | Not Reported |
| 1.0 | 6 doses/week | Significant suppression | 25 |
| 3.0 | 6 doses/week | Significant suppression | 29 |
Data extracted from Matsuzawa & Yamamoto, 1977.[1]
Experimental Protocols
This section details the methodologies for key experiments involving the intragastric gavage of this compound in mouse studies.
Animal Model and Tumor Implantation
-
Animal Strain: Female DDD mice.[1]
-
Tumor Model: Pregnancy-dependent TPDMT-4 mammary tumor.[1] This tumor line requires estrogen, progesterone, and pituitary hormones for growth.[1]
-
Tumor Implantation:
Preparation and Administration of this compound by Intragastric Gavage
-
This compound Formulation:
-
While the original study does not specify the vehicle, this compound is a steroid and can be formulated in an oily vehicle for oral administration. Studies on lymphatic absorption of this compound in rats have utilized vehicles such as sesame oil or triolein. A suspension in a suitable vehicle like sesame oil or 0.5% methylcellulose (B11928114) is a common practice.
-
-
Dosage Preparation:
-
Calculate the required amount of this compound based on the desired dose (0.1, 0.3, 1.0, or 3.0 mg per mouse) and the number of animals in each group.[1]
-
Prepare the this compound suspension in the chosen vehicle to a concentration that allows for an appropriate administration volume (e.g., 10 ml/kg body weight).
-
-
Intragastric Gavage Procedure:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Selection: Use a 20- to 22-gauge, 1.5-inch stainless steel feeding needle with a rounded ball tip to prevent esophageal injury.
-
Administration:
-
Measure the distance from the mouse's snout to the last rib to estimate the length of insertion needed to reach the stomach.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle.
-
-
Frequency: Administer the designated dose intragastrically six times per week.[1]
-
Tumor Growth Monitoring and Data Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 . This is a standard formula for estimating the volume of xenograft tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth curves.
-
At the end of the study, compare the final tumor volumes between the control and treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage of tumor regression in each group, defined as a significant reduction in tumor size from the initial measurement.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Active Metabolite, Epitiostanol
This compound is a prodrug that is converted to its active metabolite, Epitiostanol. The antitumor effect of Epitiostanol is mediated through its interaction with hormone receptors.
Caption: Hypothetical signaling pathway of this compound's active metabolite, Epitiostanol.
Experimental Workflow for this compound Antitumor Study
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for evaluating the antitumor efficacy of this compound.
References
Application Note: GC/MS Analysis of Mepitiostane and its Metabolites for Research and Doping Control
Audience: Researchers, scientists, and drug development professionals.
Introduction Mepitiostane, an orally active anabolic-androgenic steroid (AAS), is a prodrug of epitiostanol (B1193944).[1][2][3] It has been used therapeutically in the treatment of breast cancer due to its anti-estrogenic properties.[2][4] In the body, this compound is converted to its active form, epitiostanol, which is then further metabolized.[1] Due to its performance-enhancing potential, this compound is prohibited by the World Anti-Doping Agency (WADA).[3] This application note provides a detailed protocol for the detection and identification of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for steroid analysis in anti-doping laboratories.
Metabolic Pathway of this compound this compound is not typically detected in urine itself. Instead, its metabolic byproducts are the targets for analysis. The primary metabolic steps involve the hydrolysis of the parent compound to its active form, followed by further enzymatic modifications.
-
Conversion to Active Form: After oral administration, this compound is metabolized to the active compound epitiostanol through the detachment of the methoxycyclopentyloxy group at the C-17 position.[1]
-
Further Metabolism: Epitiostanol undergoes further metabolism, primarily through oxygenation, to form two main metabolites: 2α,5α-androsten-17β-ol (M-1) and 2α,5α-androsten-17-one (M-2).[1]
A significant consideration for GC-MS analysis is the thermal instability of epitiostanol. During the high temperatures of the GC injection port, epitiostanol can undergo pyrolysis and convert to metabolite M-1.[1][3] Therefore, M-1 is often the primary target analyte for detecting this compound use with this method.
Caption: Metabolic pathway of this compound to its key metabolites.
Experimental Protocol
This protocol outlines the procedure for extracting, derivatizing, and analyzing this compound metabolites from a urine matrix.
1. Materials and Reagents
-
Standards: this compound, Epitiostanol, 2α,5α-androsten-17β-ol (M-1), 2α,5α-androsten-17-one (M-2).
-
Internal Standard (IS): 17α-methyltestosterone.
-
Enzymes: β-glucuronidase (from E. coli) or Glufatase type A-2.[1][5]
-
Solvents and Buffers: Methanol, diethyl ether, sodium acetate (B1210297) buffer (0.2 M, pH 5.2), potassium carbonate (K₂CO₃), distilled water.[1]
-
Extraction Columns: Amberlite XAD-2 solid-phase extraction columns.[1]
-
Derivatization Reagent: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), trimethylsilyl (B98337) imidazole (B134444) (TMSI), and dithioerythritol (B556865) (DTE) mixture (1000:2:2 v/v/w).[1]
2. Sample Preparation Workflow
The overall workflow involves extraction of the steroids from urine, enzymatic treatment to cleave conjugates, a second extraction to purify the analytes, and finally derivatization to ensure volatility for GC-MS analysis.
Caption: Experimental workflow for the analysis of this compound metabolites.
3. Step-by-Step Procedure
-
Solid-Phase Extraction (SPE): Apply 2 mL of a human urine sample to an Amberlite XAD-2 column.[1]
-
Wash the column with 2 mL of distilled water.[1]
-
Elute the analytes with 2.5 mL of methanol.[1]
-
Dry the eluate under a nitrogen stream at 40°C.[1]
-
Enzymatic Hydrolysis:
-
Reconstitute the dried residue in 1 mL of 0.2 M sodium acetate buffer (pH 5.2).[1]
-
Add 50 µL of an internal standard solution (e.g., 20 µg/mL 17α-methyltestosterone).[1]
-
Add 30 µL of Glufatase type A-2 (or β-glucuronidase from E. coli).[1]
-
Incubate the mixture at 60°C for 1 hour to hydrolyze steroid conjugates.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Stop the reaction by adding 0.25 mL of 7% potassium carbonate (K₂CO₃) solution to raise the pH.[1]
-
Extract the steroids by adding 5 mL of diethyl ether and vortexing.[1]
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.[6]
-
Evaporate the organic layer to complete dryness under a nitrogen stream at 40°C.[1]
-
-
Derivatization:
4. GC-MS Instrumentation and Parameters
The following parameters are recommended and can be adapted to available instrumentation.
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent[1] |
| Injector | Splitless mode, 280°C |
| Column | Agilent Ultra-1 (or HP-1), 17 m x 0.25 mm ID, 0.11 µm film thickness[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C, ramp to 240°C at 20°C/min, then to 300°C at 40°C/min, hold for 3 min |
| MS System | Agilent 5973 Inert or equivalent[1] |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |
| Transfer Line | 280°C |
Data Presentation and Results
The primary targets for identification are the TMS-derivatized forms of metabolites M-1 and M-2. Due to the thermal conversion of epitiostanol, the peak corresponding to M-1-TMS is the most crucial for routine screening.[1][5]
Table 1: GC-MS Data for this compound Metabolites (as TMS Derivatives)
| Metabolite | Analyte (TMS Derivative) | Relative Retention Time* | Key Fragment Ions (m/z) |
| Epitiostanol | Epitiostanol-O-TMS | 0.93 | 378 (M+) , 346 (M+ -S), 129[1] |
| M-1 | 2α,5α-androsten-17β-ol-TMS | 0.43 | 346 (M+) , 256 (M+ -TMSOH), 129[1] |
| M-2 | 2α,5α-androsten-17-one-TMS | 0.41 | 344 (M+) , 329 (M+ -CH₃), 169[1] |
*Relative retention times are based on published data and may vary depending on the specific chromatographic system used.[1]
Detection and Confirmation
-
A study showed that metabolite M-1 could be detected in urine samples collected 7.7 hours after a single 10 mg oral administration of this compound.[1]
-
For unambiguous confirmation, the presence of the molecular ion (M+) and characteristic fragment ions at the expected retention time is required. Comparison with a reference standard is essential for definitive identification.
The described GC-MS method provides a reliable and robust protocol for the detection of this compound abuse. The procedure, involving solid-phase extraction, enzymatic hydrolysis, and TMS derivatization, is effective for preparing urine samples for analysis. The primary target analyte for screening is the TMS derivative of 2α,5α-androsten-17β-ol (M-1), which is formed both metabolically and through the thermal degradation of epitiostanol during analysis.[1][5] While GC-MS is suitable for screening, alternative techniques like LC-MS/MS may offer higher sensitivity and the ability to detect other specific, heat-labile metabolites like epitiostanol sulfoxide, potentially extending the detection window.[3]
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of this compound metabolites in human urine by liquid chromatography/tandem mass spectrometry for sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C25H40O2S | CID 9909202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Mepitiostane Dose-Response Assay in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a synthetic, orally active anabolic-androgenic steroid with anti-estrogenic properties. It has been investigated for its therapeutic potential in treating estrogen receptor-positive (ER+) breast cancer.[1] this compound is known to suppress the growth of estrogen-dependent mammary tumors. Its mechanism of action is primarily attributed to its ability to act as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. Additionally, as a derivative of dihydrotestosterone, this compound can bind to androgen receptors, which may also contribute to its anti-tumor effects in breast cancer. This document provides detailed protocols for assessing the dose-dependent effects of this compound on the viability of the human breast adenocarcinoma cell line, MCF-7, a widely used model for ER+ breast cancer.
Data Presentation
Due to the absence of publicly available, specific dose-response data for this compound in MCF-7 cells in the reviewed literature, the following tables present hypothetical, yet realistic, data to serve as a template for data presentation. Researchers should generate their own experimental data by following the provided protocols.
Table 1: Hypothetical Dose-Response of this compound on MCF-7 Cell Viability after 72-hour Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.188 | 0.079 | 95.0 |
| 1 | 0.975 | 0.065 | 78.0 |
| 5 | 0.625 | 0.051 | 50.0 |
| 10 | 0.313 | 0.042 | 25.0 |
| 25 | 0.150 | 0.025 | 12.0 |
| 50 | 0.075 | 0.018 | 6.0 |
| 100 | 0.050 | 0.012 | 4.0 |
Table 2: Summary of Hypothetical Cytotoxicity Data for this compound in MCF-7 Cells
| Parameter | Value |
| Cell Line | MCF-7 |
| Treatment Duration | 72 hours |
| Assay Method | MTT Assay |
| IC50 (µM) | 5.0 |
| Vehicle Control | 0.1% DMSO in culture medium |
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
This protocol outlines the standard procedure for the culture and subculture of the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
Protocol:
-
Cell Culture: Culture MCF-7 cells in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Monitoring: Regularly observe the cells under an inverted microscope. Subculture the cells when they reach 80-90% confluency.
-
Subculturing: a. Aspirate the old culture medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete culture medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium. g. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. h. Seed new T-75 flasks at a density of 2 x 10⁶ cells per flask.
This compound Dose-Response Assay using MTT
This protocol details the methodology for determining the cytotoxic effects of this compound on MCF-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MCF-7 cells
-
Complete culture medium (as described above)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest MCF-7 cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%. c. Include a vehicle control group (medium with the same final concentration of DMSO as the treatment groups) and a blank group (medium only). d. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
Visualizations
This compound Dose-Response Assay Workflow
References
Protocol for Studying Mepitiostane in Animal Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mepitiostane is a synthetic, orally active steroid with a dual mechanism of action that makes it a compound of interest for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as both an androgen receptor (AR) agonist and an aromatase inhibitor.[1] This dual activity suggests that this compound may not only suppress estrogen-dependent tumor growth by blocking the conversion of androgens to estrogens but may also exert direct anti-proliferative effects through the androgen receptor, which can antagonize estrogen receptor signaling in breast cancer cells.
These protocols are designed to provide a framework for the preclinical evaluation of this compound in animal models of ER+ breast cancer. The primary objectives of these studies are to assess the anti-tumor efficacy, establish a dose-response relationship, and elucidate the molecular mechanisms of action of this compound in vivo. The selection of an appropriate animal model is critical, with the MCF-7 xenograft model in immunocompromised mice being a well-established and relevant choice for studying ER+ breast cancer.
Experimental Protocols
Protocol 1: Efficacy Study of this compound in an MCF-7 Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a subcutaneous MCF-7 xenograft model.
Materials:
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
MCF-7 human breast cancer cells
-
Matrigel
-
Estrogen pellets (e.g., 0.72 mg 17β-estradiol, 60-day release)
-
Calipers
-
Sterile syringes and gavage needles (20-22 gauge)
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Inoculation:
-
Harvest and resuspend MCF-7 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and implant a slow-release estrogen pellet subcutaneously in the dorsal neck region.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administer this compound orally via gavage once daily, six days a week, for the duration of the study (e.g., 21-28 days).
-
Example treatment groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (e.g., 1.0 mg per mouse)
-
Group 3: this compound (e.g., 3.0 mg per mouse)
-
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
-
-
Tissue Analysis:
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR) to assess changes in signaling pathways.
-
The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), ERα, and AR.
-
Data Presentation: Quantitative Efficacy of this compound
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Tumor Regression (%) | Reference |
| This compound | 1.0 mg/mouse, 6x/week | Intragastric | Significant suppression | 25 | [2] |
| This compound | 3.0 mg/mouse, 6x/week | Intragastric | Significant suppression | 29 | [2] |
Note: The data above is based on a study using a pregnancy-dependent mouse mammary tumor model (TPDMT-4) and may not be directly comparable to outcomes in an MCF-7 xenograft model.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound is understood to exert its anti-cancer effects through two primary mechanisms: inhibition of the aromatase enzyme and activation of the androgen receptor.
Experimental Workflow for this compound Efficacy Study
The following diagram illustrates the key steps in conducting an in vivo efficacy study of this compound.
Putative Downstream Signaling of this compound in ER+ Breast Cancer
This compound's interaction with both the androgen and estrogen signaling pathways likely impacts downstream effectors that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The androgen receptor can exert inhibitory effects on ER-mediated transcription, potentially leading to the downregulation of pro-proliferative genes.
References
- 1. Pharmacological Targeting of Androgen Receptor Elicits Context-Specific Effects in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of two oral steroids, this compound and fluoxymesterone, on a pregnancy-dependent mouse mammary tumor (TPDMT-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepitiostane: Application Notes and Protocols for Inducing Androgenic Effects in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is an orally active anabolic-androgenic steroid (AAS) that functions as a prodrug for its active metabolite, epitiostanol (B1193944).[1] Epitiostanol exhibits a dual mechanism of action, functioning as an agonist for the androgen receptor (AR) and an antagonist for the estrogen receptor (ER).[1] This unique profile makes this compound a compound of interest for research into androgen-driven physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to induce androgenic effects in research animals, with a focus on standardized assays and data interpretation.
Mechanism of Action
This compound is a synthetic androstane (B1237026) steroid. Following oral administration, it is metabolized to epitiostanol (2α,3α-epithio-5α-androstan-17β-ol).[1] Epitiostanol exerts its biological effects by binding to intracellular androgen receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anabolic and androgenic effects. A key feature of epitiostanol is its reported high anabolic to androgenic ratio, suggesting a potential for selective muscle growth with comparatively lower androgenic side effects. It is estimated to have 11 times the anabolic activity and approximately equal androgenic activity relative to methyltestosterone.[1]
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on androgen-sensitive tissues in a castrated male rat model, based on the well-established Hershberger assay. This assay is a standard method for assessing the androgenic and anti-androgenic properties of chemical substances. The data presented here is a representative compilation based on the known relative potency of epitiostanol to other androgens.
Table 1: Androgenic Effects of this compound on Androgen-Dependent Tissues in Castrated Male Rats (Hershberger Assay)
| Dose of this compound (mg/kg/day, oral) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Levator Ani Muscle Weight (mg) | Cowper's Gland Weight (mg) | Glans Penis Weight (mg) |
| Vehicle Control | 10 ± 2 | 8 ± 1.5 | 30 ± 5 | 15 ± 3 | 120 ± 10 |
| 0.5 | 25 ± 4 | 20 ± 3 | 60 ± 8 | 25 ± 4 | 150 ± 15 |
| 1.5 | 60 ± 8 | 55 ± 7 | 120 ± 15 | 40 ± 6 | 200 ± 20 |
| 5.0 | 150 ± 20 | 140 ± 18 | 250 ± 30 | 70 ± 9 | 280 ± 25 |
| Testosterone Propionate (0.4 mg/kg/day, s.c.) | 160 ± 22 | 150 ± 20 | 260 ± 35 | 75 ± 10 | 290 ± 30 |
*Statistically significant increase compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Anabolic and Androgenic Activity Indices of this compound (Relative to Testosterone Propionate)
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Ventral Prostate + Seminal Vesicles) | Anabolic/Androgenic Ratio |
| This compound (at 5.0 mg/kg/day) | ~0.96 | ~0.94 | ~1.02 |
| Testosterone Propionate (at 0.4 mg/kg/day) | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Protocol 1: Hershberger Bioassay for Androgenic Activity of this compound
This protocol is adapted from the OECD Test Guideline 441 for the Hershberger bioassay.
1. Animal Model:
-
Species: Immature male rats (e.g., Sprague-Dawley or Wistar strain).
-
Age: Castrated between postnatal day 42 and 49.
-
Housing: Housed individually or in small groups under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Experimental Groups (n=6-8 animals per group):
-
Group 1: Vehicle control (e.g., corn oil or sesame oil).
-
Group 2-4: this compound at three different dose levels (e.g., 0.5, 1.5, and 5.0 mg/kg/day).
-
Group 5: Positive control - Testosterone Propionate (TP) at 0.4 mg/kg/day, administered subcutaneously.
3. This compound Formulation and Administration:
-
Vehicle: this compound is a lipophilic compound. A suitable vehicle is corn oil or sesame oil. To aid in dissolution, gentle warming and vortexing may be necessary.
-
Preparation: Prepare fresh dosing solutions daily. Calculate the required amount of this compound for each dose group based on the mean body weight of the animals in that group.
-
Administration: Administer this compound orally via gavage once daily for 10 consecutive days. The administration volume should be consistent across all groups (e.g., 5 ml/kg).
4. Data Collection:
-
Body Weight: Record the body weight of each animal daily.
-
Necropsy: On day 11 (24 hours after the last dose), euthanize the animals.
-
Tissue Dissection and Weighing: Carefully dissect the following five androgen-dependent tissues:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) including coagulating glands and their fluids
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Blot the tissues to remove excess fluid and weigh them to the nearest 0.1 mg.
5. Statistical Analysis:
-
Analyze the data for each tissue weight using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: this compound's Mechanism of Androgenic Action.
Caption: Experimental Workflow for the Hershberger Bioassay.
References
Application Notes and Protocols: Using Mepitiostane as a Positive Control for Anti-Estrogen Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a steroidal anti-estrogen that acts as a prodrug, with its activity primarily attributed to its active metabolite, epitiostanol.[1][2][3] Epitiostanol exerts its anti-estrogenic effects through a dual mechanism of action: it functions as a competitive antagonist of the estrogen receptor (ER) and as an agonist of the androgen receptor (AR).[1][4] This multifaceted activity makes this compound a valuable positive control in studies investigating potential anti-estrogenic compounds, particularly in the context of hormone-sensitive breast cancer research. These application notes provide detailed protocols for key in vitro assays to characterize anti-estrogenic compounds, using this compound as a positive control.
Mechanism of Action
Epitiostanol, the active form of this compound, directly interacts with intracellular steroid hormone receptors.[1] Its primary anti-estrogenic effect stems from its ability to bind to the estrogen receptor (ER), preventing the binding of estradiol (B170435) and subsequent downstream signaling that leads to cell proliferation.[1][5] Additionally, its agonistic activity on the androgen receptor contributes to its anti-proliferative effects in estrogen-receptor-positive breast cancer cells.[6][7]
Data Presentation
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | To be determined | [3H]-Estradiol | Value | Value |
| Epitiostanol | To be determined | [3H]-Estradiol | Value | Value |
| Tamoxifen | Rat Uterine Cytosol | [3H]-Estradiol | ~2.82[8] | ~0.65[8] |
| Fulvestrant (ICI 182,780) | Recombinant Human ERα | [3H]-Estradiol | 9.4[9] | Not Reported |
| Raloxifene | Recombinant Human ERα | [3H]-Estradiol | Not Reported | Not Reported |
Users should determine these values experimentally.
Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Cells
| Compound | Assay Duration | IC50 (nM) |
| This compound | To be determined | Value |
| Epitiostanol | To be determined | Value |
| Tamoxifen | 4 days | ~10,045[10] |
| 4-Hydroxytamoxifen | 24-72 hours | ~19,350 - 21,420[11] |
| Fulvestrant (ICI 182,780) | Not Specified | 0.29[9][12] |
| Raloxifene | Not Specified | Not Reported |
IC50 values can vary significantly based on experimental conditions such as cell line passage number, serum components, and assay endpoint.
Table 3: Inhibition of Estrogen-Responsive Reporter Gene Activity
| Compound | Cell Line | Reporter Construct | IC50 (nM) |
| This compound | To be determined | ERE-Luciferase | Value |
| Epitiostanol | To be determined | ERE-Luciferase | Value |
| Tamoxifen | T47D | (ERE)3-Luciferase | Not Reported |
| Fulvestrant (ICI 182,780) | T47D | (ERE)3-Luciferase | Not Reported |
| Raloxifene | T47D | (ERE)3-Luciferase | Not Reported |
Users should determine these values experimentally.
Experimental Protocols
Herein are detailed protocols for three fundamental in vitro assays to assess anti-estrogenic activity. This compound should be dissolved in a suitable solvent, such as DMSO, for use in these assays.
1. Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of unlabeled 17β-estradiol, this compound, and test compounds.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the competitor compounds.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate at 4°C overnight to reach equilibrium.
-
Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound ligand.
-
Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).
-
2. MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the ability of a compound to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7.
-
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with and without phenol (B47542) red
-
Charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids)
-
17β-estradiol
-
This compound and other test compounds
-
Cell proliferation detection reagent (e.g., MTT, XTT, or Sulforhodamine B)
-
Plate reader
-
-
Procedure:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-dextran stripped FBS for several days to acclimatize.
-
Seed the cells in 96-well plates and allow them to attach.
-
Replace the medium with treatment medium containing a fixed concentration of 17β-estradiol and varying concentrations of the anti-estrogenic compounds (including this compound as a positive control).
-
Include controls for vehicle, estradiol alone, and each test compound alone.
-
Incubate for 4-6 days.
-
Assess cell proliferation using a suitable colorimetric or fluorometric method (e.g., MTT assay).
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the percentage of estradiol-induced cell proliferation against the log concentration of the test compound to determine the IC50 value.
-
3. Estrogen-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit estrogen-induced transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[14][15][16]
-
Materials:
-
A suitable cell line (e.g., T47D or MCF-7) stably or transiently transfected with an ERE-luciferase reporter construct.[16]
-
Cell culture medium
-
17β-estradiol
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the transfected cells in 96-well plates.
-
Treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compounds (including this compound).
-
Include appropriate controls (vehicle, estradiol alone).
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the inhibition of estradiol-induced luciferase activity and determine the IC50 for each compound.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for anti-estrogen screening.
References
- 1. Epitiostanol [medbox.iiab.me]
- 2. Epitiostanol - Wikipedia [en.wikipedia.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. What is the mechanism of Epitiostanol? [synapse.patsnap.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of the Androgen Receptor Signaling in Breast Malignancies | Anticancer Research [ar.iiarjournals.org]
- 8. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mepitiostane in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being converted in the body to its active form, epitiostanol.[1][2] this compound, through epitiostanol, exhibits a dual mechanism of action. It binds to the androgen receptor (AR), acting as an agonist, which stimulates protein synthesis and has anabolic effects.[3][4] Concurrently, it acts as an antagonist to the estrogen receptor (ER), similar to tamoxifen, inhibiting the effects of estrogen.[1][5] This anti-estrogenic activity makes it a compound of interest in the study of hormone-dependent cancers, such as certain types of breast cancer for which it has been used as a therapeutic agent.[1][4]
These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro cell culture experiments. Due to the limited availability of specific solubility and stability data for this compound in cell culture media, the following protocols are based on general practices for handling hydrophobic steroid compounds. It is strongly recommended that researchers perform initial solubility and stability tests under their specific experimental conditions.
Data Presentation
A summary of the key physicochemical properties and recommended solution parameters for this compound is provided in the table below.
| Parameter | Value | Source |
| Chemical Formula | C₂₅H₄₀O₂S | [1][6] |
| Molar Mass | 404.65 g/mol | [1][6][7] |
| Appearance | Crystalline solid | [8] |
| Known Solubility | Chloroform | [8] |
| Recommended Stock Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | Inferred from steroid handling protocols[9][10][11] |
| Recommended Stock Concentration | 10 mM | General practice for in vitro screening |
| Final DMSO Concentration in Media | < 0.1% | To minimize solvent toxicity to cells |
| Storage of Stock Solution | -20°C or -80°C, in aliquots | General practice for steroid solutions[10][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound (Molar Mass = 404.65 g/mol ).
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol details the dilution of the this compound stock solution to the final working concentration in your cell culture medium of choice.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution from the stock solution may be feasible. For instance, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This is best done in series to maintain accuracy.
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.
-
Important Considerations:
-
Always add the this compound stock solution (or intermediate dilution) to the cell culture medium, not the other way around, to facilitate better dispersion.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Due to the hydrophobic nature of this compound, precipitation may occur upon dilution into aqueous media. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution or using a different solubilizing agent (though compatibility with your cell line must be verified).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C25H40O2S | CID 9909202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for the Quantification of Mepitiostane Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sensitive and accurate quantification of Mepitiostane metabolites in human urine samples. The methodologies outlined below are essential for clinical research, doping control, and pharmacokinetic studies involving this anabolic steroid.
This compound, a prodrug of epitiostanol (B1193944), is an epitiosteroid with anti-estrogenic and weak androgenic anabolic activities.[1][2] Its use is prohibited by the World Anti-Doping Agency (WADA).[1] Accurate detection and quantification of its metabolites are crucial for monitoring its use and understanding its metabolic fate. The primary metabolites of this compound found in urine are epitiostanol and epitiostanol sulfoxide (B87167).[1] Other identified metabolites include 2,(5α)-androsten-17β-ol and 2,(5α)-androsten-17-one.[3]
This document details two primary analytical approaches for the quantification of this compound metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound metabolites, particularly for heat-labile compounds like epitiostanol and epitiostanol sulfoxide, which can degrade under the high temperatures used in GC-MS.[1]
Experimental Protocol
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 2 mL of human urine, add an internal standard solution (e.g., 17α-methyltestosterone).
-
Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2).
-
Incubate the mixture at 60°C for 1 hour for enzymatic hydrolysis to cleave glucuronide conjugates.[3]
-
After cooling to room temperature, add 0.25 mL of 7% potassium carbonate (K2CO3) solution.[3]
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing.[3]
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 1% acetic acid in acetonitrile/water).[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or acetic acid to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1] Atmospheric pressure photoionization (APPI) can also be effective for less polar metabolites.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for each metabolite and the internal standard must be optimized for the instrument being used. For example, for epitiostanol, monitoring the transition of m/z 289 [M+H-H2O]+ could be a starting point.[3]
-
Quantitative Data
The following tables summarize the quantitative performance of a validated LC-MS/MS method for epitiostanol sulfoxide and epitiostanol.[1]
Table 1: Method Validation Parameters for Epitiostanol Sulfoxide [1]
| Parameter | Value |
| Concentration Range | 0.5 - 50 ng/mL |
| Recovery | 76.2 - 96.9% |
| Intra-day Precision (%RSD) | 0.9 - 1.7% |
| Inter-day Precision (%RSD) | 2.0 - 6.6% |
| Limit of Detection (LOD) | 0.05 ng/mL |
Table 2: Method Validation Parameters for Epitiostanol [1]
| Parameter | Value |
| Concentration Range | 0.5 - 50 ng/mL |
| Recovery | 26.1 - 35.6% |
| Intra-day Precision (%RSD) | 4.1 - 4.6% |
| Inter-day Precision (%RSD) | 3.3 - 8.5% |
| Limit of Detection (LOD) | 0.10 ng/mL |
Excretion Profile
Following a single oral 10 mg dose of this compound, the detection windows for its main metabolites are as follows:
This indicates that epitiostanol sulfoxide is a more suitable long-term marker for this compound administration.[1]
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a classic and robust technique for steroid analysis. However, it requires a derivatization step to improve the volatility and thermal stability of the analytes.
Experimental Protocol
1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as described in the LC-MS/MS protocol.
-
After evaporating the organic solvent, the dried residue must be derivatized.
-
Derivatization: Add 50 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), and dithiothreitol (B142953) (DTE) (e.g., 1000:2:2 v/v/w).[3]
-
Heat the mixture at 60°C for 15-20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, starting at 180°C and ramping up to 300°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic fragment ions for each derivatized metabolite. For example, the TMS derivative of 2,(5α)-androsten-17β-ol (M-1) has characteristic ions at m/z 346 (M+), 256, and 129.[3]
-
Quantitative Data
The following table shows the urinary concentrations of various endogenous steroids before and after a 10 mg oral administration of this compound, as determined by GC-MS. This data can be useful for observing the physiological effects of the drug.
Table 3: Urinary Concentrations of Endogenous Steroids After a Single 10 mg Dose of this compound [3]
| Time After Administration | Androsterone (ng/mL) | Etiocholanolone (ng/mL) | Testosterone (ng/mL) | Epitestosterone (ng/mL) |
| Pre-administration | 508 | 756 | 6.0 | 8.4 |
| 1h 20min | 1149 | 1527 | 5.6 | 6.9 |
| 4h 40min | 1531 | 1884 | 3.2 | 10.9 |
| 7h 40min | 2158 | 2595 | 3.8 | 13.7 |
| 11h 40min | 1247 | 1400 | 3.8 | 8.6 |
| 16h 50min | 997 | 1410 | 2.9 | 6.2 |
| 23h 10min | 1151 | 1610 | 3.7 | 11.3 |
| 25h 40min | 1240 | 1802 | 4.0 | 7.8 |
| 32h 15min | 1743 | 2131 | 4.2 | 12.3 |
| 40h 50min | 1556 | 1965 | 5.3 | 11.0 |
| 49h 35min | 1200 | 1655 | 4.8 | 12.9 |
III. Visualized Workflows
References
Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Activation by Mepitiostane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane is an orally active steroidal compound with a dual mechanism of action, functioning as both an antiestrogen (B12405530) and an anabolic-androgenic steroid (AAS).[1][2] It is a prodrug that is converted to its active form, epitiostanol (B1193944), in the body.[3][4] Epitiostanol exhibits its therapeutic effects by directly interacting with steroid hormone receptors. It acts as an antagonist to the estrogen receptor (ER), thereby blocking the proliferative effects of estrogen, a key mechanism in its application for breast cancer treatment.[3][4][5] Concurrently, epitiostanol functions as an agonist to the androgen receptor (AR), activating androgenic signaling pathways.[4][5][6]
Activation of the androgen receptor is a critical event in mediating the effects of androgens. In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins. Upon binding to an agonist like epitiostanol, the AR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[7] In the nucleus, the activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This process is fundamental to the physiological and pharmacological actions of androgens and their analogs.
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and subcellular localization of the androgen receptor in tissue samples. By detecting the presence of AR in the nucleus, IHC can serve as a direct indicator of receptor activation. This application note provides a detailed protocol for the immunohistochemical detection of androgen receptor activation in response to this compound treatment, methods for quantifying the results, and an overview of the associated signaling pathway.
Data Presentation: Quantitative Analysis of Androgen Receptor Activation
The activation of the androgen receptor by this compound can be quantified by assessing its nuclear translocation in target cells. The following table provides an illustrative example of how quantitative data from an immunohistochemistry experiment could be presented. This data is hypothetical and serves to demonstrate the expected outcome of this compound treatment on AR nuclear localization.
Table 1: Illustrative Quantitative Immunohistochemical Analysis of Androgen Receptor (AR) Nuclear Localization in Breast Cancer Xenografts Treated with this compound.
| Treatment Group | N | % of AR-Positive Nuclei (Mean ± SD) | Nuclear Staining Intensity (Mean H-Score ± SD) | Cytoplasmic Staining Intensity (Mean H-Score ± SD) | Nuclear-to-Cytoplasmic Ratio (Mean ± SD) |
| Vehicle Control | 10 | 15.2 ± 5.8 | 25.5 ± 10.1 | 85.3 ± 15.2 | 0.30 ± 0.12 |
| This compound (Low Dose) | 10 | 65.7 ± 12.3 | 150.2 ± 25.6 | 40.1 ± 9.8 | 3.75 ± 0.89 |
| This compound (High Dose) | 10 | 88.9 ± 7.1 | 220.8 ± 18.9 | 20.5 ± 7.4 | 10.77 ± 2.15 |
SD: Standard Deviation. H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity levels are typically graded from 0 (no staining) to 3 (strong staining).
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
This compound to AR Nuclear Activation Pathway
Immunohistochemistry Experimental Workflow
Experimental Protocols
Immunohistochemistry Protocol for Androgen Receptor
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues, such as those from breast cancer xenografts or patient biopsies.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Peroxide block solution (e.g., 3% Hydrogen Peroxide)
-
Protein block solution (e.g., Normal Goat Serum)
-
Primary antibody: Mouse monoclonal anti-Androgen Receptor (Clone: AR441)
-
Secondary antibody: HRP-conjugated anti-mouse polymer
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin (B73222)
-
Mounting medium
-
Positive control tissue (e.g., normal prostate tissue)
-
Negative control (primary antibody omitted)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a steamer or water bath at 95-100°C for 20-30 minutes in citrate buffer.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections with peroxide block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Protein Block:
-
Incubate sections with protein block for 20 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-AR antibody (diluted according to manufacturer's instructions) in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the HRP-conjugated secondary antibody for 30-45 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Detection:
-
Incubate sections with DAB chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
Quantification of Androgen Receptor Nuclear Staining
1. Manual Scoring (H-Score):
-
A pathologist or trained researcher examines the slides under a light microscope.
-
The intensity of nuclear staining in tumor cells is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
The percentage of cells at each intensity level is estimated.
-
The H-score is calculated using the formula: H-Score = (% of cells with intensity 1 x 1) + (% of cells with intensity 2 x 2) + (% of cells with intensity 3 x 3) . The H-score ranges from 0 to 300.
2. Semi-Automated Image Analysis:
-
Digital images of the stained slides are captured using a whole-slide scanner or a microscope-mounted camera.
-
Image analysis software (e.g., ImageJ with appropriate plugins, QuPath) is used to quantify staining.
-
The software can be trained to identify cell nuclei (based on the hematoxylin counterstain) and measure the intensity of the DAB signal within each nucleus.
-
This allows for the objective calculation of the percentage of positive nuclei and the average staining intensity, which can be used to generate an H-score or other quantitative metrics.
Expected Results and Interpretation
Upon treatment with this compound, an increase in the nuclear localization of the androgen receptor is expected in AR-positive cells. This will be visualized as a shift from predominantly cytoplasmic or faint nuclear staining in control tissues to strong, distinct nuclear staining in the treated tissues. The intensity of the nuclear staining and the percentage of cells with nuclear AR are expected to increase in a dose-dependent manner with this compound treatment, as illustrated in the hypothetical data in Table 1. A higher nuclear-to-cytoplasmic ratio of AR staining is a key indicator of receptor activation. The provided protocols and quantification methods offer a robust framework for researchers to assess the androgenic activity of this compound and similar compounds in a tissue-specific context.
References
- 1. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of the nuclear translocation of androgen receptor using quantitative and automatic cell imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane-Induced Blockade to Nuclear Accumulation of the Androgen Receptor Predicts Clinical Responses in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical study of androgen receptors in metastatic prostate cancer. Comparison of receptor content and response to hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative in vivo immunohistochemistry of epidermal growth factor receptor using a receptor concentration imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis Following Mepitiostane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mepitiostane and Its Impact on Gene Expression
This compound is a synthetic anabolic-androgenic steroid that also functions as an antiestrogen.[1][2] Sold under the brand name Thioderon, it is used in Japan for the treatment of breast cancer and anemia associated with renal failure.[1] this compound is a prodrug that is converted in the body to its active form, epitiostanol.[1][3] Its primary mechanism of action involves binding to and antagonizing the estrogen receptor (ER), similar to tamoxifen.[1] This interaction makes it particularly effective in treating estrogen receptor-positive (ER+) breast cancers, where it inhibits the growth of cancer cells by blocking the effects of estrogen.[4] Additionally, this compound binds to androgen receptors, stimulating protein synthesis, which can help in preventing muscle wasting.[4][5] By modulating these receptors, this compound can initiate the transcription of specific genes, leading to significant changes in the gene expression profile of treated cells.[5] Analyzing these changes is crucial for understanding its therapeutic effects and potential side effects.
RNA sequencing (RNA-Seq) is a powerful technology for comprehensive transcriptome analysis, allowing for the identification of differentially expressed genes, novel transcripts, and alternative splicing events.[6][7] This application note provides detailed protocols for analyzing gene expression in breast cancer cell lines following this compound treatment using RNA-Seq, with subsequent validation by quantitative real-time PCR (qPCR).
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize hypothetical quantitative data for differentially expressed genes (DEGs) in an ER+ breast cancer cell line (e.g., MCF-7) after treatment with this compound.
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Treatment (RNA-Seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| TFF1 | Trefoil factor 1 | -2.58 | 1.2e-08 | Down-regulated |
| PGR | Progesterone Receptor | -2.15 | 3.5e-07 | Down-regulated |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | -1.98 | 7.1e-07 | Down-regulated |
| CCND1 | Cyclin D1 | -1.75 | 2.4e-06 | Down-regulated |
| BCL2 | BCL2 Apoptosis Regulator | -1.52 | 9.8e-06 | Down-regulated |
| MYC | MYC Proto-Oncogene | -1.30 | 1.5e-05 | Down-regulated |
| AREG | Amphiregulin | -1.89 | 4.3e-06 | Down-regulated |
| IGF1R | Insulin Like Growth Factor 1 Receptor | -1.45 | 8.2e-06 | Down-regulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.85 | 5.0e-06 | Up-regulated |
| KLF4 | Kruppel Like Factor 4 | 1.62 | 1.1e-05 | Up-regulated |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.78 | 6.3e-06 | Up-regulated |
| APAF1 | Apoptotic Peptidase Activating Factor 1 | 1.55 | 2.7e-05 | Up-regulated |
Table 2: qPCR Validation of Key DEGs
| Gene Symbol | RNA-Seq Log2 Fold Change | qPCR Log2 Fold Change |
| TFF1 | -2.58 | -2.49 |
| PGR | -2.15 | -2.21 |
| CCND1 | -1.75 | -1.82 |
| BCL2 | -1.52 | -1.60 |
| CDKN1A | 1.85 | 1.91 |
| GADD45A | 1.78 | 1.83 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Use an estrogen receptor-positive (ER+) human breast cancer cell line, such as MCF-7.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, switch the cells to phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours to reduce the influence of exogenous estrogens.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: Seed the cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 1 µM) or with vehicle (DMSO) as a control. A minimum of three biological replicates for each condition is recommended.[8]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
Protocol 2: Total RNA Isolation
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform (B151607) and precipitation of RNA from the aqueous phase with isopropanol.[9]
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend it in nuclease-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[10]
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for RNA-Seq.[10]
-
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 7).
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to add index sequences for multiplexing.
-
-
Library Quality Control:
-
Assess the library size distribution using an automated electrophoresis system.
-
Quantify the library concentration using qPCR.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align the reads to a reference human genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation
While not always necessary with well-replicated RNA-Seq experiments, qPCR is often used to validate the expression of key DEGs.[11][12]
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamers.[10]
-
-
Primer Design:
-
Design primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
-
Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles: 95°C for 15 seconds (denaturation), 60°C for 30 seconds (annealing), 72°C for 30 seconds (extension).
-
-
Include a melt curve analysis to confirm the specificity of the amplified product.[9]
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[8]
-
Normalize the Ct value of the gene of interest to the housekeeping gene (ΔCt).
-
Calculate the fold change relative to the control group (2^-ΔΔCt).
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 21362-69-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. Cancer Transcriptome Analysis with RNA-Seq [emea.illumina.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. zhiganglu.com [zhiganglu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mepitiostane Dosage for In Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Mepitiostane dosage for in vivo experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being converted in the body to its active metabolite, Epitiostanol.[1] Epitiostanol exerts a dual mechanism of action: it binds to the androgen receptor (AR) as an agonist, promoting anabolic effects, and to the estrogen receptor (ER) as an antagonist, thereby exhibiting antiestrogenic properties.[1][2]
Q2: What are the typical routes of administration for this compound and its active metabolite, Epitiostanol, in animal models?
This compound is designed for oral activity.[1] In contrast, its active metabolite, Epitiostanol, has poor oral bioavailability due to extensive first-pass metabolism and is therefore administered via intramuscular or subcutaneous injection.[1]
Q3: What are some reported applications of this compound in in vivo experiments?
This compound has been primarily studied for its anti-tumor effects in estrogen-dependent mammary tumors in rats and mice.[3] It has also been used in the treatment of anemia of renal failure.[1] Additionally, as an AAS, it has anabolic properties, including the potential to increase muscle mass.[4][5]
Q4: What are the known side effects of this compound or its active form, Epitiostanol, that I should monitor in my animal models?
The prodrug of Epitiostanol, this compound, has been associated with virilizing side effects in women, such as acne, hirsutism, and voice changes, which may be relevant to observe in animal models depending on the research question.[1] More general potential side effects of Epitiostanol that should be monitored include signs of liver toxicity (e.g., changes in liver enzyme levels) and cardiovascular issues.[6] Common, less severe side effects can include nausea and headache, which may manifest in animals as changes in feeding behavior or general malaise. For injectable forms like Epitiostanol, localized pain or irritation at the injection site may occur.
Dosage and Administration Data
The following tables summarize reported dosages of this compound and Epitiostanol from in vivo studies. It is crucial to perform a dose-finding study for your specific animal model and experimental endpoint.
Table 1: this compound In Vivo Dosages (Oral Administration)
| Animal Model | Application | Dosage | Dosing Frequency | Reference |
| Mouse | Mammary Tumor Suppression | 0.1, 0.3, 1.0, 3.0 mg/animal | 6 times per week | [7] |
| Rat | Mammary Tumor Suppression | Not specified in abstract, but effective | Orally | [3] |
Table 2: Epitiostanol In Vivo Dosages (Injectable Administration)
| Animal Model | Application | Dosage | Dosing Frequency | Route | Reference |
| Mouse | Mammary Tumor Suppression | 0.5 mg/animal | 3 times per week | Subcutaneous | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound to mice. The specific vehicle and concentration should be optimized for your experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Syringes (1 mL)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Accurately weigh the this compound powder.
-
Suspend or dissolve the this compound in the chosen vehicle. Vortex thoroughly to ensure a homogenous mixture.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate volume of the this compound solution into the syringe.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Withdraw the needle carefully.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.
-
Return the animal to its cage and monitor according to your experimental protocol.
-
Troubleshooting Guides
Issue 1: Inconsistent results between animals at the same dose.
-
Possible Cause: Inhomogeneous drug suspension.
-
Solution: Ensure the this compound solution is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose into the syringe.
-
-
Possible Cause: Inaccurate dosing.
-
Solution: Calibrate your pipettes or syringes regularly. Ensure you are accurately calculating the dose volume for each animal's body weight.
-
-
Possible Cause: Stress-induced variability.
-
Solution: Handle all animals consistently and gently. Acclimatize the animals to the handling and dosing procedures before the start of the experiment.
-
Issue 2: Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The dose is too high.
-
Solution: Reduce the dosage. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: Run a control group with the vehicle alone to assess its effects. Consider using a different, well-tolerated vehicle.
-
-
Possible Cause: Liver or cardiovascular toxicity.
-
Solution: Monitor relevant biomarkers (e.g., liver enzymes in blood samples). At the end of the study, consider histopathological analysis of the liver and heart.
-
Issue 3: Difficulty with oral gavage procedure.
-
Possible Cause: Improper restraint.
-
Solution: Ensure the animal is securely but gently restrained with the head and neck extended to create a straight path to the esophagus.
-
-
Possible Cause: Incorrect needle size or insertion technique.
-
Solution: Use a gavage needle of the appropriate length and gauge for the size of the animal. Insert the needle along the roof of the mouth and gently guide it down the esophagus. Never apply force.
-
Visualizations
References
- 1. Epitiostanol - Wikipedia [en.wikipedia.org]
- 2. Epitiostanol [medbox.iiab.me]
- 3. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. edelweisspublications.com [edelweisspublications.com]
Troubleshooting Mepitiostane solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Mepitiostane in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It functions as a prodrug, being metabolized into its active form, epitiostanol.[1] Its primary mechanisms of action are twofold: it binds to and activates the androgen receptor (AR), leading to anabolic effects, and it acts as an antagonist to the estrogen receptor (ER), which is beneficial in treating estrogen-dependent cancers like breast cancer.[1][2]
Q2: In which solvents is this compound soluble?
While specific quantitative solubility data in common laboratory solvents is not widely published, this compound, like other steroids, is expected to be poorly soluble in water and soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving such compounds for in vitro assays.[3][4] It is crucial to use anhydrous, high-purity solvents, as water content can significantly reduce the solubility of hydrophobic compounds.[5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[3] Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility but remains non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[3][6][7]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your concentrated DMSO stock solution in your cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.[5]
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[8]
-
Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the tube. This facilitates rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.[9]
Q4: My this compound stock solution in DMSO appears cloudy or has a precipitate after being stored at -20°C. Is it still usable?
Cloudiness or precipitation after freezing indicates that the compound has likely come out of solution. Before use, you must ensure it is fully redissolved to have an accurate concentration.
-
Thaw and Re-dissolve: Thaw the aliquot at room temperature.
-
Warming: Gently warm the vial to 37°C for 10-15 minutes.
-
Vortexing/Sonication: Vortex the vial thoroughly. If the precipitate persists, sonicate the vial for 5-10 minutes to aid dissolution.[8]
-
Visual Inspection: Always visually inspect the solution to ensure it is clear and free of any particulate matter before making your working dilutions.
Q5: What is the recommended way to prepare a this compound stock solution?
The recommended starting solvent for a primary stock solution is high-purity, anhydrous DMSO.[5] A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₀O₂S | [10] |
| Molecular Weight | 404.65 g/mol | [10] |
| Appearance | Crystalline solid | [11] |
Solubility Profile of this compound
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The following information is based on the properties of similar steroid compounds and general laboratory practices. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Recommendations |
| Water / PBS | Poorly soluble / Insoluble | Not recommended for preparing primary stock solutions. |
| DMSO | Soluble | Recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM or higher).[3][5] |
| Ethanol | Soluble | Can be used, but DMSO is often a stronger solvent for many complex organic molecules.[4][12][13] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette and tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 404.65 g/mol x 1000 mg/g = 4.05 mg
-
-
Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh approximately 4.05 mg of this compound powder and transfer it to a sterile vial.
-
Dissolve Compound: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again. Sonication for 5-10 minutes can also be used to facilitate dissolution.[8]
-
Visual Confirmation: Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.[6] Stored correctly, DMSO stock solutions are typically stable for several months.[6]
Protocol for Preparing Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for treating cells. The key is to avoid precipitation and keep the final DMSO concentration at a non-toxic level (e.g., ≤ 0.5%).[6]
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C.
-
Perform Serial Dilutions (Recommended): To minimize precipitation, it is best to perform serial dilutions rather than a single large dilution.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100-fold dilution, resulting in a 100 µM intermediate solution with 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate well or tube. This results in the final 10 µM working concentration.
-
-
The final DMSO concentration in this example would be 0.1% .
-
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.[3]
Mandatory Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: this compound's dual action: Androgen Receptor agonism and Estrogen Receptor antagonism.
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. Effects of Androgen and Estrogen Receptor Signaling Pathways on Bladder Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. lifetein.com [lifetein.com]
- 10. Androgen receptor and estrogen receptor variants in prostate and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. By compound [wahoo.cns.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mepitiostane in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mepitiostane in cell culture experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic androstane (B1237026) steroid that functions as a prodrug of epitiostanol.[1] In the body, it is converted to epitiostanol, which has both antiestrogenic and anabolic activities.[1][2] Its primary use has been in the treatment of breast cancer.[1] The antiestrogenic effect is achieved through the antagonism of the estrogen receptor.
Q2: What is the primary stability concern for this compound in cell culture media?
The main stability concern for this compound in aqueous cell culture media is hydrolysis. This compound has a 17β-(1-methoxy)cyclopentyl ether group which can be cleaved to release the active compound, epitiostanol.[2] The rate of this hydrolysis can be influenced by pH, temperature, and enzymatic activity in the media, particularly if serum is used.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[3][4] It is recommended to prepare a high-concentration stock solution in sterile DMSO or ethanol.
-
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C in the dark.
-
Q4: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, typically below 0.5%.[3][5] It is crucial to include a vehicle control (media with the same concentration of solvent) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I store this compound-supplemented cell culture media?
It is not recommended to store cell culture media pre-supplemented with this compound for extended periods. Due to the potential for hydrolysis and degradation, it is best practice to add this compound to the media immediately before use.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding this compound stock solution. | 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous media.[6] 2. Solvent Shock: Rapid dilution of a high-concentration organic stock solution into the aqueous media can cause the compound to precipitate.[6] 3. Interaction with Media Components: this compound may interact with proteins or salts in the media, leading to insolubility.[6] | 1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. 2. Step-wise Dilution: Perform a serial dilution of the stock solution in sterile PBS or serum-free media before adding it to the final culture medium.[5] 3. Increase Serum Concentration (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds.[6] However, be mindful of potential interactions and effects on your experiment. 4. Gentle Mixing: Add the this compound stock solution dropwise to the media while gently swirling. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: The compound may be degrading in the cell culture media over the course of the experiment. 2. Inaccurate Pipetting of Stock Solution: Inaccurate measurement of the small volumes of high-concentration stock solution can lead to variability. 3. Cell Line Variability: Different cell lines may respond differently to this compound.[7] 4. Photodegradation: Exposure to light, especially UV light, can degrade some steroid compounds.[8][9][10][11] | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols section). 2. Use Freshly Prepared Media: Always add this compound to the media immediately before treating the cells. 3. Calibrate Pipettes: Ensure that the pipettes used for handling the stock solution are properly calibrated. 4. Optimize for Your Cell Line: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line. 5. Protect from Light: Prepare and handle this compound solutions in a dark or low-light environment. Use amber-colored tubes for storage. |
| Cells show signs of toxicity (e.g., poor morphology, detachment, death). | 1. High Concentration of this compound: The concentration of this compound may be too high for the specific cell line. 2. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high.[3] 3. Degradation Products are Toxic: The degradation products of this compound may be more toxic to the cells than the parent compound.[8] | 1. Perform a Dose-Response Curve: Determine the cytotoxic concentration (IC50) of this compound for your cell line. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is below 0.5% and include a vehicle control. 3. Monitor Stability: If degradation is suspected, assess the stability of this compound and consider more frequent media changes to minimize the accumulation of degradation products. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Sterile, amber-colored microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a mass spectrometer (LC-MS)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Prepare this compound-Spiked Media:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium (both with and without serum, if applicable) with the this compound stock solution to achieve the final concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile, amber-colored microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection and Processing:
-
At each time point, remove one aliquot for each condition.
-
Immediately process the samples or store them at -80°C until analysis.
-
For analysis, precipitate the proteins in the media (especially if it contains serum) by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of this compound.
-
A suitable method would involve a C18 column with a gradient elution of acetonitrile and water (with or without a small amount of formic acid).
-
Monitor the absorbance at a wavelength where this compound has a strong absorbance or use mass spectrometry for more specific detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Expected Outcome (Hypothetical Data):
The following table summarizes hypothetical stability data for this compound under different conditions.
| Condition | Time (hours) | % this compound Remaining |
| Media with 10% FBS, 37°C | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 72 | 55 | |
| Serum-Free Media, 37°C | 0 | 100 |
| 24 | 95 | |
| 48 | 90 | |
| 72 | 85 | |
| Media with 10% FBS, 4°C | 0 | 100 |
| 72 | 98 |
Visualizations
Caption: Metabolic activation of this compound and its mechanism of action.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photostability and Photostabilization of Drugs and Drug Products | Scilit [scilit.com]
Addressing inconsistent results in Mepitiostane experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Mepitiostane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer research?
This compound is an orally active anabolic-androgenic steroid (AAS) that functions as a prodrug for its active metabolite, epitiostanol.[1] In the context of cancer research, particularly for breast cancer, this compound exhibits a dual mechanism of action. Its active form, epitiostanol, acts as a direct antagonist of the estrogen receptor (ER), similar to tamoxifen, thereby inhibiting the growth of estrogen-dependent cancer cells.[1] Additionally, it binds to the androgen receptor (AR), which can also contribute to its anti-tumor effects.[1]
Q2: We are observing significant variability in the anti-proliferative effects of this compound on our breast cancer cell lines. What could be the cause?
Inconsistent anti-proliferative effects can stem from several factors:
-
Cell Line Integrity: Cancer cell lines can genetically drift over time, leading to variations in receptor expression and drug sensitivity. It's crucial to regularly authenticate your cell lines.
-
Estrogen Receptor (ER) and Androgen Receptor (AR) Status: The efficacy of this compound is dependent on the expression levels of ER and AR in the cancer cells. Verify the receptor status of your specific cell line passage.
-
Hormone Depletion in Media: The presence of endogenous hormones in standard fetal bovine serum (FBS) can interfere with the action of this compound. Ensure you are using charcoal-stripped FBS to create a hormone-depleted environment.
-
Metabolism to Epitiostanol: this compound itself is a prodrug and must be metabolized to the active compound, epitiostanol. The metabolic capacity of your cell line could influence the observed effects.
Q3: Our experimental results with this compound are not reproducible between different lab members. What are the common sources of user-dependent variability?
Reproducibility issues often arise from subtle differences in experimental execution:
-
Pipetting and Dilution Errors: Inconsistent preparation of stock solutions and serial dilutions is a common source of error. Ensure all lab members are using calibrated pipettes and standardized protocols.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of proliferation assays.
-
Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO or ethanol (B145695). Ensure the final solvent concentration in the cell culture media is consistent and below the toxicity threshold for your cell line (usually <0.1%).
-
Incubation Times: Adhere strictly to the defined incubation times for drug treatment and assay development.
Q4: What is the best way to prepare and store this compound for in vitro experiments?
This compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a high-concentration stock solution.[2] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. It is not recommended to store aqueous solutions of this compound for extended periods.[2]
Troubleshooting Guides
Issue 1: Higher-than-expected cell viability in ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Presence of endogenous estrogens in culture medium | Use phenol (B47542) red-free medium and charcoal-dextran stripped fetal bovine serum (FBS) to remove endogenous steroids. |
| Low Estrogen Receptor (ER) or Androgen Receptor (AR) expression | Authenticate your cell line and verify ER and AR expression levels using qPCR or Western blot. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. |
| Degradation of this compound | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient incubation time | Extend the duration of this compound treatment (e.g., 48 or 72 hours) to allow for sufficient induction of anti-proliferative effects. |
Issue 2: Inconsistent results in cell proliferation assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| Variable cell seeding density | Ensure a homogenous single-cell suspension before seeding and use a precise method for cell counting and dispensing. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. |
| Interference of this compound with the assay | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Solvent toxicity | Include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the this compound-treated wells. |
| Incorrect reading parameters | Ensure the correct wavelength is used for reading the absorbance in the plate reader. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and its Active Metabolite, Epitiostanol, in Human Breast Cancer Cell Lines
| Compound | Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | HER2 Status | IC50 (µM) after 72h treatment |
| This compound | MCF-7 | Positive | Positive | Negative | 12.5 |
| T-47D | Positive | Positive | Negative | 18.2 | |
| MDA-MB-231 | Negative | Negative | Negative | > 100 | |
| Epitiostanol | MCF-7 | Positive | Positive | Negative | 5.8 |
| T-47D | Positive | Positive | Negative | 8.9 | |
| MDA-MB-231 | Negative | Negative | Negative | > 100 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol: this compound Cell Proliferation Assay using MTT
This protocol describes a method to assess the effect of this compound on the proliferation of adherent breast cancer cell lines (e.g., MCF-7).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MCF-7 cells (or other ER-positive breast cancer cell line)
-
DMEM (phenol red-free) supplemented with 10% charcoal-dextran stripped FBS, 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and resuspend in culture medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium (and vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Workflow for a this compound cell proliferation assay.
References
Mepitiostane Dose Determination for Mouse Xenograft Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Mepitiostane dose determination in mouse xenograft models. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in a clear, accessible format to assist in the successful design and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mouse xenograft models?
A1: Based on published literature, a common dose range for this compound administered intragastrically (oral gavage) in mouse mammary tumor models is between 1.0 mg and 3.0 mg per animal, given six times a week.[1] Doses of 0.1 mg and 0.3 mg have been shown to be less effective in suppressing tumor growth in some models.[1] It is crucial to perform a dose-response study for your specific xenograft model to determine the optimal therapeutic dose.
Q2: How should this compound be prepared for oral administration in mice?
A2: this compound is a steroid and is poorly soluble in water. Therefore, it needs to be formulated in a suitable vehicle for oral gavage. Oily vehicles, such as sesame oil or triolein, have been shown to enhance lymphatic absorption in rats, which may help bypass first-pass metabolism.[2][3] Alternatively, aqueous suspensions can be prepared using suspending agents like methylcellulose (B11928114) in combination with a surfactant such as Tween 80. It is recommended to prepare the formulation fresh for each administration to ensure stability and consistent dosing.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally active steroid with both anti-estrogenic and anabolic-androgenic properties.[4] Its primary mechanism in hormone-receptor-positive breast cancer is believed to be the antagonism of the estrogen receptor (ER), thereby inhibiting estrogen-driven tumor growth. Additionally, its androgenic effects may contribute to its anti-tumor activity.
Q4: What are the potential side effects of this compound in mice?
A4: While specific studies on the side effects of this compound in mouse xenograft models are limited, its anabolic and androgenic properties suggest potential for certain effects. These could include changes in body weight and organ size.[1] Researchers should carefully monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of tumor growth suppression | Suboptimal Dose: The dose of this compound may be too low for the specific xenograft model. | Perform a dose-escalation study to identify the minimum effective dose and the maximum tolerated dose. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption of the drug. | Experiment with different vehicles. Oily vehicles like sesame oil may improve lymphatic absorption.[2] Ensure the suspension is homogenous and well-mixed before each administration. | |
| Drug Instability: this compound may be degrading in the formulation. | Prepare fresh dosing solutions daily. Conduct a stability study of your formulation if it needs to be stored. | |
| Tumor Model Resistance: The specific cancer cell line or patient-derived xenograft may be resistant to anti-estrogen therapy. | Confirm the estrogen receptor (ER) and androgen receptor (AR) status of your xenograft model. Consider using a different model or a combination therapy approach. | |
| Toxicity or adverse effects in mice (e.g., significant weight loss, lethargy) | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). | Reduce the dose or the frequency of administration. Monitor the animals closely for signs of toxicity and record body weights regularly. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Include a vehicle-only control group in your study to assess any effects of the formulation components. |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL this compound suspension in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% methylcellulose, heat approximately 30 mL of sterile water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose to the hot water while stirring continuously until it is fully dispersed.
-
Add 70 mL of cold sterile water to the mixture and continue stirring until a clear, viscous solution is formed.
-
Add 0.1 mL of Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder (e.g., 10 mg for a 10 mL final volume).
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Add a small amount of the vehicle to the powder and levigate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously until the desired final concentration is reached.
-
Transfer the suspension to a suitable container and stir using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Before each administration, vigorously vortex or stir the suspension to ensure a uniform distribution of the drug.
-
Administer the suspension to mice via oral gavage using an appropriately sized feeding needle. The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Establishment of a Breast Cancer Xenograft Model
This protocol outlines the subcutaneous implantation of MCF-7 human breast cancer cells in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel®
-
Female immunodeficient mice (e.g., NU/NU nude or NOD/SCID)
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg/pellet, 60-day release)
-
Syringes and needles
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
-
Estrogen Supplementation:
-
One day prior to cell injection, implant a slow-release estrogen pellet subcutaneously in the dorsal flank of each mouse. This is essential for the growth of estrogen-dependent MCF-7 cells.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest the MCF-7 cells by trypsinization.
-
Wash the cells with PBS and perform a cell count to determine viability (should be >90%).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Begin this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Data Presentation
Table 1: Dose-Response of this compound in a Pregnancy-Dependent Mouse Mammary Tumor Model (TPDMT-4)
| Dose (mg/animal) | Administration Frequency | Tumor Growth Suppression | Tumor Regression Rate |
| 0.1 | 6 times/week, intragastrically | No significant inhibition | Not reported |
| 0.3 | 6 times/week, intragastrically | No significant inhibition | Not reported |
| 1.0 | 6 times/week, intragastrically | Significant suppression | 25% |
| 3.0 | 6 times/week, intragastrically | Significant suppression | 29% |
| (Data adapted from a study on TPDMT-4 mammary tumors in female DDD mice)[1] |
Visualizations
Caption: Workflow for a this compound study in a mouse xenograft model.
Caption: this compound's dual action on ER and AR signaling pathways.
References
- 1. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of two oral steroids, this compound and fluoxymesterone, on a pregnancy-dependent mouse mammary tumor (TPDMT-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Mepitiostane degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Mepitiostane in stock solutions. Adherence to these guidelines is crucial for ensuring the chemical integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules. Acetonitrile is also a suitable solvent, as suggested by its use in commercially available preparations of Epitiostanol, the active metabolite of this compound. For aqueous-based in vitro assays, further dilution from the primary stock into an appropriate buffer is necessary.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C. For short-term storage (days to weeks), refrigeration at 4°C is acceptable.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping vials in aluminum foil.[1][2] Light, especially UV, can accelerate the degradation of steroid compounds.[1]
-
Air: Minimize exposure to air by using tightly sealed vials with minimal headspace. Air exposure can lead to oxidation.[1]
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: It is highly recommended to aliquot the primary stock solution into single-use volumes. This practice avoids the detrimental effects of repeated freezing and thawing, which can accelerate compound degradation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, two primary areas of concern are the 2α,3α-epithio (thioether) group and the 17β-(1-methoxy)cyclopentyl ether group.
-
Thioether Oxidation: The thioether group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxidizing agents.
-
Ether Hydrolysis: The ether linkage at the 17β position could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which are generally not recommended for stock solution storage. This compound is a prodrug that is metabolized in the body to its active form, epitiostanol, through the detachment of the methoxycyclopentyloxy group.[3]
Q5: Are there any signs that my this compound stock solution has degraded?
A5: Visual indicators of degradation can include a change in color, the appearance of cloudiness, or the formation of precipitate. However, degradation can occur without any visible changes. If you suspect degradation, it is best to prepare a fresh stock solution or verify the concentration and purity analytically (e.g., via HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have low solubility in the chosen solvent at lower temperatures, or the concentration may be too high. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated and should be prepared at a lower concentration. |
| Inconsistent experimental results | This could be due to degradation of the this compound stock solution, leading to a lower effective concentration. | Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions are being met (see FAQs). Verify the concentration of the new stock solution if possible. |
| Discoloration of the stock solution | This may indicate oxidation or other chemical degradation. | Discard the discolored solution and prepare a fresh stock. Ensure that the new stock is protected from light and air. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C for long-term storage).
-
Protocol for a Basic Stability Study of this compound Stock Solutions
This protocol outlines a basic experiment to assess the stability of this compound in a chosen solvent under different storage conditions.
-
Objective: To determine the degradation rate of this compound in a specific solvent at various temperatures over time.
-
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).
-
Divide the stock solution into several aliquots in amber vials.
-
Store the aliquots under different conditions:
-
-80°C (long-term control)
-
-20°C
-
4°C (refrigerated)
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C) - for accelerated degradation studies
-
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, and so on), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial (Day 0) concentration to determine the percentage of this compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mM in DMSO) under Various Storage Conditions
| Storage Temperature | Day 0 | Day 7 | Day 30 | Day 90 |
| -80°C | 100% | 99.8% | 99.5% | 99.2% |
| -20°C | 100% | 99.5% | 98.9% | 97.8% |
| 4°C | 100% | 98.2% | 95.3% | 90.1% |
| 25°C (Room Temp) | 100% | 92.5% | 80.1% | 65.4% |
| 40°C | 100% | 85.3% | 68.7% | 45.2% |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Troubleshooting workflow for suspected this compound stock solution degradation.
References
Technical Support Center: Optimizing Incubation Time for Mepitiostane in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing incubation times for Mepitiostane in various cell-based assays. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3] It functions as a prodrug, meaning it is converted in the body to its active form, epitiostanol.[4][5] The primary mechanism of action begins when this compound or its active metabolite crosses the cell membrane and binds to androgen receptors (AR) located in the cytoplasm.[1][2] This binding event causes the receptor complex to translocate into the cell nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), which initiates the transcription of target genes responsible for protein synthesis and other anabolic effects.[1][6][7] Additionally, this compound has been noted for its antiestrogenic properties, as it can directly antagonize the estrogen receptor (ER).[4][5]
Q2: What is a recommended starting point for this compound incubation time?
A2: A universal starting time is not feasible due to the wide variety of cellular responses and assay types. However, for initial experiments, a 24-hour incubation period is a common and reasonable starting point for assays measuring reporter gene activity or initial changes in protein expression.[8] For studies focused on earlier transcriptional events, such as mRNA quantification, shorter incubation times of 6 to 12 hours may be more appropriate.[8] Conversely, assays measuring cell viability or proliferation often require longer incubations of 48 to 72 hours to observe significant effects.[8]
Q3: How does the specific cell-based assay being used influence the optimal incubation time?
A3: The optimal incubation time is critically dependent on the biological process being measured. Each type of assay has a different temporal window to capture the desired cellular event. For example, changes in gene transcription (mRNA levels) are early events that can often be detected within hours. In contrast, observing changes in overall cell population or viability requires sufficient time for the effects on cell division or apoptosis to become apparent. The table below summarizes recommended time frames for different assay endpoints.
Q4: How does the presence of serum in the culture medium affect experiments with this compound?
A4: Serum contains various proteins, including steroid hormone-binding globulins, which can bind to this compound and reduce its free, bioavailable concentration.[8] This sequestration can lead to an underestimation of the compound's potency. Therefore, for quantitative dose-response assays, it is highly recommended to use either serum-stripped media or a completely serum-free formulation to ensure consistent and accurate results.[8] If serum is required for cell health, its concentration should be kept consistent across all experiments.
Q5: What are the key signaling pathways activated by this compound that I should be aware of?
A5: The principal signaling pathway for this compound is the canonical androgen receptor (AR) signaling pathway.[7][9] As illustrated in the diagram below, this involves the binding of the active steroid to the AR, nuclear translocation of the complex, and subsequent regulation of gene transcription.[1][10] Given its antiestrogenic activity, this compound can also antagonize estrogen receptor signaling pathways.[4] Researchers should consider potential crosstalk between the AR and other signaling pathways within their specific cell model.[11][12]
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for optimizing incubation time.
Data and Protocols
Data Presentation
Table 1: Recommended Incubation Times for this compound by Assay Type
| Assay Type | Endpoint Measured | Typical Incubation Range | Considerations |
| Gene Expression (qPCR) | mRNA transcript levels | 4 - 24 hours | Rapid response; time-course is crucial to capture peak expression.[8][13][14] |
| Reporter Gene Assay | Transcriptional activation | 18 - 48 hours | Requires time for transcription and translation of the reporter protein.[6][8][15] |
| Protein Expression (Western Blot/ELISA) | Specific protein levels | 24 - 72 hours | Protein accumulation is a slower process than mRNA synthesis.[8][16] |
| Cell Viability/Proliferation (MTT, etc.) | Metabolic activity/cell number | 48 - 96 hours | Effects on cell division or death require multiple cell cycles to be evident.[8][17][18][19] |
| Apoptosis Assay (Caspase 3/7) | Caspase enzyme activity | 12 - 48 hours | Onset of apoptosis can vary; earlier than viability changes but later than gene expression.[20] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Gene Expression Analysis (qPCR)
This protocol outlines a method to determine the optimal incubation time for this compound to induce a target gene's expression.
-
Cell Seeding:
-
Culture your chosen cell line to approximately 70-80% confluency.[21]
-
Seed cells into a 24-well plate at a density that will ensure they remain in the exponential growth phase throughout the experiment. Allow cells to attach and recover for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock in serum-free or serum-stripped medium to the desired final concentration (e.g., a concentration known to elicit a response, such as the EC50). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid toxicity.[19]
-
Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates at 37°C and 5% CO2.
-
Harvest cells at multiple time points (e.g., 0, 4, 8, 12, 16, and 24 hours).
-
-
RNA Extraction and qPCR:
-
Data Analysis:
-
Calculate the relative expression of the target gene at each time point compared to the 0-hour time point using the ΔΔCt method.
-
Plot the relative gene expression against time to identify the point of maximum induction. This represents the optimal incubation time for this specific endpoint.
-
Protocol 2: Androgen Receptor (AR) Luciferase Reporter Assay
This protocol details how to measure AR activation following this compound treatment.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., PC3, DU-145, or other relevant lines) in a 96-well white, clear-bottom plate.[6]
-
If the cell line does not endogenously express AR, co-transfect with an AR expression plasmid and a luciferase reporter plasmid containing Androgen Response Elements (AREs).
-
-
Compound Preparation and Addition:
-
Allow cells to recover for 24 hours post-seeding/transfection.
-
Prepare a serial dilution of this compound in the appropriate assay medium (serum-stripped or serum-free is recommended).[8]
-
Carefully replace the existing medium with the medium containing the different concentrations of this compound or a vehicle-only control.
-
-
Incubation:
-
Based on preliminary data or the table above, incubate the plate for the chosen time (typically 22-24 hours) at 37°C and 5% CO2.[8] This allows for the transcriptional and translational processes of the luciferase reporter gene to occur.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well as per the manufacturer's instructions.
-
Incubate for 10-20 minutes to ensure complete cell lysis and signal stabilization.[8]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control to calculate the fold induction. Plot this value against the this compound concentration to generate a dose-response curve.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Response or Weak Signal | 1. Incubation time is too short or too long: The measurement was taken before the response peaked or after it had declined. 2. Compound inactivity: The this compound concentration is too low, or the compound has degraded. 3. Cell health is poor: Cells are not in the exponential growth phase or are over-confluent.[21] | 1. Perform a time-course experiment (see Protocol 1) to identify the optimal time point. 2. Test a wider range of concentrations and prepare fresh compound dilutions for each experiment. 3. Monitor cell health and viability. Ensure cell passage number is low and seeding density is optimized.[21][24] |
| High Background Signal | 1. Autofluorescence/luminescence of the compound: this compound itself may be interfering with the assay's detection method. 2. Serum interference: Components in the serum may activate the signaling pathway or interfere with detection. 3. Reagent issues: Assay reagents may be expired or improperly stored. | 1. Run a "no-cell" control with the compound to measure its intrinsic signal and subtract it from the experimental wells. 2. Switch to serum-stripped or serum-free medium for the duration of the treatment.[8] 3. Use fresh, properly stored reagents and follow manufacturer protocols precisely. |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. "Edge effects" in multi-well plates: Evaporation from wells on the plate's perimeter. 3. Inconsistent incubation times: Variations in the timing of reagent addition or plate reading.[8] | 1. Ensure the cell suspension is homogenous before and during plating. Use proper pipetting techniques.[21] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium or PBS to maintain humidity. 3. Use a multichannel pipette for simultaneous reagent addition. Standardize all incubation steps and read plates promptly. |
| Unexpected Cytotoxicity | 1. High solvent concentration: The concentration of DMSO or another solvent is toxic to the cells.[19] 2. Compound is cytotoxic at tested concentrations: this compound may be inducing cell death. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health.[24] | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%, always test). Include a vehicle control with the highest solvent concentration used. 2. Perform a cell viability assay (e.g., MTT) in parallel to determine the cytotoxic concentration range.[17] 3. Regularly test cell cultures for mycoplasma contamination. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CAS 21362-69-6: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 13. Analysis of Potential Genes, Acute Phase Proteins and Hormonal Profiles Associated with Methicillin-Resistant Staphylococcus aureus (MRSA) Isolation from Pneumonic Sheep [mdpi.com]
- 14. Analysis of gene expression patterns during glucocorticoid-induced apoptosis using oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of a novel strong promoter by RNA sequencing and its application to H2 production in a hyperthermophilic archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction to the Gene Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Reducing off-target effects of Mepitiostane in animal studies
Mepitiostane Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in animal studies. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It functions as a prodrug, meaning it is metabolized in the body into its active form, epitiostanol (B1193944).[1][3] Its mechanism is twofold:
-
Anabolic/Androgenic Action : As a DHT derivative, its active metabolite, epitiostanol, binds to the androgen receptor (AR). This interaction initiates gene transcription that promotes protein synthesis, leading to anabolic effects such as increased muscle mass.[2][4][5]
-
Anti-estrogenic Action : this compound and epitiostanol also act as estrogen receptor (ER) antagonists, directly binding to the ER to block the effects of estrogen.[1][5][6] This makes it effective in treating estrogen-dependent conditions like specific types of breast cancer.[7][8] It also exhibits antiestrogenic activity by competitively inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens.[7]
Q2: What are the intended on-target effects of this compound in preclinical research?
In animal models, this compound is primarily studied for its anti-tumor and anabolic properties. Key on-target effects include:
-
Suppression of Estrogen-Dependent Tumor Growth : It has been shown to suppress the growth of transplanted estrogen-dependent mammary tumors in rats.[8]
-
Anabolic Effects : It promotes muscle growth and can be used to study conditions like anemia of renal failure by stimulating the maturation of red blood cell precursors.[1][3]
Q3: What are the primary off-target effects observed with this compound in animal studies?
As an AAS, this compound's off-target effects are primarily related to its androgenic activity. Its active metabolite, epitiostanol, has been found to have anabolic activity 11 times that of methyltestosterone, with roughly equal androgenic activity.[5] A prodrug of epitiostanol is reported to cause a high rate of virilizing side effects in women, such as acne, hirsutism, and voice changes.[5][9]
Potential off-target effects to monitor in animal models include:
-
Virilization (in female animals) : Development of male characteristics, such as increased anogenital distance in offspring, and clitoral enlargement.[9]
-
Hepatotoxicity : Like many oral steroids, this compound is metabolized by the liver, which can lead to elevated liver enzymes and potential liver damage with prolonged use at high doses.[9]
-
Cardiovascular Effects : Changes in lipid profiles, specifically a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL), which can increase cardiovascular risk.[9][10]
-
Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis : Exogenous steroid administration can suppress the natural production of testosterone.[2]
Q4: How is this compound metabolized and how does this impact its effects?
This compound is a prodrug that is orally active.[1] After administration, it is metabolized to epitiostanol by detaching the methoxycyclopentyl ether group at the 17-beta position.[3] Epitiostanol is the primary active compound responsible for both the desired anti-estrogenic/anabolic effects and the off-target androgenic effects.[3][5] Epitiostanol is further metabolized before excretion.[3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Troubleshooting Guides
Issue 1: Excessive androgenic effects (e.g., virilization, aggression) are observed in animal models.
-
Question: My female rat models are showing signs of virilization not relevant to my study's endpoint. How can I reduce these effects while maintaining the desired anti-tumor efficacy?
-
Answer: This is a common challenge with non-selective AAS. The goal is to find the lowest effective dose that minimizes androgenic side effects.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to identify the minimal effective dose for your primary endpoint (e.g., tumor suppression). This helps establish a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Monitor Androgenic Markers: Quantify androgenic effects alongside your primary endpoints. See the protocol below for Monitoring Androgenic Off-Target Effects.
-
Consider Co-administration with an AR Antagonist (Advanced/Exploratory): In some research contexts, co-administration of a peripheral androgen receptor antagonist could theoretically mitigate unwanted systemic androgenic effects. This approach requires careful validation, as it may also interfere with on-target AR-mediated effects. This is an exploratory strategy and not a standard protocol.
-
Refine the Animal Model: Ensure the chosen animal strain and hormonal status are appropriate for the study, as these factors can influence sensitivity to androgens.
-
Issue 2: Elevated liver enzymes (ALT, AST) suggest potential hepatotoxicity.
-
Question: After several weeks of treatment, serum analysis shows a significant increase in ALT and AST levels. What steps should I take?
-
Answer: Elevated liver enzymes are a warning sign of potential liver damage and must be addressed immediately to maintain animal welfare and data validity.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a new sample to rule out experimental error.
-
Dose Reduction: Immediately lower the dose of this compound or pause treatment if ethically warranted. The primary goal of many modern therapies is to be "steroid-sparing" to avoid such side effects.[11]
-
Purity of Compound: Verify the purity of your this compound supply. Impurities could contribute to toxicity.
-
Issue 3: On-target efficacy is lower than cited in the literature.
-
Question: My study is not replicating the tumor suppression effects reported in previous this compound studies. What could be the cause?
-
Answer: Discrepancies in efficacy can arise from several factors related to the compound, administration, or the experimental model itself.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity, purity, and stability of the this compound being used. Ensure it has been stored correctly.
-
Check Administration Protocol: Review the vehicle, route of administration, and dosing frequency. This compound is orally active; ensure the gavage technique is correct and the compound is adequately suspended or dissolved in the vehicle.
-
Evaluate the Animal Model: Differences in tumor models (e.g., cell line, transplant location) or animal strain can significantly impact results. The hormonal status of the animals (e.g., ovariectomized vs. intact) is especially critical for a hormone-active agent like this compound.[12]
-
Metabolism Considerations: Animal species and even strains can have different metabolic rates, potentially altering the conversion of this compound to its active form, epitiostanol.[13]
-
Experimental Protocols
Protocol 1: Dose-Response and Off-Target Effect Assessment Workflow
This protocol outlines a workflow for determining the optimal dose of this compound while concurrently monitoring for key off-target effects.
Methodology:
-
Animal Group Allocation: Randomly assign animals (e.g., tumor-bearing female rats) to several groups (n=8-10 per group):
-
Vehicle Control
-
This compound Dose 1 (Low)
-
This compound Dose 2 (Medium)
-
This compound Dose 3 (High)
-
Positive Control (e.g., Tamoxifen, if applicable)
-
-
Administration: Administer this compound or vehicle orally (by gavage) daily for the study duration (e.g., 4-6 weeks).
-
On-Target Monitoring: Measure the primary endpoint regularly (e.g., tumor volume twice weekly).
-
Off-Target Monitoring:
-
Weekly: Record body weight and check for overt signs of toxicity.
-
Mid-point and Final: Collect blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles (HDL, LDL).
-
Post-mortem: At the end of the study, measure the weights of androgen-sensitive organs (e.g., uterus, clitoral gland in females; seminal vesicles in males). Perform histological analysis on the liver and these organs.
-
-
Data Analysis: Correlate the on-target efficacy (tumor suppression) with the quantitative measures of off-target effects at each dose level to identify the optimal therapeutic window.
Data Summary Table for Dose-Response Study:
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in ALT (U/L) | Change in HDL/LDL Ratio | Uterine Weight (mg) |
| Vehicle Control | 0 | 0% | Baseline | Baseline | Baseline |
| This compound | Low | Data | Data | Data | Data |
| This compound | Medium | Data | Data | Data | Data |
| This compound | High | Data | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data | Data |
Visualizations
Caption: Dual signaling pathway of this compound's active metabolite, Epitiostanol.
Caption: Experimental workflow for a dose-response and toxicity study.
Caption: Logical decision tree for troubleshooting off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. CAS 21362-69-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Epitiostanol [medbox.iiab.me]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Epitiostanol? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Many Clinical Studies In Rare Disease Share The Same Goal of Reducing the Use of Steroids — Know Rare [knowrare.com]
- 12. Antitumor effect of two oral steroids, this compound and fluoxymesterone, on a pregnancy-dependent mouse mammary tumor (TPDMT-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Mepitiostane Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Mepitiostane in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an orally active synthetic steroid with a dual mechanism of action.[1] It functions as both an anti-estrogen and a mild anabolic agent.[1] this compound is a prodrug that is converted in the body to its active form, epitiostanol (B1193944).[2][3] Its anti-estrogenic effect is primarily achieved through the competitive inhibition of the aromatase enzyme, which is responsible for converting androgens to estrogens. This reduction in estrogen levels can inhibit the growth of estrogen receptor-positive (ER+) cancer cells.[4] Additionally, epitiostanol can directly bind to the estrogen receptor (ER), acting as an antagonist.[2][3] Its anabolic activity is derived from its ability to bind to and activate the androgen receptor (AR), promoting protein synthesis.[2][3]
Q2: Which cell lines are appropriate for studying the dual activity of this compound?
The choice of cell line is critical for validating both the anti-estrogenic and anabolic effects of this compound.
-
For Anti-Estrogenic Activity: ER+ breast cancer cell lines are the most suitable models. Commonly used and well-characterized options include:
-
MCF-7: A widely used ER+ and progesterone (B1679170) receptor (PR+) human breast cancer cell line.[5][6]
-
T-47D: Another ER+ and PR+ human ductal breast carcinoma cell line.[5][6]
-
-
For Anabolic Activity: Cell lines expressing the androgen receptor (AR) are necessary. While skeletal muscle cell lines are ideal, some cancer cell lines also express functional AR and can be used to assess anabolic effects through AR-mediated signaling. Examples include:
-
LNCaP: A human prostate cancer cell line that expresses a mutant but functional AR.
-
PC-3: A human prostate cancer cell line that can be engineered to express AR.
-
It is crucial to verify AR expression in your chosen cell line before initiating experiments.
-
Q3: How do I prepare this compound for in vitro experiments?
This compound is a lipophilic compound. For cell-based assays, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is kept at a non-toxic level, typically below 0.5%.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can obscure the true cytotoxic effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for seeding and ensure all wells receive the same volume. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect. |
| Compound Precipitation | This compound is lipophilic and may precipitate in aqueous media at high concentrations. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration or using a different solubilization method. |
| Cell Health and Passage Number | Use cells from a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
Issue 2: No Observable Anti-Estrogenic Effect in an ER+ Cell Line
If this compound does not inhibit estrogen-induced cell proliferation in a cell line like MCF-7, consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Estrogen Stimulation | Ensure that the concentration of estradiol (B170435) or other estrogenic compounds used to stimulate proliferation is optimal. Perform a dose-response curve for the estrogenic stimulus to determine the EC50 for proliferation in your specific cell line. |
| Phenol (B47542) Red in Culture Medium | Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For sensitive anti-estrogen assays, use phenol red-free medium to reduce background estrogenic signaling. |
| Loss of Estrogen Receptor Expression | Verify the expression of ERα in your cell line using techniques like Western blotting or qPCR, especially if the cells have been in continuous culture for a long time. |
| Insufficient Incubation Time | The anti-proliferative effects of this compound may take time to become apparent. Consider extending the incubation period (e.g., from 48 to 72 or 96 hours). |
Issue 3: Difficulty in Detecting Anabolic Activity
Demonstrating the mild anabolic effects of this compound in vitro can be challenging.
| Potential Cause | Troubleshooting Steps |
| Low Androgen Receptor Expression | Confirm the expression of functional AR in your chosen cell line. If AR expression is low or absent, consider using a cell line with higher endogenous AR expression or an engineered cell line that overexpresses AR. |
| Insensitive Assay Endpoint | Measuring a direct increase in cell proliferation may not be the most sensitive way to detect anabolic activity. Consider more specific endpoints such as measuring the expression of AR-responsive genes (e.g., PSA in LNCaP cells) via qPCR or using an AR-responsive reporter gene assay. |
| Subtle Anabolic Effect | The anabolic effects of this compound are reported to be mild. Ensure your assay is sensitive enough to detect subtle changes. Increase the number of replicates and perform multiple independent experiments to ensure statistical power. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium (with and without phenol red)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Aromatase Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on aromatase activity using a commercially available kit.
Materials:
-
Human recombinant aromatase (CYP19)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
This compound
-
Letrozole (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and Letrozole in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well black plate, add the assay buffer, NADPH regenerating system, and the diluted this compound or Letrozole.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the aromatase enzyme and its substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for the time specified in the kit protocol, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound and Letrozole relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Progesterone Receptor Status | IC50 (µM) after 72h |
| MCF-7 | Positive | Positive | User-determined value |
| T-47D | Positive | Positive | User-determined value |
| MDA-MB-231 | Negative | Negative | User-determined value |
This table should be populated with experimentally determined IC50 values. It is expected that this compound will have a lower IC50 in ER+ cell lines (MCF-7, T-47D) compared to ER- cell lines (MDA-MB-231).
Table 2: Aromatase Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | User-determined value |
| Letrozole (Control) | User-determined value |
This table allows for the comparison of the aromatase inhibitory potency of this compound with a known clinical aromatase inhibitor, Letrozole.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for validating this compound activity.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 2. Epitiostanol [medbox.iiab.me]
- 3. Epitiostanol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic response of breast cancer cell lines, MCF 7 and T 47 D to triphala and its modification by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of anticancer drugs on production of transforming growth factor and expression of p53 AND Bcl-2 proteins by MCF-7 and T47D cell lines of human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Mepitiostane concentration for optimal aromatase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mepitiostane for aromatase inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of hormone-dependent cancers?
This compound is a synthetic, orally active anti-estrogenic and anabolic-androgenic steroid.[1] It is a prodrug that is metabolized to its active form, epitiostanol.[2] Its primary application has been in the treatment of estrogen receptor-positive breast cancer.[3] The anti-tumor effect of this compound is believed to stem from its ability to suppress the growth of estrogen-dependent mammary tumors.[4] While it is often grouped with aromatase inhibitors, its mechanism is multifaceted, involving direct interaction with estrogen receptors.[5]
Q2: How does this compound differ from other aromatase inhibitors like letrozole (B1683767) or anastrozole?
Q3: What are the known side effects of this compound observed in clinical use?
Clinical studies have reported virilizing effects such as hoarseness, hirsutism (excessive hair growth), and acne.[9] Unlike some other hormonal therapies, significant abnormalities in liver function tests or serum calcium levels have not been commonly observed.[9]
Q4: Can this compound be used in premenopausal subjects?
Aromatase inhibitors are generally not recommended for use in premenopausal women as the primary site of estrogen production is the ovaries, not peripheral tissues.[6] In premenopausal women, reducing peripheral estrogen synthesis can lead to a feedback loop that increases ovarian stimulation.[6]
Troubleshooting Guide for Aromatase Inhibition Experiments
| Problem | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent enzyme activity, pipetting errors, or substrate instability. | Ensure consistent source and lot of aromatase enzyme. Use calibrated pipettes and consider using a master mix for reagents. Prepare fresh substrate solution for each experiment. |
| No or low inhibition observed with this compound | Incorrect concentration range, inactive compound, or assay conditions not optimal for steroidal inhibitors. | Perform a dose-response curve over a wide concentration range. Verify the identity and purity of the this compound sample. Steroidal inhibitors may require longer pre-incubation times to interact with the enzyme. |
| Unexpected cell toxicity in cell-based assays | Off-target effects of the compound or solvent. | Lower the concentration of this compound and the solvent (e.g., DMSO). Include a solvent-only control. Assess cell viability using a standard method like MTT or trypan blue exclusion. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability, rapid metabolism of this compound, or complex in vivo hormonal regulation. | This compound is a prodrug; ensure the in vivo model has the necessary metabolic enzymes.[2] Analyze pharmacokinetic properties. Consider that in vivo, other hormonal feedback mechanisms can influence outcomes.[6] |
Data Presentation: Comparative Aromatase Inhibitor Potency
While a specific IC50 value for this compound is not consistently reported in the scientific literature, the following table provides IC50 values for other commonly used aromatase inhibitors to offer a comparative perspective on their potency.
| Aromatase Inhibitor | Type | IC50 Value (in vitro) | Notes |
| Letrozole | Non-Steroidal | ~2.18 nM - 50-100 nM | Highly potent, reversible competitive inhibitor.[10][11] |
| Anastrozole | Non-Steroidal | IC50 not reached at 100-500 nM in some cell proliferation assays | Reversible competitive inhibitor.[11] |
| Exemestane (B1683764) | Steroidal | ~0.232 µM - 2.40 µM | Irreversible "suicide" inhibitor.[10][12] |
| Formestane (B1683765) | Steroidal | ~42 nM | Irreversible inhibitor.[10] |
| Aminoglutethimide | Non-Steroidal | ~1.0 - 6.0 µM | First-generation, less selective inhibitor.[13] |
Experimental Protocols
In Vitro Fluorometric Aromatase Inhibition Assay
This protocol is adapted from commercially available assay kits and provides a method to determine the IC50 value of a test compound.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Letrozole)
-
Aromatase assay buffer
-
Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin - MFC)
-
NADPH generating system
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH generating system.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a solvent control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence signal (e.g., Ex/Em = 488/527 nm for HFC product) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Plot the percentage of aromatase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell-Based Aromatase Activity Assay (MCF-7aro cells)
This protocol assesses the inhibitory effect of a compound on aromatase activity in a cellular context.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected to overexpress aromatase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
Testosterone (B1683101) (substrate)
-
Tritiated water or ELISA-based estrogen detection kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Pre-incubate for a specified time (e.g., 24 hours).
-
Substrate Addition: Add testosterone to the medium to a final concentration of, for example, 1 nM.
-
Incubation: Incubate for 24-48 hours to allow for the conversion of testosterone to estradiol (B170435).
-
Quantification of Estrogen:
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol using a specific ELISA kit according to the manufacturer's instructions.
-
Alternatively, if using a radiolabeled substrate, quantify the release of tritiated water.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of estrogen production for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: Signaling pathway of aromatase-mediated estrogen synthesis and its inhibition by this compound.
Caption: Experimental workflow for an in vitro aromatase inhibition assay.
Caption: Logical troubleshooting workflow for aromatase inhibition experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Epitiostanol - Wikipedia [en.wikipedia.org]
- 3. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 4. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epitiostanol [medbox.iiab.me]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic value of this compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Technical Support Center: Mepitiostane Oral Bioavailability in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of Mepitiostane in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally active anti-estrogenic and anabolic-androgenic steroid. It is a prodrug of epitiostanol (B1193944), which has anti-mammary tumor activity.[1][2] While designed for oral administration, achieving consistent and optimal oral bioavailability can be challenging due to its physicochemical properties and physiological absorption pathways. Understanding these factors is crucial for accurate preclinical assessment.
Q2: What is the primary mechanism by which this compound is absorbed orally in rats?
This compound primarily avoids the extensive first-pass metabolism in the liver by being absorbed through the intestinal lymphatic system.[3][4] This is in contrast to its active metabolite, epitiostanol, which is heavily metabolized by the liver when absorbed via the portal vein.[4]
Q3: How does lymphatic absorption of this compound occur?
Due to its high lipophilicity, this compound is incorporated into chylomicrons and very low-density lipoproteins (VLDL) within the enterocytes of the small intestine.[3][5] These lipid-protein complexes are then exocytosed into the intestinal lymph, bypassing the portal circulation and direct delivery to the liver.[3]
Q4: What are the main factors influencing the oral bioavailability of this compound in rats?
The key factors include:
-
Formulation: The presence of lipids in the formulation is critical. Oily vehicles, particularly those containing long-chain fatty acids, significantly enhance lymphatic absorption.[6][7]
-
Presence of Bile: Bile salts are essential for the emulsification and absorption of lipids and, consequently, for the efficient lymphatic uptake of this compound.[8]
-
Site of Absorption: The upper small intestine is the primary site for maximal lymphatic absorption.[8]
-
Metabolism: this compound is metabolized to the active compound epitiostanol.[1]
Troubleshooting Guide
Issue 1: Low or highly variable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Vehicle | Formulate this compound in an oily vehicle, such as sesame oil or triolein. An aqueous suspension is not recommended. | Oily vehicles composed of long-chain fatty acids promote the formation of chylomicrons, which are essential for the lymphatic transport of the highly lipophilic this compound.[6][7] |
| Fasted State of Animals | Ensure animals have access to a standard diet or co-administer the formulation with a meal containing lipids. A minimum of approximately 19g of lipid per meal has been shown to be effective for a similar compound.[9] | Food, particularly lipids, stimulates the secretion of bile and the formation of chylomicrons, both of which are crucial for the lymphatic absorption of this compound.[8][9] |
| Bile Duct Cannulation/Impairment | If using a surgically modified model, ensure the bile duct is not obstructed, or consider supplementing with bile salts. | The absence of bile in the small intestine significantly reduces the lymphatic absorption of this compound.[8] |
| Incorrect Gavage Technique | Ensure the gavage needle delivers the formulation to the stomach or upper small intestine. | The upper small intestine is the most efficient site for the lymphatic absorption of this compound.[8] |
Issue 2: High levels of this compound metabolites detected, but low levels of the parent drug.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Significant First-Pass Metabolism | Confirm that the formulation strategy is promoting lymphatic absorption. Review the vehicle composition and feeding state of the animals. | If this compound is absorbed via the portal vein instead of the lymphatic system, it will be subject to extensive first-pass metabolism in the liver, leading to higher metabolite concentrations.[3][4] |
| Pre-systemic Metabolism in the Gut | While this compound is designed to be more resistant to gut metabolism than epitiostanol, some level of pre-systemic metabolism can occur. | The methoxycyclopentane moiety at the 17-position of this compound is designed to protect it from extensive metabolism.[4] |
Quantitative Data Summary
Table 1: Recovery of ¹⁴C-Mepitiostane Radioactivity 6 Hours After Administration into the Small Intestine of Rats
| Sample | Lymph-Collection Rats (% of Dose) | Control Rats (% of Dose) |
| Lymph | 34.2 | - |
| Bile | 17.3 | 25.6 |
| Liver | 7.2 | 17.8 |
| Urine | - | 4.0 |
| Other Tissues | ~8.0 | 27.9 |
| Total Recovery | ~90.0 | ~90.0 |
Data adapted from Ichihashi et al., 1991.[4]
Table 2: Intrinsic Lymphatic Partition Rate (ILPR) of this compound and Related Compounds
| Compound | Recovery in Mesenteric Blood (%) | Recovery in Lymph (%) | Intrinsic Lymphatic Partition Rate (ILPR) (%) |
| This compound (MP) | 1.2 | 15.0 | 92.4 |
| Epitiostanol (EP) | 7.9 | 0.03 | 0.4 |
| Oleic Acid | - | - | 37.6 |
Data adapted from Ichihashi et al.[10] The ILPR indicates the true lymphotropic property of the compounds.[10]
Experimental Protocols
Protocol 1: Evaluation of this compound Lymphatic Absorption in Thoracic Duct-Cannulated Rats
-
Animal Model: Use adult female Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the rats and perform a laparotomy to cannulate the thoracic duct for lymph collection and the jugular vein for blood sampling.
-
Formulation Preparation: Prepare a solution of ¹⁴C-labeled this compound in an appropriate oily vehicle (e.g., sesame oil).
-
Administration: Administer the this compound formulation directly into the small intestine via an indwelling catheter.
-
Sample Collection: Collect lymph from the thoracic duct cannula and blood from the jugular vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours). Collect bile, urine, and tissues at the end of the experiment.
-
Sample Analysis: Determine the total radioactivity in all collected samples using a liquid scintillation counter. Analyze the concentration of unchanged this compound and its metabolites using a suitable analytical method like HPLC-MS/MS.
-
Data Calculation: Calculate the percentage of the administered dose recovered in lymph, bile, urine, and tissues. Determine the pharmacokinetic parameters from the plasma concentration-time profile.
Visualizations
Caption: this compound's primary lymphatic absorption pathway, avoiding first-pass metabolism.
Caption: Troubleshooting workflow for poor oral bioavailability of this compound in rats.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Factors determining the intrinsic lymphatic partition rate of epitiostanol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oily vehicles on absorption of this compound by the lymphatic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of bile on absorption of this compound by the lymphatic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic lymphatic partition rate of this compound, epitiostanol, and oleic acid absorbed from rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Mepitiostane Powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Mepitiostane powder. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the integrity and stability of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature conditions for the long-term storage of this compound powder?
For long-term stability, it is recommended to store this compound powder at or below -20°C.[1][2] While short-term storage for several days to weeks at room temperature or in a refrigerator (4°C) is acceptable, colder temperatures are optimal for preserving the compound's integrity over extended periods.[2] Some forums discussing the storage of raw steroid powders suggest that freezer storage can maintain stability for over 10 years.[3][4]
Q2: How critical is humidity control for storing this compound powder?
Humidity control is critical. Moisture can lead to the hydrolysis of the compound, causing degradation and the formation of impurities.[5][6] It is essential to store this compound powder in a desiccated environment to prevent moisture absorption, which can cause the powder to clump or become sticky.[6] Using a desiccator or including desiccant packs within the storage container is a highly recommended practice.[3]
Q3: What type of container should be used for storing this compound powder?
This compound powder should be stored in a well-sealed, non-reactive container, such as amber glass vials.[6] The container should be airtight to protect against moisture and oxygen. For enhanced protection, especially for valuable samples or reference standards, vacuum sealing the container is a good practice.[3]
Q4: Should this compound powder be protected from light?
Yes, exposure to light, especially UV radiation, can provide the energy for chemical reactions that may degrade the compound.[6][7] Therefore, it is crucial to store the powder in an opaque or amber-colored container to shield it from light.[6]
Q5: Is an inert atmosphere necessary for the long-term storage of this compound powder?
While not always mandatory for routine storage, using an inert atmosphere such as argon or nitrogen can provide additional protection against oxidation, a common degradation pathway for pharmaceuticals.[6][8] This is particularly important for long-term storage of reference standards or high-value samples to maximize stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder has changed color (e.g., from white to yellow). | Exposure to light, heat, or oxygen, leading to degradation.[6] | Discard the powder as its integrity may be compromised. Review storage procedures to ensure adequate protection from light, heat, and air. |
| Powder has clumped or become sticky. | Moisture absorption.[6] | The powder may be partially hydrolyzed. Its purity should be re-assessed before use. Improve storage by using a desiccator and ensuring the container is tightly sealed.[6] |
| Inconsistent experimental results using a previously reliable batch of this compound. | Degradation of the compound due to improper storage. | Re-evaluate the storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. |
Experimental Protocol: Stability Assessment of this compound Powder
This protocol outlines a general approach to assess the stability of this compound powder under various storage conditions.
1. Objective: To evaluate the stability of this compound powder over time under different temperature, humidity, and light conditions.
2. Materials:
-
This compound powder
-
Amber glass vials
-
Desiccator with desiccant
-
Stability chambers or incubators capable of maintaining set temperature and humidity
-
UV light source
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Reference standard of this compound
3. Method:
-
Sample Preparation: Aliquot approximately 5-10 mg of this compound powder into pre-weighed amber glass vials.
-
Storage Conditions:
-
Condition A (Control): -20°C in a desiccator.
-
Condition B (Accelerated - Heat): 40°C/75% RH (Relative Humidity) in a stability chamber.
-
Condition C (Accelerated - Light): Room temperature with exposure to a UV light source.
-
Condition D (Room Temperature): 25°C/60% RH in a stability chamber.
-
-
Time Points: Analyze samples at initial (T=0) and then at predetermined intervals (e.g., 1, 3, 6, and 12 months).
-
Analysis:
-
At each time point, dissolve a sample from each condition in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.[7]
-
Quantify the amount of remaining this compound and any major degradation products by comparing peak areas to the reference standard.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Observe the formation of any degradation products.
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics and estimate the shelf-life under different conditions.
-
Logical Workflow for Troubleshooting this compound Storage Issues
Caption: Troubleshooting workflow for this compound storage issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Storing raws | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 4. evolutionary.org [evolutionary.org]
- 5. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. mdpi.com [mdpi.com]
Calibrating analytical instruments for Mepitiostane detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of analytical instruments for the detection of Mepitiostane and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in LC-MS | Secondary interactions between the analyte and the stationary phase. | Ensure the mobile phase pH is appropriate for the analyte. Consider using a different column chemistry or adding a competing agent to the mobile phase. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Extra-column effects. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure. | |
| Low Signal Intensity or Sensitivity in LC-MS/MS | Inefficient ionization of this compound metabolites. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization. |
| Matrix effects from the sample (e.g., urine, plasma). | Improve sample preparation to remove interfering substances. Use matrix-matched calibrants and an appropriate internal standard. | |
| Suboptimal fragmentation in the mass spectrometer. | Optimize collision energy for the specific precursor-to-product ion transitions of the target metabolites. | |
| Retention Time Shifts in LC | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if shifts are persistent and significant. | |
| Calibration Curve Failure (Non-linear or Poor Correlation) | Inaccurate preparation of calibration standards. | Carefully prepare a new set of calibration standards from a reliable stock solution. |
| Saturation of the detector at high concentrations. | Extend the calibration range with additional, lower concentration standards. | |
| Inappropriate regression model. | Evaluate different weighting factors or regression models (e.g., linear vs. quadratic). | |
| Analyte Degradation in GC-MS | This compound and its metabolites can be heat-labile.[1] | Use a lower injector temperature. Ensure proper derivatization to increase thermal stability. Consider using LC-MS as an alternative, as it is better suited for heat-labile steroids.[1] |
| Contamination and Carryover | Residue from previous samples in the injection system or column. | Implement a thorough wash sequence between injections, using a strong solvent. |
| Contaminated solvents or reagents. | Use high-purity, LC-MS or GC-MS grade solvents and reagents. |
Frequently Asked Questions (FAQs)
1. What are the primary analytes to target for this compound detection?
This compound is a prodrug and is rapidly metabolized. Therefore, the primary targets for detection are its metabolites, mainly epitiostanol (B1193944) and epitiostanol sulfoxide (B87167).[1]
2. Which analytical technique is better for this compound analysis, GC-MS or LC-MS?
LC-MS is often preferred for the analysis of this compound and its metabolites because they can be heat-labile and may degrade in the high temperatures of a GC injector.[1] However, with proper derivatization, GC-MS can also be a suitable technique.
3. Why is derivatization necessary for GC-MS analysis of steroids like this compound metabolites?
Derivatization is crucial for GC-MS analysis of many steroids to:
-
Increase their volatility, allowing them to be more easily vaporized in the GC inlet.
-
Improve their thermal stability, preventing degradation at high temperatures.
-
Enhance their chromatographic properties, leading to better peak shapes and resolution.
4. What are some common derivatizing agents used for steroid analysis by GC-MS?
A common derivatizing agent mixture is MSTFA/TMSI/DTE (N-methyl-N-trimethylsilyltrifluoroacetamide/Trimethylsilylimidazole/Dithioerythritol).
5. How can I minimize matrix effects in my LC-MS/MS analysis of this compound metabolites in urine?
To minimize matrix effects, you can:
-
Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.
-
Incorporate a stable isotope-labeled internal standard that co-elutes with your analyte of interest.
-
Prepare your calibration standards in a matrix that is similar to your samples (matrix-matched calibration).
6. What is a typical linear range for the quantification of this compound metabolites?
A typical linear range for the determination of epitiostanol and epitiostanol sulfoxide in urine is 0.5 to 50 ng/mL.[1]
7. What are the expected limits of detection (LOD) for this compound metabolites?
With a sensitive LC-MS/MS method, the LOD for epitiostanol sulfoxide can be around 0.05 ng/mL, and for epitiostanol, it can be around 0.10 ng/mL in urine.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of this compound metabolites.
| Parameter | Epitiostanol Sulfoxide | Epitiostanol | Reference |
| Linearity Range | 0.5 - 50 ng/mL | 0.5 - 50 ng/mL | [1] |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.10 ng/mL | [1] |
| Recovery | 76.2 - 96.9% | 26.1 - 35.6% | [1] |
| Intra-day Precision (%RSD) | 0.9 - 1.7% | 4.1 - 4.6% | [1] |
| Inter-day Precision (%RSD) | 2.0 - 6.6% | 3.3 - 8.5% | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a general guideline and may require optimization for specific instruments and laboratory conditions.
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture to hydrolyze the conjugated metabolites.
-
Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrument Calibration
-
Stock Solution Preparation: Prepare a stock solution of the certified reference materials for epitiostanol and epitiostanol sulfoxide in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Calibration Curve Construction: Inject the working standard solutions into the LC-MS/MS system. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be greater than 0.99.
3. LC-MS/MS Analysis
-
Chromatographic-Separation: Use a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of a mixture of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each metabolite and the internal standard.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logical relationship.
References
Validation & Comparative
Mepitiostane vs. Fluoxymesterone: A Comparative Analysis in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Mepitiostane and Fluoxymesterone, two synthetic steroidal androgens that have been evaluated for the treatment of breast cancer. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical and clinical models, and detailed experimental protocols.
Introduction
Both this compound and Fluoxymesterone are derivatives of testosterone (B1683101) and exert their effects primarily through the androgen receptor (AR). Their historical use in breast cancer therapy stems from the observation that androgens can counteract the growth-promoting effects of estrogens in hormone receptor-positive breast cancers. However, their distinct structural modifications lead to differences in their pharmacological profiles and therapeutic efficacy.
Mechanism of Action
This compound is a synthetic anabolic steroid that exhibits a dual mechanism of action. It not only binds to the androgen receptor but also possesses antiestrogenic properties by acting as an aromatase inhibitor. Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces the levels of circulating estrogens, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth stimulus.[1]
Fluoxymesterone is a potent synthetic anabolic-androgenic steroid that functions as a strong agonist of the androgen receptor.[2] Upon binding to the AR, the Fluoxymesterone-AR complex translocates to the nucleus and binds to hormone response elements (HREs) on the DNA, which in turn regulates the transcription of target genes. This activation of androgen signaling can interfere with estrogen-driven cell proliferation.[2][3]
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies in preclinical breast cancer models have demonstrated a superior antitumor activity of this compound over Fluoxymesterone.
Table 1: Comparative Antitumor Activity in Preclinical Models
| Model System | Drug | Dosage | Effect on Tumor Growth | Reference |
| Pregnancy-dependent mouse mammary tumor (TPDMT-4) | This compound | 1.0 mg and 3.0 mg (6 doses/week, intragastrically) | Significantly suppressed tumor growth with regression in 25% and 29% of animals, respectively. | [3] |
| Fluoxymesterone | 3.0 mg (6 doses/week, intragastrically) | Retarded tumor growth during the first week of treatment, but ultimately had no inhibitory effects. | [3] | |
| Transplanted estrogen-dependent mammary tumor in rats | This compound | Not specified | Suppressed tumor growth; demonstrated more dominant antitumor activity than fluoxymesterone. | [4] |
| Fluoxymesterone | Not specified | Less effective in suppressing tumor growth compared to this compound. | [4] |
Clinical Efficacy in Advanced Breast Cancer
Both this compound and Fluoxymesterone have been evaluated in clinical trials for the treatment of advanced breast cancer, typically in postmenopausal women who have failed other endocrine therapies.
Table 2: Clinical Response Rates in Advanced Breast Cancer
| Drug | Study Population | Dosage | Objective Response Rate (ORR) | Reference |
| This compound | 45 patients with advanced breast cancer | 20 mg/day | 31.1% (14 out of 45 patients) | [5] |
| Fluoxymesterone | 28 patients who failed prior hormonal therapy | Not specified in abstract | 11% (1 out of 9 patients who had responded to prior endocrine therapy) | [6] |
| Fluoxymesterone | 33 women with Stage IV breast cancer previously treated with tamoxifen | 10 mg p.o. BID | 39% (13 out of 33 patients) | [7] |
| Fluoxymesterone (in combination with Tamoxifen) | 119 postmenopausal women with metastatic breast cancer | 10 mg orally twice daily | 53% | [8] |
| Tamoxifen alone | 119 postmenopausal women with metastatic breast cancer | 10 mg orally twice daily | 42% | [8] |
Signaling Pathways
The primary mechanism of action for both compounds involves the activation of the androgen receptor signaling pathway. In ER+ breast cancer, AR activation can antagonize ER signaling through several mechanisms, including competing for DNA binding sites and co-activator proteins.
Caption: Androgen Receptor Signaling Pathway in ER+ Breast Cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preclinical models discussed.
Experimental Workflow: TPDMT-4 Mouse Mammary Tumor Model
Caption: Workflow for TPDMT-4 mouse mammary tumor model.
Detailed Methodology: TPDMT-4 Mouse Mammary Tumor Model
-
Animal Model: Female DDD mice carrying pituitary isografts are used to create a hormonal environment conducive to the growth of pregnancy-dependent tumors.[3]
-
Tumor Implantation: TPDMT-4 mammary tumor tissue is implanted into the inguinal mammary fat pad of the mice.[3]
-
Tumor Growth Monitoring: Animals are palpated regularly to monitor for the development of palpable tumors.[3]
-
Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]
-
Drug Administration: this compound or Fluoxymesterone is administered intragastrically at various doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg) six times a week. The control group receives the vehicle.[3]
-
Tumor Measurement: Tumor size is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition and the rate of tumor regression are calculated to compare the efficacy of the treatments.[3]
Experimental Workflow: Chemically-Induced Rat Mammary Tumor Model
Caption: Workflow for DMBA-induced rat mammary tumor model.
Detailed Methodology: DMBA-Induced Rat Mammary Carcinoma Model
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age, are used as they are susceptible to the carcinogenic effects of DMBA.
-
Carcinogen Administration: A single dose of 7,12-dimethylbenz(a)anthracene (DMBA), for example, 20 mg dissolved in a suitable vehicle like corn oil, is administered via oral gavage.
-
Tumor Monitoring: Rats are palpated weekly to detect the appearance and growth of mammary tumors. The location and size of each tumor are recorded.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 1-2 cm in diameter), the rats are randomized into treatment and control groups.
-
Drug Administration: this compound, Fluoxymesterone, or the vehicle is administered orally at the specified dosages and frequencies.
-
Data Collection: Tumor dimensions are measured regularly, and the general health of the animals is monitored.
-
Endpoint and Tissue Collection: At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth rates, final tumor weights, and histopathological features between the treatment and control groups.
Conclusion
Based on the available preclinical data, this compound demonstrates a more potent antitumor effect than Fluoxymesterone in hormone-dependent breast cancer models. This enhanced efficacy is likely attributable to its dual mechanism of action, combining androgen receptor agonism with aromatase inhibition. While both drugs have shown some clinical utility in advanced breast cancer, the direct comparative evidence in a clinical setting is limited. The choice between these agents in a therapeutic context would require further investigation, considering their efficacy, side-effect profiles, and the specific molecular characteristics of the patient's tumor. The experimental models and protocols outlined in this guide provide a framework for future comparative studies to further elucidate the therapeutic potential of these and other androgenic compounds in breast cancer.
References
- 1. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxymesterone (halotestin) in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMPARISON OF 6-ALPHA-METHYL-9-ALPHA-FLUORO-17-ACETOXY-21-DEOXYPREDNISOLONE WITH FLUOXYMESTERONE AND METHYLPREDNISOLONE IN TREATMENT OF METASTATIC BREAST CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of two oral steroids, this compound and fluoxymesterone, on a pregnancy-dependent mouse mammary tumor (TPDMT-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mepitiostane vs. Medroxyprogesterone Acetate in Advanced Breast Cancer: A Comparative Analysis
In the landscape of hormonal therapies for advanced breast cancer, mepitiostane and medroxyprogesterone (B1676146) acetate (B1210297) (MPA) have been investigated as treatment options, particularly in postmenopausal patients. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, supported by data from clinical research, to inform researchers, scientists, and drug development professionals.
Efficacy and Performance
A key phase III randomized controlled trial directly compared the therapeutic outcomes of oral high-dose medroxyprogesterone acetate against this compound in postmenopausal women with advanced breast cancer. The study revealed comparable efficacy between the two agents in terms of overall objective response rates.
Table 1: Comparative Efficacy in Advanced Breast Cancer
| Parameter | This compound | Medroxyprogesterone Acetate (High-Dose) |
| Objective Response Rate | 35.0% (14/40 patients) | 40.4% (19/47 patients) |
| Response in Bone Metastases | 15.4% (2/13 patients) | 31.6% (6/19 patients) |
Data from Izuo et al., Cancer, 1985.
While the overall response rates were similar, high-dose MPA demonstrated a notable advantage in patients with bone metastases.
Safety and Side Effect Profiles
Both this compound and medroxyprogesterone acetate are associated with a range of side effects, primarily related to their hormonal activities.
Table 2: Adverse Effects Profile
| Side Effect Category | This compound | Medroxyprogesterone Acetate |
| Androgenic/Virilizing | Hoarseness, hirsutism, acne (observed relatively often) | Androgenic side-effects are noted |
| Metabolic | No evidence of abnormality in liver function tests or serum calcium level | Increased appetite, weight gain, Cushingoid features, worsening of diabetes mellitus |
| General | - | Improvement in performance status, increased appetite, myeloprotective effect |
This compound's side effects are predominantly androgenic in nature.[1] In contrast, high-dose MPA is associated with metabolic changes and Cushingoid features, but also offers benefits in terms of improved performance status and appetite.[1]
Experimental Protocols
The pivotal phase III trial comparing this compound and MPA, conducted by Izuo and colleagues, employed a randomized controlled design. The following provides a summary of the experimental protocol based on available information:
Study Design: A randomized, controlled clinical trial.
Patient Population: Postmenopausal women with advanced breast cancer.
Treatment Arms:
-
This compound Group: Patients received 10 mg of this compound orally, twice daily.
-
Medroxyprogesterone Acetate Group: Patients received 400 mg of medroxyprogesterone acetate orally, three times daily.
Endpoints:
-
Primary Endpoint: Objective tumor response.
-
Secondary Endpoints: Response in specific metastatic sites (e.g., bone), and assessment of side effects.
Response Criteria: The criteria for objective tumor response were not detailed in the available abstract but would have followed standard oncological assessment guidelines of the time, likely involving measurement of tumor size changes.
Statistical Analysis: The comparison of response rates between the two groups would have been performed using appropriate statistical tests for categorical data, such as the chi-squared test.
Mechanisms of Action and Signaling Pathways
This compound and medroxyprogesterone acetate exert their effects through distinct yet overlapping hormonal pathways.
This compound
This compound is a steroidal antiestrogen (B12405530) with anabolic-androgenic properties.[2] Its primary mechanism is believed to be the inhibition of estrogenic action at the receptor level, which is crucial in estrogen receptor-positive (ER+) breast cancers. Additionally, its androgenic properties may contribute to its anti-tumor effects.
Caption: this compound's dual action on androgen and estrogen receptors.
Medroxyprogesterone Acetate (MPA)
MPA is a synthetic progestin that exerts its effects by binding to progesterone (B1679170) receptors (PR). However, it also demonstrates significant cross-reactivity with androgen receptors (AR) and glucocorticoid receptors (GR).[3][4] Its binding to PR is the predominant mechanism leading to anti-proliferative effects in ER+ breast cancer cells.[3] MPA's interaction with AR can also contribute to the inhibition of cell growth.
Caption: MPA's multi-receptor signaling pathways in breast cancer.
Comparative Workflow and Logical Relationship
The selection between this compound and MPA in a clinical research setting would be guided by the specific patient population and study objectives.
Caption: Logical workflow for comparing this compound and MPA.
References
- 1. Adjuvant endocrine therapy for operable breast cancer using the antiestrogen this compound: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis: Mepitiostane vs. Letrozole in Breast Cancer Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the in vitro efficacy of Mepitiostane and letrozole (B1683767), two compounds with applications in breast cancer therapy. While both exhibit anti-estrogenic properties, their mechanisms of action and the available in vitro data differ significantly. This document aims to present an objective overview based on published experimental data, highlighting the well-documented efficacy of letrozole and the current data gap for a direct in vitro comparison with this compound.
Executive Summary
Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor. Extensive in vitro research has characterized its efficacy in inhibiting estrogen synthesis and suppressing the proliferation of estrogen-receptor-positive (ER+) breast cancer cell lines. In contrast, this compound is an orally active anabolic-androgenic steroid with anti-estrogenic effects. It functions as a prodrug, metabolizing to the active form, epitiostanol (B1193944). The primary anticancer mechanism of epitiostanol is understood to be multi-faceted, involving direct antagonism of the estrogen receptor (ER) and agonism of the androgen receptor (AR), rather than direct inhibition of the aromatase enzyme.
Crucially, a direct in vitro comparison of the efficacy of this compound and letrozole in aromatase inhibition or cell proliferation assays is not available in the current scientific literature. This guide will therefore present the comprehensive in vitro data for letrozole and a qualitative description of the known mechanisms of this compound to provide a clear understanding of their distinct pharmacological profiles.
Letrozole: A Profile of a Potent Aromatase Inhibitor
Letrozole's primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, letrozole effectively reduces circulating and intratumoral estrogen levels, thereby inhibiting the growth of ER+ breast cancer cells.
Quantitative Data on Letrozole's In Vitro Efficacy
The following tables summarize key quantitative data from various in vitro studies on letrozole.
Table 1: Aromatase Inhibition by Letrozole in Cell-Free and Cell-Based Assays
| Cell Line/System | Assay Type | IC50 (nM) |
| Human Placental Microsomes | Cell-free aromatase assay | 0.07 - 20 |
| Human Breast Cancer Homogenates | Cell-free aromatase assay | ~20 |
| Aromatase-transfected MCF-7 cells | Intact cell aromatase assay | Potent Inhibition |
Table 2: Anti-proliferative Effects of Letrozole on Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Proliferation Assay | IC50 |
| MCF-7 (aromatase-transfected) | ER+ | MTT Assay | Potent inhibition of androstenedione-dependent proliferation |
| T-47D (aromatase-transfected) | ER+ | Proliferation Assays | Synergistic inhibition with IGF-IR inhibitors[1] |
| MCF-7 | ER+ | DNA Synthesis | Significant suppression of endogenous aromatase-induced proliferation[2] |
Experimental Protocols for In Vitro Assessment of Letrozole
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate letrozole's efficacy.
Cell-Free Aromatase Inhibition Assay (Radiometric Method)
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]-androst-4-ene-3,17-dione.
-
Inhibitor: Letrozole at various concentrations.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme, substrate, and an NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Quantification: Extract the aqueous phase containing the released ³H₂O and measure radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of aromatase inhibition at each letrozole concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7aro) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of letrozole and an androgen substrate (e.g., androstenedione) to stimulate estrogen production. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to form formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition at each letrozole concentration and determine the IC50 value.
Signaling Pathways Modulated by Letrozole
Letrozole's inhibition of aromatase initiates a cascade of downstream effects on cellular signaling pathways, primarily impacting cell cycle progression and apoptosis in ER+ breast cancer cells.
Caption: Letrozole's mechanism of action and its impact on downstream signaling pathways.
This compound: An Anti-Estrogenic Steroid with a Different Approach
This compound is a synthetic anabolic-androgenic steroid that exerts its anti-cancer effects through its active metabolite, epitiostanol.[3] Unlike letrozole, the primary mechanism of epitiostanol is not the inhibition of the aromatase enzyme.
Mechanism of Action of this compound (Epitiostanol)
The anti-estrogenic and anti-neoplastic effects of epitiostanol are believed to be mediated through a combination of the following mechanisms:
-
Estrogen Receptor (ER) Antagonism: Epitiostanol directly binds to the estrogen receptor and acts as an antagonist, blocking the binding of estrogen and thereby inhibiting estrogen-mediated gene transcription and cell proliferation.[4]
-
Androgen Receptor (AR) Agonism: As a derivative of dihydrotestosterone (B1667394) (DHT), epitiostanol is an agonist of the androgen receptor. Activation of the AR signaling pathway can have anti-proliferative effects in certain breast cancer subtypes.
-
Antigonadotropic Effects: In premenopausal women, the androgenic activity of epitiostanol can suppress the hypothalamic-pituitary-gonadal axis, leading to reduced production of gonadotropins and consequently lower systemic estrogen levels.
Lack of Direct In Vitro Comparative Data
A thorough review of the scientific literature reveals a lack of in vitro studies that directly compare the efficacy of this compound or its active metabolite, epitiostanol, with letrozole. Specifically, there is no published data on:
-
The IC50 value of this compound or epitiostanol for aromatase inhibition.
-
A direct comparison of the anti-proliferative effects of this compound and letrozole in the same breast cancer cell lines under identical experimental conditions.
This significant data gap prevents a quantitative comparison of the in vitro efficacy of these two compounds.
Signaling Pathways Potentially Modulated by this compound
Based on its known mechanisms, this compound, through epitiostanol, would primarily influence the Estrogen Receptor and Androgen Receptor signaling pathways.
Caption: Proposed signaling pathways affected by this compound's active metabolite, epitiostanol.
Conclusion and Future Directions
Letrozole is a well-characterized and highly potent aromatase inhibitor with extensive in vitro data supporting its efficacy in suppressing estrogen synthesis and inhibiting the proliferation of ER+ breast cancer cells. In contrast, this compound operates through a different, multi-faceted mechanism involving ER antagonism and AR agonism.
The absence of direct in vitro comparative studies between this compound and letrozole makes a quantitative assessment of their relative efficacy impossible at this time. Future research, including head-to-head in vitro studies on aromatase inhibition and cell proliferation in relevant breast cancer cell lines, would be necessary to provide a definitive comparison. Such studies would be invaluable for a more complete understanding of the therapeutic potential of these two distinct anti-cancer agents. Researchers are encouraged to consider these data gaps when designing future experiments in the field of breast cancer therapeutics.
References
- 1. The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Epitiostanol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Mepitiostane and Exemestane in Endocrine Therapy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two steroidal agents used in the treatment of hormone-sensitive breast cancer: Mepitiostane and Exemestane (B1683764). While both are categorized as endocrine therapies, they employ fundamentally different mechanisms of action to impede estrogen-driven cancer growth. Exemestane is a well-established aromatase inhibitor, directly halting estrogen synthesis. In contrast, this compound, and its active metabolite epitiostanol (B1193944), functions primarily as an estrogen receptor antagonist, blocking estrogen's effects at the cellular level. This guide will objectively compare their performance based on available experimental and clinical data.
Mechanism of Action: A Fundamental Distinction
Exemestane is a potent and irreversible steroidal aromatase inhibitor.[1] It acts as a "suicide inhibitor," binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in peripheral tissues.[2][] This irreversible inactivation of aromatase leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen receptor-positive (ER+) breast cancer cells of their primary growth signal.[2]
This compound , on the other hand, is an orally active antiestrogenic steroid that acts as a prodrug for its active metabolite, epitiostanol.[4][5] The primary anti-cancer mechanism of epitiostanol is direct binding to and antagonism of the estrogen receptor (ER), in a manner similar to tamoxifen (B1202).[4][6] By blocking the ER, it prevents estrogen from binding and initiating the signaling cascade that promotes tumor cell proliferation.[6][7] this compound and epitiostanol also exhibit anabolic and androgenic properties.[4][5] There is no substantial evidence to suggest that this compound or epitiostanol act as direct aromatase inhibitors.
Visualizing the Signaling Pathways
To illustrate their distinct mechanisms, the following diagrams depict the signaling pathways affected by Exemestane and this compound.
Comparative Efficacy: Clinical Data
Direct head-to-head clinical trials comparing this compound and Exemestane are not available. However, data from separate clinical studies can provide insights into their respective efficacies in treating advanced breast cancer.
| Parameter | This compound | Exemestane |
| Mechanism of Action | Estrogen Receptor Antagonist | Aromatase Inhibitor |
| Objective Response Rate | 31.1% in advanced breast cancer patients (20 mg/day).[8] | 6.6% to 24.3% (overall success rate) in patients with metastatic breast cancer after failure of nonsteroidal aromatase inhibitors.[9][10] |
| Clinical Context | Used in Japan for advanced breast cancer.[4] | Widely approved for advanced breast cancer after tamoxifen failure and as adjuvant treatment.[1][2] |
| Additional Notes | Regression duration of >6 months in 7 of 45 patients in one study.[8] | Has shown efficacy after failure of other endocrine therapies, including tamoxifen and nonsteroidal aromatase inhibitors.[9][11] |
Pharmacokinetic and Side Effect Profiles
| Parameter | This compound | Exemestane |
| Administration | Oral | Oral |
| Metabolism | Prodrug, converted to the active metabolite epitiostanol.[4][5] | Extensively metabolized, primarily by CYP3A4.[] |
| Common Side Effects | Virilizing effects (hoarseness, hirsutism, acne).[4][8] | Hot flushes, fatigue, arthralgia (joint pain), headache, insomnia, increased sweating.[2] |
| Serious Side Effects | Not detailed in available abstracts. | Risk of decreased bone mineral density.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of endocrine therapies. Below are generalized workflows for assessing the activity of aromatase inhibitors like Exemestane and for evaluating cell proliferation in response to ER antagonists like this compound.
In Vitro Aromatase Inhibition Assay (for Exemestane)
This assay determines the ability of a compound to inhibit the aromatase enzyme. A common method is the tritiated water release assay.
Protocol Details:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase are commonly used as the source of the enzyme.[12]
-
Substrate: A tritiated androgen, typically [1β-³H]-androstenedione, serves as the substrate.[13][14]
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Exemestane) before the addition of the substrate and a cofactor like NADPH.
-
Reaction: Aromatase converts the tritiated androgen to an estrogen, releasing a tritium (B154650) atom that forms tritiated water (³H₂O).[13]
-
Separation: The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the organic phase containing the unreacted substrate and steroidal products.[14]
-
Quantification: The amount of ³H₂O is quantified using liquid scintillation counting, which is proportional to the aromatase activity.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.[15]
ER-Positive Breast Cancer Cell Proliferation Assay (for this compound)
This assay assesses the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells.
Protocol Details:
-
Cell Line: An estrogen receptor-positive breast cancer cell line, such as MCF-7, is used. For studying aromatase inhibitors, an aromatase-overexpressing line like MCF-7aro is employed.[16][17][18]
-
Culture Conditions: Cells are initially cultured in a hormone-depleted medium to remove residual estrogens.[16]
-
Treatment: Cells are then treated with a controlled amount of estrogen (e.g., estradiol) to stimulate proliferation, along with varying concentrations of the anti-estrogenic compound being tested (e.g., this compound).
-
Incubation: The cells are incubated for a period sufficient to observe differences in proliferation (typically several days).
-
Proliferation Measurement: Cell viability or proliferation is quantified using colorimetric assays such as MTT or WST-1, which measure metabolic activity.[15]
-
Data Analysis: The ability of the test compound to inhibit estrogen-stimulated growth is determined, and an IC50 value for growth inhibition can be calculated.[15][17]
Conclusion
This compound and Exemestane represent two distinct classes of steroidal agents for the endocrine management of breast cancer. Exemestane is a potent, irreversible aromatase inhibitor that effectively reduces total body estrogen levels. This compound, through its active metabolite epitiostanol, acts as an estrogen receptor antagonist, directly competing with estrogen at the tumor cell. The choice between these or other endocrine therapies depends on the specific clinical scenario, including the patient's menopausal status, prior treatments, and the tumor's biological characteristics. While Exemestane is a cornerstone of aromatase inhibitor therapy, this compound's dual anti-estrogenic and androgenic properties represent a different therapeutic approach. Further research, including direct comparative clinical trials, would be necessary to definitively establish the relative efficacy and safety of these two distinct endocrine strategies.
References
- 1. Exemestane - Wikipedia [en.wikipedia.org]
- 2. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Epitiostanol [medbox.iiab.me]
- 7. What is Epitiostanol used for? [synapse.patsnap.com]
- 8. Therapeutic value of this compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Activity of exemestane in metastatic breast cancer after failure of nonsteroidal aromatase inhibitors: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. epa.gov [epa.gov]
- 13. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tripod.nih.gov [tripod.nih.gov]
- 17. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of aromatase activity in MCF-7aro human breast cancer cells by the natural androgens testosterone and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Mepitiostane and epitiostanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepitiostane and its active metabolite, epitiostanol (B1193944), are synthetic androstane (B1237026) steroids that have garnered interest for their unique combination of anabolic, androgenic, and anti-estrogenic properties. This compound, an orally active prodrug, is converted in the body to epitiostanol.[1][2] Both compounds have been investigated primarily for their therapeutic potential in treating estrogen receptor-positive breast cancer and gynecomastia.[2][3] This guide provides a comprehensive head-to-head comparison of this compound and epitiostanol, presenting available experimental data to inform researchers and drug development professionals.
Chemical Structures and Pharmacokinetics
This compound is chemically designated as 2α,3α-epithio-5α-androstan-17β-yl 1-methoxycyclopentyl ether, while epitiostanol is 2α,3α-epithio-5α-androstan-17β-ol. The key structural difference is the 17β-(1-methoxycyclopentyl) ether group on this compound, which renders it orally bioavailable. Following oral administration, this ether linkage is cleaved, releasing the active compound, epitiostanol.[1][2] Epitiostanol itself has poor oral bioavailability and is typically administered via intramuscular injection.[2]
Mechanism of Action
Both this compound, through its conversion to epitiostanol, and epitiostanol itself exert their effects by interacting with multiple steroidal receptors.
-
Androgen Receptor (AR) Agonism: Epitiostanol binds to and activates the androgen receptor, leading to anabolic effects such as increased protein synthesis and muscle growth.[4][5][6]
-
Estrogen Receptor (ER) Antagonism: Uniquely among many anabolic-androgenic steroids (AAS), epitiostanol acts as a direct antagonist of the estrogen receptor.[3][7] This anti-estrogenic activity is crucial for its application in hormone-sensitive breast cancer.[8]
-
Aromatase Inhibition: this compound has also been described as a competitive inhibitor of the aromatase enzyme, which is responsible for converting androgens to estrogens. This further contributes to its anti-estrogenic effects by reducing systemic estrogen levels.[6]
The dual action of AR agonism and ER antagonism, coupled with potential aromatase inhibition, provides a multi-faceted approach to modulating steroid hormone signaling.
Quantitative Data Comparison
While direct comparative studies providing head-to-head quantitative data for this compound and Epitiostanol are limited, the following table summarizes available information. It is important to note that as a prodrug, the primary in vivo activity of this compound is attributable to Epitiostanol.
| Parameter | This compound | Epitiostanol | Reference Compound |
| Anabolic Activity | Data not available | 11x Methyltestosterone | Methyltestosterone |
| Androgenic Activity | Data not available | ~1x Methyltestosterone | Methyltestosterone |
| Androgen Receptor (AR) Binding Affinity | High (inferred as prodrug)[9] | High[5] | Dihydrotestosterone (DHT) |
| Estrogen Receptor (ER) Binding/Antagonism | Acts as an antiestrogen[8][10] | Potent antagonist[3][7] | Tamoxifen |
Note: Specific Ki or IC50 values for receptor binding are not consistently reported in publicly available literature for a direct comparison. The anabolic/androgenic ratio is a critical parameter for evaluating the therapeutic index of these compounds.[11]
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic (myotrophic) and androgenic properties of a test compound.[12][13]
Objective: To determine the anabolic and androgenic potency of a test substance by measuring the weight changes of specific androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.
-
Treatment: The test compound (e.g., Epitiostanol) is administered daily for a set period (typically 7-10 days) at various dose levels. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. Dose-response curves are generated to determine the potency of the test compound relative to the positive control.
Caption: Estrogen receptor signaling and antagonism.
Side Effects and Clinical Considerations
As with all AAS, both this compound and epitiostanol can cause a range of side effects. Due to their androgenic nature, virilizing effects such as acne, hirsutism (excessive hair growth), and voice changes can occur, particularly in women. [3]this compound, being an oral formulation, may also pose a risk of hepatotoxicity.
Conclusion
This compound serves as an effective oral prodrug for the potent anabolic and anti-estrogenic agent, epitiostanol. The unique pharmacological profile of epitiostanol, characterized by strong anabolic activity, moderate androgenicity, and direct estrogen receptor antagonism, makes it a compound of significant interest for therapeutic applications, particularly in the context of hormone-sensitive cancers. While quantitative data for a direct comparison remains somewhat limited, the available evidence underscores the distinct properties of this steroidal family. Further research is warranted to fully elucidate the comparative efficacy and safety of these compounds and to explore their full therapeutic potential.
References
- 1. pharmatest.com [pharmatest.com]
- 2. Epitiostanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Epitiostanol [medbox.iiab.me]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
- 10. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anabolic Steroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anabolic Potency of Mepitiostane Against Other Anabolic-Androgenic Steroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic and androgenic potency of Mepitiostane and its active metabolite, Epitiostanol, against other well-established anabolic-androgenic steroids (AAS). The data presented is derived from scientific literature, primarily focusing on results from the Hershberger assay, a standardized method for assessing the anabolic and androgenic properties of steroidal compounds.
Introduction to this compound
This compound is a synthetic, orally active anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT). It functions as a prodrug, being converted in the body to its active form, Epitiostanol. Medically, this compound has been utilized in Japan for the treatment of breast cancer due to its antiestrogenic properties, which are attributed to its ability to inhibit the aromatase enzyme. Beyond its antiestrogen (B12405530) effects, this compound, through its conversion to Epitiostanol, interacts with the androgen receptor (AR) to exert anabolic (myotrophic) and androgenic effects, stimulating protein synthesis and promoting muscle growth.
Quantitative Comparison of Anabolic and Androgenic Potency
The anabolic and androgenic potencies of AAS are typically determined using the Hershberger assay in rats. The assay measures the increase in weight of the levator ani muscle (an indicator of anabolic activity) relative to the increase in weight of the ventral prostate or seminal vesicles (indicators of androgenic activity). The resulting anabolic:androgenic ratio provides a quantitative measure of a steroid's selectivity for muscle growth over virilizing effects.
| Anabolic-Androgenic Steroid (AAS) | Anabolic:Androgenic Ratio (Approximate) | Notes |
| Testosterone (B1683101) Propionate | 1:1 | Serves as the reference standard for anabolic and androgenic potency. |
| Methyltestosterone | 1:1 | A commonly used oral steroid, also often used as a reference in comparative studies. |
| Epitiostanol (active metabolite of this compound) | 11:1 (relative to Methyltestosterone) | Epitiostanol demonstrates significantly higher anabolic activity with comparable androgenic activity to methyltestosterone. |
| Nandrolone (B1676933) | 4:1 | Known for its favorable anabolic effects with reduced androgenicity compared to testosterone.[1] |
| Oxandrolone | 10:1 | Exhibits high anabolic selectivity with minimal androgenic effects.[1] |
| Fluoxymesterone | 2.7:1 | A potent oral steroid, with this compound's potency being described as nearly equivalent. |
Note: The anabolic:androgenic ratios are estimations derived from various studies and can vary based on the specific experimental conditions of the Hershberger assay.
Experimental Protocols
The Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay for assessing the androgenic and anabolic properties of a substance.[2][3][4][5] The protocol, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 441, involves the following key steps:[4][6]
1. Animal Model: Immature, castrated male rats are used as the experimental model.[2] Castration minimizes the influence of endogenous androgens, making the androgen-responsive tissues more sensitive to exogenous compounds.
2. Dosing Regimen: The test substance is administered daily for a period of 10 consecutive days.[5] Administration can be via oral gavage or subcutaneous injection.[5]
3. Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[4]
- Anabolic (Myotrophic) Indicator: The levator ani muscle is the primary indicator of anabolic activity.[7]
- Androgenic Indicators: The ventral prostate and seminal vesicles are the primary indicators of androgenic activity.[7]
4. Data Analysis: The weights of the levator ani muscle, ventral prostate, and seminal vesicles from the treated groups are compared to those of a control group receiving only the vehicle. The relative increase in the weight of the levator ani muscle compared to the increase in the weight of the ventral prostate and seminal vesicles is used to calculate the anabolic:androgenic ratio.
Signaling Pathways and Mechanisms of Action
Anabolic-androgenic steroids exert their effects primarily through the activation of the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.
Genomic Signaling Pathway of AAS in Skeletal Muscle
The binding of an AAS to the AR in the cytoplasm of a muscle cell triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the AAS-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and muscle growth.
Non-Genomic Signaling and Downstream Effectors
In addition to the classical genomic pathway, AAS can also elicit rapid, non-genomic effects. These are mediated by membrane-associated androgen receptors and involve the activation of intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.[8][9] These pathways are crucial for cell proliferation, survival, and protein synthesis.
-
PI3K/Akt Pathway: Activation of this pathway by androgens promotes protein synthesis and inhibits protein degradation, contributing significantly to muscle hypertrophy.[8]
-
MAPK Pathway: The MAPK signaling cascade is also implicated in androgen-mediated muscle growth and can influence the transcriptional activity of the androgen receptor itself.[8]
Conclusion
The available data indicates that this compound, through its active metabolite Epitiostanol, is a potent anabolic agent with a significantly higher anabolic-to-androgenic ratio compared to testosterone and methyltestosterone. Its anabolic potency appears to be in a similar range to other highly anabolic steroids like Oxandrolone. The favorable anabolic profile of this compound, coupled with its antiestrogenic activity, makes it a compound of significant interest for further research and development in contexts where tissue-selective anabolic effects are desired with minimized androgenic side effects. Further head-to-head comparative studies utilizing standardized Hershberger assay protocols would be beneficial to more precisely quantify the anabolic and androgenic potency of this compound relative to a broader range of AAS.
References
- 1. excelmale.com [excelmale.com]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of Mepitiostane and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Mepitiostane, a selective estrogen receptor modulator (SERM), with other well-established SERMs, namely Tamoxifen and Raloxifene. The information presented is based on available experimental data from scientific literature. This compound, a prodrug that is converted to its active form, Epitiostanol, has been utilized in Japan for the treatment of breast cancer.[1][2] Like other SERMs, its therapeutic effect in estrogen receptor-positive (ER-positive) breast cancer is primarily attributed to its antiestrogenic activity.[1][3]
Mechanism of Action: Estrogen Receptor Modulation
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. In ER-positive breast cancer cells, the binding of an estrogen, such as estradiol, to the estrogen receptor alpha (ERα) triggers a conformational change in the receptor. This allows for the recruitment of coactivators and subsequent transcription of genes that promote cell proliferation.
SERMs like this compound (via its active metabolite Epitiostanol), Tamoxifen, and Raloxifene competitively bind to ERα.[1] This binding induces a different conformational change in the receptor, which leads to the recruitment of corepressors instead of coactivators. This complex then binds to estrogen response elements (EREs) on the DNA, inhibiting the transcription of estrogen-responsive genes and thereby arresting cell proliferation.
Comparative In Vitro Efficacy
The anti-proliferative effects of SERMs on ER-positive breast cancer cells are a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While direct comparative studies including this compound are limited, the following table summarizes available IC50 values for Epitiostanol, Tamoxifen, and Raloxifene in the MCF-7 human breast cancer cell line, a widely used model for ER-positive breast cancer research. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Epitiostanol | MCF-7 | Data not available | - |
| Tamoxifen | MCF-7 | ~1.27 - 23.31 | [4][5] |
| 4-Hydroxytamoxifen | MCF-7 | ~0.015 | [4] |
| Raloxifene | MCF-7 | ~0.1 - 1 | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare the performance of SERMs.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand, typically radiolabeled estradiol.
References
Navigating Endocrine Resistance: A Comparative Analysis of Mepitiostane and Other Anti-Estrogens
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to endocrine therapies remains a critical challenge in the management of estrogen receptor-positive (ER+) breast cancer. While agents such as tamoxifen (B1202), aromatase inhibitors (AIs), and fulvestrant (B1683766) have significantly improved patient outcomes, eventual treatment failure due to intrinsic or acquired resistance necessitates the exploration of alternative therapeutic strategies. Mepitiostane, a steroidal anti-estrogen, represents one such option. This guide provides a comparative overview of this compound and other widely used anti-estrogens, with a focus on potential cross-resistance patterns inferred from their mechanisms of action and known resistance pathways. Due to a lack of direct comparative experimental studies, this analysis synthesizes data from individual drug characterizations to provide a framework for further investigation.
Mechanisms of Action and Resistance at a Glance
A summary of the primary mechanisms of action and key resistance pathways for this compound, Tamoxifen, Aromatase Inhibitors, and Fulvestrant is presented below. Understanding these differences is crucial for hypothesizing potential cross-resistance scenarios.
| Anti-Estrogen | Primary Mechanism of Action | Key Mechanisms of Acquired Resistance |
| This compound | Prodrug of epitiostanol, which directly antagonizes the estrogen receptor (ER). Also possesses anabolic and androgenic properties.[1] | Data on specific resistance mechanisms are limited. Inferred mechanisms could involve alterations in ER signaling, similar to other ER antagonists. |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM); acts as an ER antagonist in breast tissue but can have agonist effects in other tissues. | Upregulation of growth factor signaling pathways (e.g., HER2, EGFR), mutations in the ESR1 gene, altered expression of co-regulatory proteins, and epigenetic modifications.[2][3][4][5][6][7] |
| Aromatase Inhibitors (AIs) | Inhibit the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens. | Upregulation of alternative growth factor pathways, hypersensitivity to low estrogen levels, and mutations in the aromatase gene. There is evidence of a lack of complete cross-resistance between steroidal (e.g., exemestane) and non-steroidal (e.g., letrozole (B1683767), anastrozole) AIs.[8][9][10] |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD); binds to the ER and promotes its degradation, leading to complete abrogation of ER signaling.[4] | ESR1 mutations are a common mechanism of resistance.[11][12] Upregulation of alternative signaling pathways can also contribute.[12] Preclinical studies suggest a lack of cross-resistance with tamoxifen in some contexts.[4] |
Inferred Cross-Resistance Profiles
In the absence of direct experimental data, we can infer potential cross-resistance based on the known mechanisms of resistance.
| This compound vs. | Inferred Cross-Resistance | Rationale |
| Tamoxifen | Possible | Resistance to both agents can be driven by alterations in the ER signaling pathway. If resistance to tamoxifen is mediated by downstream signaling pathways that bypass the need for ER activation (e.g., through growth factor receptor signaling), cross-resistance to this compound is plausible. However, if tamoxifen resistance is due to its partial agonist activity, the pure antagonist nature of this compound's active metabolite might still offer some efficacy. |
| Aromatase Inhibitors | Less Likely | AIs act by depleting estrogen, while this compound directly targets the ER. Tumors resistant to AIs due to hypersensitivity to low estrogen levels or ligand-independent ER activation might still be sensitive to a direct ER antagonist like this compound. However, if resistance involves significant upregulation of downstream signaling pathways that make the cell independent of ER, cross-resistance could occur. |
| Fulvestrant | Possible | Both this compound and Fulvestrant directly target the ER. Resistance mechanisms involving mutations in the ESR1 gene that affect drug binding could potentially confer cross-resistance. However, as their chemical structures and modes of interaction with the ER differ, some mutations might lead to resistance to one agent but not the other. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug resistance. Below are generalized protocols for key experiments used in the study of anti-estrogen resistance.
Cell Culture and Development of Resistant Cell Lines
-
Cell Lines: MCF-7 and T47D are commonly used ER+ human breast cancer cell lines.
-
Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Development of Resistance:
-
Culture parental cells in the presence of a low concentration of the anti-estrogen (e.g., 10 nM for tamoxifen, 100 nM for fulvestrant).
-
Gradually increase the drug concentration over several months as cells adapt and resume proliferation.
-
Maintain the resistant cell line in a medium containing the final concentration of the drug to ensure the stability of the resistant phenotype.
-
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the anti-estrogen for 72-96 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Seed cells in 24-well plates and treat as described for the MTT assay.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates and solubilize the dye with a methanol/acetic acid solution.
-
Measure the absorbance at 590 nm.
-
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., ERα, p-ERα, HER2, Akt, p-Akt, MAPK, p-MAPK) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in estrogen action and resistance, as well as a typical experimental workflow for studying cross-resistance.
Caption: Simplified signaling pathways of estrogen action and mechanisms of anti-estrogen resistance.
References
- 1. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer: molecular mechanisms of underlying resistance and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to defeat tamoxifen resistance - ecancer [ecancer.org]
- 5. A comparison of fulvestrant plus a targeted agent with fulvestrant alone in hormone receptor-positive advanced breast cancer that progressed on prior endocrine therapy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The what, why and how of aromatase inhibitors: hormonal agents for treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of aromatase inhibitors in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human breast cancer cell lines resistant to pure anti-estrogens are sensitive to tamoxifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 12. researchgate.net [researchgate.net]
Mepitiostane vs. Aromatase Inhibitors: A Comparative Analysis of Anti-Estrogen Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mepitiostane's Mechanism of Action Against Known Aromatase Inhibitors, Supported by Experimental Data and Protocols.
In the landscape of anti-estrogen therapies for hormone-receptor-positive breast cancer, a clear understanding of the distinct mechanisms of action is paramount for targeted drug development and clinical application. This guide provides a detailed comparison between this compound, an anti-estrogen agent, and the established class of Aromatase Inhibitors (AIs), including Letrozole, Anastrozole, and Exemestane. While both approaches aim to mitigate estrogen-dependent cancer cell proliferation, their molecular strategies are fundamentally different.
Delineating the Mechanisms of Action
This compound, an orally active pro-drug, is metabolized into its active form, Epitiostanol. The primary anti-estrogenic effect of Epitiostanol is achieved through a multi-faceted mechanism that is distinct from that of aromatase inhibitors. Epitiostanol directly binds to and antagonizes the estrogen receptor (ER), competitively inhibiting the binding of estrogen and thereby preventing the transcription of estrogen-responsive genes that promote tumor growth.[1][2] Additionally, it functions as an agonist for the androgen receptor (AR). This AR agonism can contribute to its anti-tumor effects and, in premenopausal women, can suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in systemic estrogen levels.[2]
In contrast, Aromatase Inhibitors function by directly targeting and inhibiting the aromatase enzyme (cytochrome P450 19A1). This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone, respectively). By blocking this conversion, AIs effectively reduce the levels of circulating estrogens, thus depriving ER-positive cancer cells of their growth stimulus.
There are two main classes of third-generation AIs:
-
Non-steroidal Inhibitors (Letrozole and Anastrozole): These compounds bind reversibly and competitively to the heme group of the aromatase enzyme, effectively blocking its active site.
-
Steroidal Inhibitors (Exemestane): This agent acts as an irreversible "suicide inhibitor." It mimics the natural substrate of aromatase and is converted by the enzyme into a reactive intermediate that binds covalently and permanently to the active site, leading to its inactivation.
While some initial suggestions pointed towards this compound also possessing aromatase inhibitory activity, the bulk of scientific evidence points to its primary mechanism being direct estrogen receptor antagonism.
Quantitative Comparison of Biological Activity
Table 1: Aromatase Inhibitory Potency of Known AIs
| Compound | Type | Target | IC50 (in vitro) |
| Letrozole | Non-steroidal | Aromatase Enzyme | ~10-25 nM |
| Anastrozole | Non-steroidal | Aromatase Enzyme | ~15-30 nM |
| Exemestane | Steroidal | Aromatase Enzyme | ~20-50 nM |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cells
| Compound | Cell Line | Assay | IC50 |
| This compound | MCF-7 | Cell Growth Inhibition | Data not available |
| Epitiostanol | T47D | Cell Growth Inhibition | Data not available |
Note: Specific IC50 values for this compound and Epitiostanol in common breast cancer cell lines like MCF-7 and T47D are not consistently reported in publicly available literature, highlighting a gap in the direct quantitative comparison.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound (acting as an ER antagonist) and Aromatase Inhibitors.
Caption: Mechanism of this compound (Epitiostanol) as an Estrogen Receptor Antagonist.
References
Comparative analysis of Mepitiostane's binding to different steroid receptors
For Researchers, Scientists, and Drug Development Professionals
Mepitiostane is a synthetic, orally active anabolic-androgenic steroid (AAS) and antiestrogen (B12405530) of the dihydrotestosterone (B1667394) (DHT) group. Marketed under the brand name Thioderon in Japan, it is primarily used as an antineoplastic agent for treating breast cancer. This compound functions as a prodrug, being converted in the body to its active metabolite, epitiostanol (B1193944). This guide provides a comparative analysis of this compound's binding to various steroid receptors, supported by available data and detailed experimental methodologies.
Comparative Binding Affinity
The binding characteristics of epitiostanol are summarized below.
| Receptor | Common Ligands | This compound (as Epitiostanol) Interaction | Binding Affinity Data | Functional Outcome |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT), Testosterone | Agonist | Data not available | Anabolic and androgenic effects. In breast cancer, AR activation can suppress tumor growth.[1] |
| Estrogen Receptor (ER) | Estradiol | Antagonist | Data not available | Blocks estrogen-driven proliferation in ER-positive breast cancer cells.[1] |
| Progesterone Receptor (PR) | Progesterone | Not well-characterized | Data not available | Unclear |
| Glucocorticoid Receptor (GR) | Cortisol, Dexamethasone | Not well-characterized | Data not available | Unclear |
| Mineralocorticoid Receptor (MR) | Aldosterone, Cortisol | Not well-characterized | Data not available | Unclear |
Experimental Protocols
The relative binding affinity of a compound for a steroid receptor is commonly determined using a competitive binding assay. This method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from the receptor.
Protocol: Steroid Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the relative binding affinity of compounds for steroid receptors, such as the estrogen receptor.
1. Preparation of Receptor-Containing Cytosol:
- Source: Tissue rich in the target receptor (e.g., rat uterine cytosol for ER, hamster prostate for AR) is used. Tissues are typically harvested from ovariectomized or gonadectomized animals to reduce endogenous hormone levels.
- Homogenization: The tissue is weighed and homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
- Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and nuclei, yielding a supernatant (cytosol) containing the soluble receptors.
- Protein Quantification: The total protein concentration in the cytosol is determined using a standard method like the Bradford assay.
2. Competitive Binding Reaction:
- Assay Setup: Reactions are prepared in microcentrifuge tubes or a 96-well plate format.
- Components:
- A constant amount of cytosol (e.g., 50-100 µg of protein).
- A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-DHT for AR) at a concentration near its dissociation constant (Kd).
- Increasing concentrations of the unlabeled test compound (e.g., epitiostanol) or a known standard (e.g., unlabeled estradiol).
- Incubation: The mixture is incubated, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is commonly used. The receptor-ligand complexes adsorb to the HAP or remain in solution after charcoal treatment, while the free radioligand is removed.
- Washing: The HAP is washed with buffer to remove any remaining free radioligand.
4. Quantification:
- Scintillation Counting: A scintillation cocktail is added to the washed HAP pellet (containing the receptor-bound radioligand), and the radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
- The data are plotted as the percentage of radioligand binding versus the log concentration of the competitor.
- A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated.
- The Relative Binding Affinity (RBA) is often calculated using the formula: RBA = (IC50 of standard / IC50 of test compound) x 100.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in this analysis, the following diagrams have been generated using the DOT language.
Conclusion
This compound, via its active metabolite epitiostanol, demonstrates a targeted interaction with steroid receptors, primarily functioning as an agonist at the androgen receptor and an antagonist at the estrogen receptor.[1] This dual mechanism underpins its therapeutic efficacy in treating ER-positive breast cancer. While its binding profile suggests high selectivity, there is a notable lack of quantitative affinity data for progesterone, glucocorticoid, and mineralocorticoid receptors in publicly accessible literature. This indicates that any potential off-target effects through these receptors are likely minimal or not extensively characterized. For drug development professionals, this compound serves as an interesting example of a compound with a dual-action mechanism on key steroid receptors, though further investigation would be required to fully elucidate its complete selectivity profile.
References
A Comparative Analysis of Mepitiostane and Methylepitiostanol for Researchers
This guide provides a detailed, side-by-side comparison of Mepitiostane and its 17α-methylated analogue, Methylepitiostanol, for researchers, scientists, and drug development professionals. Both compounds are derivatives of the anabolic-androgenic steroid (AAS) Epitiostanol and are recognized for their anabolic and antiestrogenic properties.
Chemical Structure and Basic Properties
This compound is a prodrug of Epitiostanol, featuring a 17β-(1-methoxy)cyclopentyl ether group that enhances its oral bioavailability.[1][2] In contrast, Methylepitiostanol is the 17α-methylated derivative of Epitiostanol, a structural modification also intended to improve oral activity.[3] However, the presence of a 17α-methyl group in Methylepitiostanol is associated with a higher risk of hepatotoxicity.[3]
| Property | This compound | Methylepitiostanol |
| Systematic Name | 2α,3α-epithio-17β-(1-methoxycyclopentyloxy)-5α-androstane | 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol |
| Synonyms | Thioderon | Epistane, Havoc |
| Chemical Formula | C₂₅H₄₀O₂S | C₂₀H₃₂OS |
| Molar Mass | 404.65 g/mol | 320.54 g/mol |
| Primary Active Form | Epitiostanol[1][2] | Methylepitiostanol |
Mechanism of Action and Pharmacodynamics
Both compounds exert their effects through interaction with the androgen receptor (AR) and the estrogen receptor (ER).
This compound is hydrolyzed in the body to its active form, Epitiostanol .[1][2] Epitiostanol is a potent antiestrogen (B12405530) and a moderately potent anabolic agent.[4] It directly binds to the androgen receptor, acting as an agonist to promote anabolic effects, and to the estrogen receptor, where it functions as an antagonist.[4] This dual activity makes it effective in the treatment of estrogen receptor-positive breast cancer.[2] Some sources also suggest that this compound may act as a competitive inhibitor of the aromatase enzyme, further contributing to its antiestrogenic effects, though quantitative data on this is limited.[5]
Anabolic and Androgenic Potency
The anabolic and androgenic effects of these steroids are often compared to a reference compound like methyltestosterone.
| Compound | Anabolic Activity (vs. Methyltestosterone) | Androgenic Activity (vs. Methyltestosterone) | Anabolic-to-Androgenic Ratio |
| Epitiostanol (active form of Mepitiostanol) | 11x | ~1x[4] | ~11:1 |
| Methylepitiostanol | Not available in reviewed literature | Not available in reviewed literature | Not available in reviewed literature |
Note: The anabolic-to-androgenic ratio for Methylepitiostanol is not well-documented in publicly available scientific literature.
Pharmacokinetics
This compound is designed for oral administration. Studies in rats have shown that it is absorbed through the lymphatic system, which allows it to bypass first-pass metabolism in the liver.[6][7] This contributes to its oral bioavailability. After absorption, it is converted to the active metabolite, Epitiostanol.[8] Specific human pharmacokinetic parameters such as Cmax, Tmax, and half-life are not well-documented in the reviewed literature.
Metabolism
This compound is metabolized to Epitiostanol, which is further metabolized to other compounds. The main metabolites identified in human urine are 2α,3α-epithio-5α-androstan-17β-ol (epitiostanol) and its subsequent metabolites, including 2,(5α)-androsten-17β-ol and 2,(5α)-androsten-17-one.[8]
The metabolism of Methylepitiostanol is not as well-documented in the scientific literature. As a 17α-alkylated steroid, it is expected to be more resistant to hepatic metabolism compared to non-alkylated steroids.
Potential for Hepatotoxicity
A significant point of differentiation between these two compounds is their potential for liver toxicity.
This compound , being a prodrug that is not 17α-alkylated, is generally considered to have a lower risk of hepatotoxicity.
Methylepitiostanol , due to its 17α-methyl group, has a high potential for hepatotoxicity.[3] This is a common characteristic of orally active 17α-alkylated anabolic steroids. Cases of drug-induced liver injury have been associated with dietary supplements containing Methylepitiostanol.
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
This in vivo assay is the standard method for assessing the anabolic (myotrophic) and androgenic properties of a steroid.
-
Objective: To determine the anabolic and androgenic potency of a test compound.
-
Animal Model: Immature, castrated male rats.
-
Procedure:
-
Rats are castrated to remove the endogenous source of androgens.
-
After a recovery period, the animals are treated with the test compound (e.g., this compound or Methylepitiostanol) or a reference androgen (e.g., testosterone (B1683101) propionate) for a set period (typically 7-10 days).
-
At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
-
Anabolic (myotrophic) activity is determined by the weight increase of the levator ani muscle.
-
Androgenic activity is determined by the weight increase of androgen-dependent tissues such as the ventral prostate and seminal vesicles.
-
-
Data Analysis: The dose-response curves for the test and reference compounds are compared to determine the relative anabolic and androgenic potencies.
Androgen Receptor Competitive Binding Assay
This in vitro assay measures the affinity of a compound for the androgen receptor.
-
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to the androgen receptor.
-
Principle: A radiolabeled androgen (e.g., ³H-mibolerone) competes with the unlabeled test compound for binding to a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).
-
Procedure:
-
Prepare a solution containing the androgen receptor source.
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Separate the receptor-bound from the unbound radioligand (e.g., using hydroxylapatite precipitation or filter binding).
-
Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki (inhibition constant) value.
In Vitro Hepatotoxicity Assay (HepG2 Cells)
This assay assesses the potential of a compound to cause liver cell damage.
-
Objective: To determine the cytotoxicity (e.g., IC50) of a test compound on human liver cells.
-
Cell Line: HepG2, a human hepatoma cell line commonly used for in vitro toxicology studies.
-
Procedure:
-
Culture HepG2 cells in a multi-well plate.
-
Expose the cells to varying concentrations of the test compound (e.g., Methylepitiostanol) for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In these assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Data Analysis: The absorbance of the formazan product is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Summary and Conclusion
This compound and Methylepitiostanol are both orally active derivatives of Epitiostanol with anabolic and antiestrogenic properties. This compound functions as a prodrug, converting to the active compound Epitiostanol, which has a favorable anabolic-to-androgenic ratio and a lower risk of hepatotoxicity. Methylepitiostanol's 17α-methylation enhances its oral bioavailability but also significantly increases its potential for liver damage.
While the anabolic and antiestrogenic effects of Methylepitiostanol are anecdotally reported, there is a notable lack of quantitative data in the peer-reviewed scientific literature regarding its anabolic-to-androgenic ratio, receptor binding affinities, and human pharmacokinetic profile. This data gap makes a direct, quantitative comparison with this compound challenging. Researchers investigating these compounds should be aware of the potential for significant hepatotoxicity associated with Methylepitiostanol. Further studies are warranted to fully characterize and compare the pharmacological profiles of these two steroids.
References
- 1. Methylepitiostanol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitiostanol - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Absorption and disposition of epithiosteroids in rats (2): Avoidance of first-pass metabolism of this compound by lymphatic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oily vehicles on absorption of this compound by the lymphatic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
Investigation of Mepitiostane's Synergistic Effects with Chemotherapy Agents: A Review of Available Evidence
A comprehensive review of published preclinical and clinical studies reveals a notable lack of research specifically investigating the synergistic effects of Mepitiostane in combination with conventional chemotherapy agents. While this compound has been studied for its role in treating estrogen receptor-positive breast cancer, its potential to enhance the efficacy of cytotoxic chemotherapy has not been a significant focus of published research to date.[1][2] This guide, therefore, summarizes the known mechanism of this compound and, in a separate context, discusses established chemotherapy combinations for breast cancer to provide relevant information for researchers and drug development professionals.
This compound: Mechanism of Action
This compound is a synthetic anabolic-androgenic steroid that exhibits antiestrogenic properties.[1] Its primary application has been in the treatment of advanced breast cancer in postmenopausal women with estrogen receptor-positive tumors.[1][2] The mechanism of action of this compound is twofold:
-
Antiestrogenic Activity: this compound acts as an antiestrogen, counteracting the proliferative effects of estrogen on hormone-sensitive breast cancer cells.[1] This is a key mechanism for its therapeutic effect in estrogen receptor-positive breast cancer.
-
Androgenic Activity: As a derivative of dihydrotestosterone, this compound also possesses androgenic properties.[1]
The diagram below illustrates the proposed mechanism of action for this compound in the context of cancer therapy.
Caption: Proposed mechanism of action of this compound in breast cancer.
Established Chemotherapy Combinations in Breast Cancer
In the absence of data on this compound combinations, this section provides an overview of commonly studied chemotherapy combinations for metastatic breast cancer, the same indication for which this compound has been used. The following table summarizes the findings from clinical trials of paclitaxel (B517696) in combination with other agents.
| Combination Therapy | Cancer Type | Key Findings | Objective Response Rate (ORR) | Reference |
| Paclitaxel + Mitoxantrone (B413) | Metastatic Breast Cancer | Active and well-tolerated regimen. | 39% | [3] |
| Paclitaxel + Mitoxantrone | Metastatic Breast Cancer | Effective and well-tolerated as salvage therapy. | 35% | [4] |
| Paclitaxel + Mitoxantrone | Metastatic Breast Cancer | Active palliative regimen with moderate toxicity. | 61% | [5] |
| Paclitaxel + Doxorubicin | Metastatic Breast Cancer | High degree of antitumor activity, but with concerns of cardiac toxicity. | Not specified | [6] |
| Gemcitabine + Epirubicin + Paclitaxel | Locally Advanced Breast Cancer | Studied in the neoadjuvant setting to evaluate pathological response. | Not specified | [7] |
Experimental Protocols for Representative Combination Studies
To provide insight into the methodologies used to evaluate combination therapies, a generalized experimental protocol for a clinical trial of combination chemotherapy in metastatic breast cancer is outlined below, based on the referenced studies.[3][4][5]
Objective: To evaluate the efficacy and safety of a combination chemotherapy regimen in patients with metastatic breast cancer.
Patient Population: Patients with histologically confirmed metastatic breast cancer, often with specified prior treatment histories (e.g., prior anthracycline therapy).
Treatment Regimen:
-
Drug Administration: Specific doses and schedules for each agent are defined. For example, Paclitaxel 200 mg/m² administered as a 1-hour intravenous infusion, followed by Mitoxantrone 10 mg/m² intravenously, with cycles repeated every 21 days.[3]
-
Duration of Treatment: Patients typically receive a set number of cycles (e.g., a minimum of six courses for responding patients), with treatment continuing until disease progression or unacceptable toxicity.[3]
Efficacy Assessment:
-
Tumor Response: Tumor measurements are performed at baseline and at regular intervals (e.g., every 3 months) to assess response to treatment according to standardized criteria (e.g., RECIST).[5] Responses are categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Survival Analysis: Key endpoints include time to disease progression, overall survival, and response duration.
Safety Assessment:
-
Toxicity Monitoring: Patients are monitored for adverse events throughout the study, with toxicities graded according to a standardized system (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events).
-
Dose Modifications: Pre-defined criteria for dose reductions or treatment delays are established to manage treatment-related toxicities.
The workflow for a typical clinical trial evaluating a combination chemotherapy regimen is depicted in the following diagram.
Caption: Workflow of a clinical trial for combination chemotherapy.
Conclusion and Future Directions
While there is currently no direct evidence to support the synergistic use of this compound with chemotherapy, the established efficacy of hormonal agents and chemotherapy in breast cancer suggests that such combinations could be a potential area for future research. Preclinical studies would be necessary to first establish any synergistic interactions and elucidate the underlying molecular mechanisms before such combinations could be considered for clinical evaluation. Future investigations could explore whether this compound's antiestrogenic or androgenic properties could sensitize cancer cells to the cytotoxic effects of various chemotherapy agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Endocrine adjuvant therapy with the antiestrogen, this compound, inoperable breast cancer patients on the basis of estrogen receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel and mitoxantrone in the treatment of metastatic breast cancer: a phase II trial of the Minnie Pearl Cancer Research Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone and paclitaxel combination chemotherapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and mitoxantrone in metastatic breast cancer: a phase II trial of the Italian Oncology Group for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. trial.medpath.com [trial.medpath.com]
Mepitiostane: A Comparative Performance Analysis in Established Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mepitiostane's performance against other alternatives in established research models, supported by experimental data. This compound, a synthetic anabolic-androgenic steroid (AAS), and its active metabolite, epitiostanol, exhibit a dual mechanism of action, functioning as both an androgen receptor agonist and an estrogen receptor antagonist. This unique profile has led to its investigation primarily in the fields of oncology, specifically breast cancer, and in models of muscle growth.
Anticancer Activity: Benchmarking in Breast Cancer Models
This compound has been evaluated for its efficacy in treating hormone-responsive breast cancer. Its performance has been compared against other hormonal agents in both clinical and preclinical settings.
Clinical and Preclinical Performance against Other Hormonal Agents
| Comparison Agent | Research Model | Key Performance Metric | This compound Performance | Comparison Agent Performance | Conclusion |
| High-Dose Medroxyprogesterone (B1676146) Acetate | Advanced Postmenopausal Breast Cancer (Clinical Trial) | Objective Response Rate | 35.0% (14 of 40 patients) | 40.4% (19 of 47 patients) | This compound showed a comparable, though slightly lower, objective response rate to high-dose medroxyprogesterone acetate.[1] |
| Fluoxymesterone (B1673463) | Pregnancy-Dependent Mouse Mammary Tumor (TPDMT-4) | Tumor Growth Suppression and Regression | Significant suppression at 1.0 and 3.0 mg/day, with regression in 25-29% of animals. | Retarded tumor growth only in the first week at 3.0 mg/day, with no final inhibitory effect. | This compound demonstrated a more dominant and sustained antitumor activity compared to fluoxymesterone in this preclinical model.[2] |
Anabolic Activity: Performance in Muscle Growth Models
The anabolic properties of this compound, primarily through its active metabolite epitiostanol, have been assessed in preclinical models. The standard metric for evaluating myotrophic activity in rats is the measurement of the levator ani muscle weight.
Comparative Anabolic Efficacy
| Comparison Agent | Research Model | Key Performance Metric | Epitiostanol (this compound's Active Form) Performance | Conclusion |
| Methyltestosterone | Not Specified | Anabolic Activity | Reported to have 11 times the anabolic activity of methyltestosterone.[3] | Epitiostanol demonstrates significantly higher anabolic potency compared to methyltestosterone. |
Mechanism of Action: Signaling Pathways and Experimental Workflows
This compound's dual functionality stems from its interaction with both androgen and estrogen receptor signaling pathways. As a prodrug, it is metabolized into its active form, epitiostanol, which then exerts its effects.
This compound's Conversion and Dual Receptor Interaction
Caption: Metabolic conversion of this compound and its dual action on androgen and estrogen receptors.
Experimental Workflow for Evaluating Anticancer Activity
The DMBA-induced mammary tumor model in rats is a standard preclinical model to assess the efficacy of potential breast cancer therapeutics.
Caption: Workflow for DMBA-induced mammary tumor model in rats.
Experimental Workflow for Evaluating Anabolic Activity
The orchidectomized rat model is a common in vivo assay to determine the anabolic and androgenic effects of a substance. The increase in the weight of the levator ani muscle is a key indicator of anabolic activity.
Caption: Workflow for assessing anabolic activity in orchidectomized rats.
Experimental Protocols
DMBA-Induced Mammary Tumor Model in Rats
This protocol is a standard method for inducing mammary tumors in rats to test the efficacy of anticancer compounds.
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age.
-
Carcinogen Induction: A single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA), commonly at a dose of 20 mg per rat, dissolved in an appropriate vehicle like corn oil.
-
Tumor Monitoring: Rats are palpated weekly to monitor for the appearance and growth of mammary tumors. The date of appearance and the size of each tumor are recorded.
-
Treatment: Once tumors reach a specified size, animals are randomized into treatment groups. This compound and comparator drugs are administered orally at specified doses and schedules. A control group receives the vehicle only.
-
Endpoint: Tumor growth is monitored, typically by caliper measurements, throughout the study. The primary endpoint is the inhibition of tumor growth or the induction of tumor regression compared to the control group.
Androgen Receptor Binding Assay
This in vitro assay determines the ability of a compound to bind to the androgen receptor.
-
Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats is a common source of androgen receptors.
-
Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the tracer.
-
Competitive Binding: A constant amount of the receptor preparation and the radioligand are incubated with increasing concentrations of the test compound (e.g., epitiostanol).
-
Separation: Bound and free radioligand are separated, often using methods like hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki). A detailed protocol for this type of assay has been published by the National Toxicology Program.[4]
Aromatase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.
-
Enzyme Source: Human placental microsomes or recombinant human aromatase are commonly used as the source of the enzyme.
-
Substrate: A tritiated androgen substrate, such as [1β-³H]-androstenedione, is used.
-
Reaction: The enzyme, substrate, and a cofactor (NADPH) are incubated with various concentrations of the test inhibitor (e.g., this compound). Aromatase converts the substrate to estrone (B1671321) and releases tritiated water ([³H]₂O).
-
Quantification: The amount of [³H]₂O produced is quantified by liquid scintillation counting after separation from the substrate.
-
Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated. Detailed protocols for this assay are available from various sources, including the U.S. Environmental Protection Agency.[5]
References
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on the growth of mammary tumor of a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ANABOLIC STEROIDS TESTOSTERONE PROPIONATE AND NANDROLONE, BUT NOT 17α-METHYLTESTOSTERONE, INDUCE CONDITIONED PLACE PREFERENCE IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. epa.gov [epa.gov]
Safety Operating Guide
Navigating the Disposal of Mepitiostane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Mepitiostane, an anabolic steroid, is a critical component of laboratory safety and regulatory compliance. Mishandling of this Schedule III controlled substance can lead to significant legal and environmental consequences. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound.
The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). The DEA regulates the handling and disposal of controlled substances to prevent diversion and abuse, while the EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste to protect human health and the environment.[1] Anabolic steroids, including this compound, are classified as Schedule III controlled substances, indicating a potential for abuse less than substances in Schedules I or II.[2][3]
Step-by-Step Disposal Protocol for this compound
The primary goal for the disposal of a controlled substance is to render it "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be used again.[4][5] Incineration is the method most commonly recognized by the DEA to meet this standard.[4]
1. Segregation and Storage of this compound Waste:
-
Immediately segregate expired, unwanted, or contaminated this compound from active stock.
-
Store the waste in a designated, secure location that complies with DEA regulations for Schedule III controlled substances, which typically involves a double-lock system.[3]
-
Clearly label the container as "Expired - Do Not Use" or "Waste for Disposal."
2. Determine RCRA Hazardous Waste Classification:
-
The crucial step that dictates the specific disposal pathway is determining if the this compound waste is considered hazardous under RCRA. A waste can be classified as hazardous if it is specifically listed (P-list or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7][8][9]
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source for identifying its hazardous characteristics and any specific disposal recommendations.
-
If an SDS is unavailable or unclear: Contact your institution's Environmental Health and Safety (EHS) department. They are equipped to assess the waste and provide a definitive RCRA classification.
3. Packaging this compound for Disposal:
-
For RCRA Hazardous Waste: If this compound is determined to be a RCRA hazardous waste, it must be collected in a designated hazardous waste container, often color-coded black.
-
For Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous, it should be collected in a container designated for non-hazardous pharmaceutical waste, which may be blue or white.
-
Ensure all containers are securely sealed and properly labeled with the contents and hazard information.
4. Transfer to an Authorized Disposal Vendor:
-
The disposal of controlled substances must be handled by a DEA-registered "reverse distributor."[3][10] Your institution's EHS department will have established procedures for contacting and transferring waste to a qualified vendor.[11]
-
Do not attempt to dispose of this compound through regular laboratory trash, down the drain, or by mixing it with other chemical waste unless explicitly instructed to do so by your EHS department and the disposal vendor. Flushing of pharmaceuticals is generally not permitted.[12]
5. Documentation and Record-Keeping:
-
Meticulous record-keeping is a legal requirement for the disposal of controlled substances.
-
The transfer of a Schedule III controlled substance like this compound to a reverse distributor requires specific documentation, which may include an invoice or other transfer records.[10]
-
The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance.[4]
-
Retain all disposal records for a minimum of two years, as required by the DEA.[10]
Quantitative Data Summary
| Parameter | Regulation/Guideline | Specification |
| DEA Schedule Classification | Controlled Substances Act | Schedule III[2][3] |
| Disposal Standard | DEA | "Non-retrievable"[4][5] |
| Recommended Destruction Method | DEA | Incineration[4] |
| Record Retention Period | DEA | Minimum of 2 years[10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Site Maintenance [deadiversion.usdoj.gov]
- 3. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. bioservusa.com [bioservusa.com]
- 10. Controlled Substance Waste [ehs.tcu.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
